molecular formula C5H9NOS B1267140 1,4-Thiazepan-5-one CAS No. 2896-98-2

1,4-Thiazepan-5-one

Cat. No.: B1267140
CAS No.: 2896-98-2
M. Wt: 131.2 g/mol
InChI Key: YBUWZZKYXPWDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Thiazepan-5-one is a useful research compound. Its molecular formula is C5H9NOS and its molecular weight is 131.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144313. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-thiazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUWZZKYXPWDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301568
Record name 1,4-thiazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2896-98-2
Record name 2896-98-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-thiazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-thiazepan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,4-Thiazepan-5-one basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Basic Properties of 1,4-Thiazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a seven-membered heterocyclic organic compound containing a sulfur atom and a nitrogen atom at positions 1 and 4, respectively, with a carbonyl group at the 5-position. This scaffold is of interest to medicinal chemists and drug development professionals due to its structural relationship to other biologically active seven-membered heterocycles. This technical guide provides a summary of the available information on the basic properties of this compound, including its chemical structure, physicochemical properties, and key identifiers. It is important to note that publicly available experimental data on this specific compound is limited, and much of the information presented herein is based on computed data.

Chemical Identity and Structure

The fundamental structure of this compound consists of a saturated seven-membered ring. The IUPAC name for this compound is this compound.[1] Its chemical structure is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data on the physical and chemical properties of this compound are not widely reported in the scientific literature. The following table summarizes the computed data available from public chemical databases.[1]

PropertyValueSource
Molecular Formula C₅H₉NOSPubChem
Molecular Weight 131.20 g/mol PubChem
CAS Number 2896-98-2PubChem
IUPAC Name This compoundPubChem
SMILES C1CSCCNC1=OPubChem
InChI Key YBUWZZKYXPWDGO-UHFFFAOYSA-NPubChem
Topological Polar Surface Area 54.4 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem
XLogP3-AA -0.1PubChem

Synthesis and Experimental Protocols

A generalized synthetic workflow for related heterocyclic compounds is presented below. This is a conceptual workflow and has not been experimentally validated for this compound.

G start Starting Materials (e.g., Amino-thiol and Acrylate derivative) reaction Reaction (e.g., Michael Addition) start->reaction intermediate Acyclic Intermediate reaction->intermediate cyclization Intramolecular Cyclization (e.g., Amide formation) intermediate->cyclization product This compound cyclization->product purification Purification (e.g., Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Conceptual synthetic workflow for this compound.

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the surveyed literature. For researchers planning to synthesize or work with this compound, the following are expected characteristic signals based on its structure:

  • ¹H NMR: Signals corresponding to the protons on the carbon atoms of the thiazepane ring, likely in the aliphatic region. The proton on the nitrogen atom would appear as a broader signal.

  • ¹³C NMR: Resonances for the five carbon atoms, with the carbonyl carbon appearing at a characteristic downfield shift.

  • IR Spectroscopy: A strong absorption band characteristic of a carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. An N-H stretching vibration would also be expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.

Biological Activity and Drug Development Potential

There is a significant lack of information regarding the biological activity of the parent this compound. However, the broader class of thiazepanes and related seven-membered heterocycles have been investigated for a variety of pharmacological activities. Given the structural similarities to other bioactive scaffolds, derivatives of this compound could potentially be explored for various therapeutic applications.

The following diagram illustrates a hypothetical logical relationship for exploring the drug development potential of this scaffold.

G scaffold This compound Core Scaffold synthesis Synthesis of Analogs (Varying Substituents) scaffold->synthesis screening High-Throughput Screening (Biological Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Drug discovery workflow for this compound derivatives.

Conclusion

This compound represents a chemical scaffold with limited characterization in the public domain. While its basic chemical identity is established, there is a notable absence of detailed experimental data regarding its physicochemical properties, established synthetic protocols, and biological activity. The information provided in this guide is primarily based on computed data and analogies to related heterocyclic systems. This highlights an opportunity for further research to synthesize, characterize, and explore the potential applications of this compound and its derivatives in medicinal chemistry and drug discovery. Researchers entering this area should be prepared to perform foundational characterization and methods development.

References

An In-depth Technical Guide to the Synthesis of the 1,4-Thiazepan-5-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-thiazepan-5-one scaffold is a seven-membered heterocyclic ring system containing sulfur and nitrogen atoms. This core structure is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This technical guide provides a comprehensive overview of the key synthetic strategies employed for the construction of the this compound scaffold, with a focus on ring expansion and intramolecular cyclization methodologies.

Synthetic Strategies

The synthesis of the this compound core can be broadly categorized into two primary approaches:

  • Ring Expansion Reactions: These methods typically involve the expansion of a smaller, pre-existing heterocyclic ring, such as a β-lactam fused to a 1,3-thiazinane, to form the desired seven-membered thiazepanone ring.

  • Intramolecular Cyclization: This strategy relies on the formation of the thiazepanone ring through the cyclization of a linear precursor containing the requisite sulfur and nitrogen functionalities.

This guide will delve into the specifics of these synthetic routes, providing detailed experimental protocols and quantitative data where available in the scientific literature.

Ring Expansion Approach

A notable method for the synthesis of 1,4-thiazepan-5-ones involves a ring expansion of a β-lactam-fused 1,3-thiazinane. This multi-step synthesis begins with a three-component reaction, followed by a cycloaddition and subsequent base-mediated ring expansion.[1]

A general workflow for this approach is outlined below:

A Cycloalkene + Thioamide + Aldehyde B 5,6-Dihydro-4H-1,3-thiazine A->B Three-component reaction C Staudinger Ketene-Imine Cycloaddition (+ Chloroketene) B->C D β-Lactam-fused 1,3-thiazinane C->D E Ring Expansion (Sodium Methoxide) D->E F 4,5,6,7-Tetrahydro-1,4-thiazepine E->F A Linear Precursor (with thiol and amine functionalities) B Activation of Carboxylic Acid Derivative A->B C Intramolecular Nucleophilic Attack B->C Amide bond formation D This compound C->D

References

1,4-Thiazepan-5-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 1,4-Thiazepan-5-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, and the current landscape of its synthesis and biological evaluation, with a clear distinction between data for the parent compound and its derivatives.

Chemical Structure and IUPAC Name

This compound is a seven-membered heterocyclic compound containing a sulfur atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 5. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is This compound .

The chemical structure is as follows:

  • Molecular Formula: C₅H₉NOS

  • SMILES: C1CSCCNC1=O

Physicochemical Properties

Detailed experimental data for this compound is limited in the public domain. The following table summarizes the computed physicochemical properties available from chemical databases. These values are predictions and should be used as a guide for experimental design.

PropertyValueSource
Molecular Weight131.19 g/mol PubChem
XLogP3-0.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem
Exact Mass131.04048 g/mol PubChem
Monoisotopic Mass131.04048 g/mol PubChem
Topological Polar Surface Area49.8 ŲPubChem
Heavy Atom Count8PubChem
Complexity104PubChem

Synthesis and Characterization

General Synthetic Workflow for 1,4-Thiazepine Derivatives

A common approach to the synthesis of the 1,4-thiazepine ring system involves the cyclization of a linear precursor containing both the sulfur and nitrogen heteroatoms, or their precursors, at appropriate positions. One conceptual workflow is the reaction between a bifunctional molecule containing a thiol group and an amine group with a suitable carbonyl-containing electrophile.

G General Synthetic Workflow for 1,4-Thiazepine Derivatives A Starting Materials: - Aminoethanethiol derivative - α,β-unsaturated ester or acid B Michael Addition A->B Reaction C Intermediate Adduct B->C Formation D Intramolecular Cyclization (Amide Formation) C->D Heating or Catalyst E This compound Derivative D->E Product

Caption: A conceptual workflow for the synthesis of 1,4-thiazepine derivatives.

Experimental Protocols for Related Derivatives

Due to the lack of specific protocols for this compound, this section details a representative experimental procedure for the synthesis of a related class of compounds, the 1,4-diazepan-5-ones. Researchers may adapt these principles for the synthesis of the target thiazepine.

Synthesis of 1-Benzyl-1,4-diazepan-5-one (A Diazepine Analog):

  • A mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is stirred and cooled to 273 K.

  • 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the stirred mixture.

  • Sodium azide (32.5 g, 0.5 mol) is cautiously added over a period of 3 hours at 273 K.

  • The resulting mixture is stirred for 1 hour while maintaining the temperature at approximately 278 K.

  • Ice (1 kg) is rapidly added, and the solution is basified to pH 11 with 15% ammonium hydroxide (200 mL).

  • The organic layer is separated, and the aqueous fraction is extracted with dichloromethane (3 x 100 mL).

  • The combined organic extracts are dried over sodium sulfate and concentrated under reduced pressure.

  • The residue is recrystallized from ethyl acetate to yield the final product.

This protocol is for a related diazepine and should be considered as a conceptual reference.

Biological Activity and Potential Applications

There is a notable absence of published biological activity data for the parent this compound in the scientific literature. However, the broader class of 1,4-thiazepine and the closely related 1,4-diazepine derivatives have been investigated for a range of biological activities.

Derivatives of the 1,4-thiazepine scaffold have been explored for their potential as angiotensin-converting enzyme (ACE) inhibitors. This suggests that the this compound core could serve as a scaffold for the design of novel cardiovascular drugs.

The analogous 1,4-diazepine ring system is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic applications, including:

  • Anticancer agents

  • Antiviral agents (including anti-HIV)

  • Antimicrobial agents

  • Psychoactive drugs (e.g., anxiolytics, sedatives)

The logical relationship for exploring the potential of this compound in drug discovery is outlined in the following diagram.

G Drug Discovery Logic for this compound A This compound Core D Hypothesis: This compound as a scaffold for novel therapeutics A->D B Known Bioactivity of 1,4-Diazepine Analogs (e.g., anticancer, antiviral) B->D C Known Bioactivity of 1,4-Thiazepine Derivatives (e.g., ACE inhibition) C->D E Synthesis of This compound and its derivatives D->E F In vitro and in vivo Biological Screening E->F G Identification of Novel Bioactive Compounds F->G

Caption: Logical framework for the investigation of this compound in drug discovery.

Conclusion and Future Directions

This compound represents a simple heterocyclic scaffold with limited available scientific data. While its chemical structure and IUPAC name are well-defined, there is a significant gap in the literature regarding its synthesis, experimental characterization, and biological activity. The known therapeutic relevance of the analogous 1,4-diazepine core and other 1,4-thiazepine derivatives suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

Future research in this area should focus on:

  • The development of a robust and scalable synthesis for this compound.

  • Thorough physicochemical and spectroscopic characterization of the compound.

  • Broad biological screening to identify potential therapeutic applications.

  • The synthesis and evaluation of a library of this compound derivatives to establish structure-activity relationships.

This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound. The identified knowledge gaps present clear opportunities for novel and impactful scientific investigation.

Spectroscopic Profile of 1,4-Thiazepan-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,4-Thiazepan-5-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and analysis of structurally analogous compounds. Detailed experimental protocols for obtaining such data are also provided for researchers seeking to perform their own analyses.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic characteristics of this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectroscopic data of similar heterocyclic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 - 8.0br s1HN-H (amide)
~3.5 - 3.7t2H-CH₂-N-
~3.2 - 3.4t2H-CH₂-S-
~2.8 - 3.0t2H-S-CH₂-C=O
~2.6 - 2.8t2H-N-CH₂-C=O

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. br s = broad singlet, t = triplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~170 - 175C=O (amide)
~45 - 50-CH₂-N-
~40 - 45-N-CH₂-C=O
~35 - 40-S-CH₂-C=O
~30 - 35-CH₂-S-

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Medium, BroadN-H stretch (amide)
~2850 - 3000MediumC-H stretch (aliphatic)
~1650 - 1680StrongC=O stretch (amide)
~1400 - 1500MediumC-H bend
~1200 - 1300MediumC-N stretch
~600 - 700WeakC-S stretch

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zInterpretation
131.05[M]⁺ (Molecular Ion)
103.05[M - CO]⁺
75.02[M - CO - C₂H₄]⁺
57.03[C₃H₅N]⁺

Ionization Mode: Electron Ionization (EI). m/z = mass-to-charge ratio.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution should be clear and free of any particulate matter.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal (0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI). A high-resolution mass spectrometer is recommended for accurate mass measurements.

  • Ionization (EI):

    • If using EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

CAS number and molecular weight of 1,4-Thiazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Thiazepan-5-one is a heterocyclic organic compound containing a seven-membered ring with nitrogen and sulfur atoms. This guide provides a summary of its fundamental chemical properties. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols for its synthesis, specific biological activities, and associated signaling pathways are not extensively documented in publicly available resources. The information presented herein is based on available database entries.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its identification, handling, and use in a research setting.

PropertyValueSource
CAS Number 2896-98-2PubChem
Molecular Formula C₅H₉NOSPubChem
Molecular Weight 131.20 g/mol PubChem

Structural Information

The structure of this compound is characterized by a seven-membered ring containing a sulfur atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 5.

Logical Relationship of Structural Components

Structural Components of this compound A Seven-Membered Ring E This compound A->E B Sulfur Atom (Position 1) B->E C Nitrogen Atom (Position 4) C->E D Carbonyl Group (Position 5) D->E Typical Drug Discovery and Development Workflow A Compound Synthesis and Characterization B In Vitro Screening (Target Identification) A->B C In Vivo Studies (Animal Models) B->C D Lead Optimization C->D E Preclinical Development D->E F Clinical Trials E->F

An In-depth Technical Guide to 1,4-Thiazepan-5-one: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seven-membered heterocyclic compound, 1,4-Thiazepan-5-one. While its initial discovery and detailed historical account remain somewhat elusive in readily available literature, this document consolidates the current understanding of its synthesis, key chemical data, and burgeoning interest in its derivatives for biological applications. This guide will detail both historical and modern synthetic approaches, present key data in a structured format, and outline experimental protocols for its preparation.

Introduction

This compound is a saturated seven-membered heterocycle containing a sulfur atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 5. Its structure, characterized by the C5H9NOS chemical formula and the CAS Registry Number 2896-98-2, presents a unique scaffold for chemical exploration. While not as extensively studied as its diazepine or benzodiazepine counterparts, recent research has highlighted the potential of the thiazepanone core in the development of novel chemical entities, particularly as three-dimensional fragments in screening libraries for drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic and screening protocols.

PropertyValue
Molecular Formula C5H9NOS
Molecular Weight 131.20 g/mol
CAS Registry Number 2896-98-2
Appearance Solid
InChI InChI=1S/C5H9NOS/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7)
InChIKey YBUWZZKYXPWDGO-UHFFFAOYSA-N
SMILES O=C1CSCCN1

Historical Perspective and Discovery

The precise date and the researchers who first synthesized this compound are not well-documented in prominent scientific literature. Early synthetic methods for thiazepanones were often characterized by multi-day reaction times and low yields. These earlier approaches typically involved cyclization reactions of precursors like methyl 3-mercaptopropionate with aziridine, which, while successful in forming the seven-membered ring, were often inefficient and lacked broad substrate compatibility.

The development of more efficient synthetic routes in recent years has renewed interest in this heterocyclic core. A notable advancement is the one-pot synthesis method, which has significantly improved the accessibility of this compound and its derivatives, paving the way for more extensive research into their properties and potential applications.

Synthesis of this compound

The synthesis of this compound has evolved from lengthy, low-yielding procedures to more efficient one-pot methodologies.

Early Synthetic Approaches (Multi-day synthesis)

Older methods for the synthesis of 1,4-thiazepanones involved the cyclization of cysteamine or its derivatives with α,β-unsaturated esters under basic conditions. These reactions were often slow, requiring 3 to 7 days to proceed and generally resulted in low product yields. Another early approach involved the cyclization of methyl-3-mercaptopropionate with aziridine using sodium methoxide, a process that also required several days and was not suitable for base-sensitive functional groups.[1]

Modern One-Pot Synthesis

A significant improvement in the synthesis of 1,4-thiazepanones was reported in 2022, describing a one-pot reaction using α,β-unsaturated esters and 1,2-amino thiols.[1] This method offers a considerable reduction in reaction time (0.5–3 hours) and provides good yields.[1] The reaction tolerates a broad scope of α,β-unsaturated esters, making it a versatile route for generating a library of 1,4-thiazepanone derivatives.[1]

The following protocol is adapted from the efficient one-pot synthesis method.

Materials:

  • α,β-unsaturated ester (e.g., methyl acrylate)

  • 1,2-amino thiol (e.g., cysteamine)

  • Solvent (e.g., methanol)

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)

Procedure:

  • To a solution of the α,β-unsaturated ester in the chosen solvent, add the 1,2-amino thiol.

  • Add the base to the reaction mixture.

  • Stir the reaction mixture at room temperature for the specified time (typically 0.5 to 3 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is worked up by quenching with a suitable reagent, followed by extraction and purification (e.g., column chromatography) to yield the desired this compound.

dot

One_Pot_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product ester α,β-Unsaturated Ester mixing Mixing and Stirring (0.5 - 3 hours) ester->mixing thiol 1,2-Amino Thiol thiol->mixing solvent Solvent (e.g., Methanol) solvent->mixing base Base (e.g., DBU) base->mixing product This compound mixing->product

Caption: One-pot synthesis workflow for this compound.

Biological Activities and Potential Applications

The biological activities of this compound itself are not extensively documented. However, the broader class of thiazepanones and their derivatives are gaining attention in medicinal chemistry.

Recent studies have identified acylated 1,4-thiazepanes as novel ligands for bromodomain and extraterminal domain (BET) bromodomains, which are considered promising targets for cancer therapy.[1] The synthesis of diverse libraries of 3D fragments based on the 1,4-thiazepanone scaffold is a key strategy in fragment-based ligand discovery (FBLD) to identify new inhibitors for challenging drug targets.[1]

While no specific signaling pathways involving this compound have been elucidated, the activity of its derivatives as BET bromodomain ligands suggests a potential role in modulating gene expression. Further research is needed to explore the specific biological targets and mechanisms of action of this class of compounds.

dot

Potential_Application_Pathway Thiazepanone This compound Scaffold Derivatization Chemical Derivatization Thiazepanone->Derivatization Synthesis Library 3D Fragment Library Derivatization->Library Screening Fragment-Based Ligand Discovery (FBLD) Library->Screening BET BET Bromodomains Screening->BET Identifies Ligands Inhibition Inhibition BET->Inhibition GeneExpression Modulation of Gene Expression Inhibition->GeneExpression Therapeutic Potential Therapeutic Applications (e.g., Oncology) GeneExpression->Therapeutic

Caption: Logical flow from this compound to potential therapeutic applications.

Conclusion

This compound represents a heterocyclic scaffold with growing importance, primarily driven by advancements in its synthetic accessibility. While its historical discovery remains to be fully elucidated, modern synthetic methods have transformed it from a chemical curiosity into a valuable building block for the creation of diverse chemical libraries. The preliminary identification of its derivatives as BET bromodomain ligands underscores its potential in drug discovery. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and therapeutic potential of this intriguing seven-membered heterocycle. Further investigations into its biological activities and the elucidation of its structure-activity relationships are warranted and are expected to unveil new opportunities in medicinal chemistry.

References

Potential Biological Activities of 1,4-Thiazepan-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-thiazepan-5-one core is a seven-membered heterocyclic scaffold containing sulfur and nitrogen atoms. While research on the biological activities of the unsubstituted parent compound is limited, its derivatives have emerged as a promising class of compounds with diverse pharmacological potential. This technical guide provides an in-depth overview of the known and potential biological activities of this compound and its analogs, with a primary focus on their role as Angiotensin-Converting Enzyme (ACE) inhibitors. Additionally, potential anticancer and antimicrobial activities are explored based on studies of structurally related compounds. This document includes a compilation of available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction to the this compound Scaffold

The this compound moiety represents a privileged heterocyclic ring system. Its unique conformational flexibility and the presence of heteroatoms make it an attractive scaffold for the design of novel therapeutic agents. The core structure consists of a seven-membered ring containing a sulfur atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 5. While the biological profile of the unsubstituted this compound remains largely unexplored, the derivatization of this core has led to the discovery of compounds with significant biological activities.

Angiotensin-Converting Enzyme (ACE) Inhibition

The most well-documented biological activity of this compound derivatives is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE is a key zinc-dependent metalloenzyme in the renin-angiotensin system (RAS), which plays a crucial role in the regulation of blood pressure.[1] By converting angiotensin I to the potent vasoconstrictor angiotensin II and inactivating the vasodilator bradykinin, ACE contributes to an increase in blood pressure.[2] Therefore, ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure.[1]

Derivatives of perhydro-1,4-thiazepin-5-one have been synthesized and evaluated as ACE inhibitors.[3] Specifically, dicarboxylic acid derivatives with pseudoequatorial amino groups at the 6-position and pseudoequatorial hydrophobic substituents at the 2- or 3-position of the chair conformation of the thiazepan-5-one ring have demonstrated potent in vitro ACE inhibitory activity.[3]

Quantitative Data for ACE Inhibition

The following table summarizes the in vitro ACE inhibitory activity of representative perhydro-1,4-thiazepin-5-one derivatives.

Compound IDStructureIC50 (nM)Reference
Dicarboxylic Acid Derivative 1 α-[6-[[(S)-1-(Carboxy)-3-phenylpropyl]amino]-5-oxoperhydro-1,4-thiazepin-4-yl]acetic acid (with 2-position hydrophobic substituent)Data not explicitly provided in abstract, but described as "potent"[3]
Dicarboxylic Acid Derivative 2 α-[6-[[(S)-1-(Carboxy)-3-phenylpropyl]amino]-5-oxoperhydro-1,4-thiazepin-4-yl]acetic acid (with 3-position hydrophobic substituent)Data not explicitly provided in abstract, but described as "potent"[3]
Monoester Monoacid Derivative 1 α-[6-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-5-oxoperhydro-1,4-thiazepin-4-yl]acetic acid (with 2-position hydrophobic substituent)Data not explicitly provided in abstract, but noted for prolonged in vivo activity[3]
Monoester Monoacid Derivative 2 α-[6-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-5-oxoperhydro-1,4-thiazepin-4-yl]acetic acid (with 3-position hydrophobic substituent)Data not explicitly provided in abstract[3]

Note: Specific IC50 values were not available in the provided search results, but the compounds were described as having "potent in vitro inhibitory activity".

Signaling Pathway: The Renin-Angiotensin System

The diagram below illustrates the role of ACE in the Renin-Angiotensin System and the mechanism of action of ACE inhibitors.

Renin-Angiotensin System cluster_inhibitor Inhibitor Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments  degradation Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Thiazepanone This compound Derivatives Thiazepanone->ACE  inhibition

The Renin-Angiotensin System and ACE Inhibition.
Experimental Protocol: In Vitro ACE Inhibition Assay

Several methods are available for determining ACE inhibitory activity in vitro. A common spectrophotometric method is based on the quantification of hippuric acid (HA) formed from the ACE-mediated hydrolysis of hippuryl-histidyl-leucine (HHL).[4]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Captopril)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Dissolve ACE in borate buffer to a final concentration of 0.04 U/mL.

    • Dissolve HHL in borate buffer to a final concentration of 5 mM.

    • Prepare various concentrations of the test compounds and the positive control in borate buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, pre-incubate 20 µL of the test compound solution (or buffer for control) with 30 µL of the ACE solution for 10 minutes at 37°C.[5]

    • Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.

    • Incubate the reaction mixture for 60 minutes at 37°C.[5]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 62.5 µL of 1 M HCl.[5]

    • Extract the hippuric acid formed by adding 375 µL of ethyl acetate and vortexing.

    • Centrifuge the mixture to separate the layers.

  • Quantification:

    • Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent.

    • Re-dissolve the dried hippuric acid in a known volume of deionized water.

    • Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.[5]

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: ACE Inhibition Assay

The following diagram outlines the general workflow for an in vitro ACE inhibition assay.

ACE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep_ACE Prepare ACE Solution Preincubation Pre-incubate ACE with Test Compound (37°C, 10 min) Prep_ACE->Preincubation Prep_HHL Prepare HHL Substrate Incubation Add HHL Substrate and Incubate (37°C, 60 min) Prep_HHL->Incubation Prep_Inhibitor Prepare Test Compound (Thiazepanone Derivative) Prep_Inhibitor->Preincubation Preincubation->Incubation Termination Stop Reaction (add HCl) Incubation->Termination Extraction Extract Hippuric Acid (Ethyl Acetate) Termination->Extraction Measurement Measure Absorbance (228 nm) Extraction->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

General workflow for an in vitro ACE inhibition assay.

Potential Anticancer Activity

While there is a lack of specific studies on the anticancer properties of this compound, research on structurally related diazepine and benzodiazepine derivatives has revealed promising anticancer activities.[6][7] For instance, certain tetrahydro-5H-benzo[e][3][8]diazepin-5-ones have shown remarkable activity against a panel of 60 human tumor cell lines.[7] These findings suggest that the this compound scaffold could be a valuable starting point for the design of novel anticancer agents.

Quantitative Data for Anticancer Activity of Related Compounds

The following table presents GI50 (50% growth inhibition) and LC50 (50% lethal concentration) values for a highly active tetrahydro-benzo[e][3][8]diazepin-5-one derivative against various cancer cell lines.

Compound IDCancer Cell LineGI50 (µM)LC50 (µM)Reference
Compound 24a Leukemia (CCRF-CEM)0.0479.4[7]
Non-Small Cell Lung Cancer (NCI-H460)0.05111.2[7]
Colon Cancer (HCT-116)0.05410.5[7]
CNS Cancer (SF-268)0.062>100[7]
Melanoma (UACC-257)0.05912.3[7]
Ovarian Cancer (OVCAR-3)0.06314.1[7]
Renal Cancer (786-0)0.06513.5[7]
Prostate Cancer (PC-3)0.06915.8[7]
Breast Cancer (MCF7)0.07216.2[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Potential Antimicrobial Activity

The broad structural class of thiazepines and related sulfur- and nitrogen-containing heterocycles has been investigated for antimicrobial properties. Although specific data for this compound is scarce, derivatives of related scaffolds like 1,3,4-thiadiazoles have demonstrated significant antimicrobial activity.[9] This suggests that the this compound core could be a viable template for developing new antimicrobial agents.

Quantitative Data for Antimicrobial Activity of Related Compounds

The following table shows the Minimum Inhibitory Concentration (MIC) values for some O-acyloximino-dibenzo[b,e]thiepins, which are structurally related to thiazepanones.

Compound SeriesBacterial/Fungal StrainMIC (µg/mL)Reference
O-acyloximino-dibenzo[b,e]thiepins Staphylococcus aureus15.6 - 500[10]
Bacillus subtilis15.6 - 500[10]
Klebsiella pneumoniae125 - 1000[10]
Escherichia coli125 - 1000[10]
Pseudomonas aeruginosa125 - 1000[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Standardized microbial inoculum

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution:

    • Perform serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.

  • Inoculation:

    • Add a standardized volume of the microbial inoculum to each well.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. While the biological activity of the core molecule is not well-characterized, its derivatives have demonstrated potent ACE inhibitory activity, highlighting their potential in cardiovascular drug discovery. Furthermore, the anticancer and antimicrobial activities observed in structurally related compounds suggest that the this compound skeleton is a valuable starting point for the design and synthesis of novel agents in these therapeutic areas.

Future research should focus on:

  • Synthesizing and screening a broader library of this compound derivatives to establish comprehensive structure-activity relationships for ACE inhibition, anticancer, and antimicrobial activities.

  • Elucidating the specific molecular targets and mechanisms of action for the most potent compounds.

  • Optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them towards preclinical and clinical development.

  • Investigating the biological activities of the unsubstituted this compound core to provide a baseline for understanding the contributions of various substituents.

By systematically exploring the chemical space around this versatile scaffold, the full therapeutic potential of this compound derivatives can be unlocked.

References

An In-Depth Technical Guide to 1,4-Thiazepine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 1,4-thiazepine core is a privileged seven-membered heterocyclic scaffold containing nitrogen and sulfur atoms. This structural motif is present in a variety of pharmacologically significant compounds, demonstrating a broad spectrum of biological activities.[1] Although drugs containing the 1,4-thiazepine ring are not common, numerous derivatives have shown promising therapeutic potential, making them an active area of research in medicinal chemistry.[2][3] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 1,4-thiazepine derivatives. It includes detailed experimental protocols for key synthetic and analytical methods, quantitative biological activity data, and diagrams of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers and drug development professionals.

Synthesis of the 1,4-Thiazepine Core

The synthesis of the 1,4-thiazepine ring system can be achieved through various synthetic strategies. Common approaches often involve cyclization reactions that form the seven-membered ring. Key methods include the reaction of chalcones with aminothiophenols and ring expansion reactions.[1][4]

A prevalent and efficient method involves the acid-catalyzed condensation reaction of substituted chalcones (α,β-unsaturated ketones) with 2-aminothiophenol.[5] Another innovative approach utilizes a Staudinger ketene-imine cycloaddition followed by a base-induced ring expansion to yield tetrahydro-1,4-thiazepines.[2] This latter method is particularly useful for generating stereochemically complex molecules.[2]

Below is a generalized workflow for the synthesis of 1,4-benzothiazepine derivatives from chalcones.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization cluster_3 Final Product SM1 Substituted Acetanilides Chalcone Chalcone Synthesis (α,β-Unsaturated Ketone) SM1->Chalcone Condensation SM2 Substituted Benzaldehydes SM2->Chalcone SM3 2-Aminothiophenol Cyclization Condensation & Cyclization Reaction SM3->Cyclization Chalcone->Cyclization Acid-catalyzed reaction Product 1,4-Benzothiazepine Derivative Cyclization->Product

Caption: General workflow for 1,4-benzothiazepine synthesis.

Therapeutic Applications and Biological Activities

1,4-Thiazepine derivatives have been investigated for a wide array of therapeutic applications, owing to their diverse pharmacological activities. These include anticancer, cardiovascular, antimicrobial, and antiparasitic effects.

Anticancer Activity

Certain 1,4-thiazepine derivatives have demonstrated significant potential as anticancer agents, particularly against drug-resistant cancer cell lines.[6] Tricyclic pyrido[2,3-b][1][2]benzothiazepines, for instance, have shown potent inhibitory activity against paclitaxel-resistant non-small cell lung cancer (NSCLC) cells (H460TaxR), while exhibiting much lower toxicity toward normal human fibroblasts.[6]

Some enyne-modified 1,4-thiazepines have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[7] These compounds induce apoptosis in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[7]

The screening process to identify these potent anticancer agents often follows a multi-round, converging strategy.

G Lib Diversity-Oriented Synthesis of Tricyclic Thiazepines R1 Round 1 Screening: Initial Cytotoxicity Assay (e.g., OP-1 cell line) Lib->R1 R2 Round 2 Screening: Expanded Cell Line Panel (H460 & H460TaxR) R1->R2 Identify initial hits (EC50 < 100 µM) R3 Round 3 Screening: Normal Cell Toxicity Assay (NHFB) R2->R3 Identify potent hits (EC50 < 1.0 µM) SAR Structure-Activity Relationship (SAR) Analysis R3->SAR Assess selectivity Lead Lead Compound Identified (e.g., Compound 1w) SAR->Lead

Caption: Converging screening workflow for anticancer agents.[6]

Table 1: Anticancer Activity of Tricyclic Thiazepine Derivatives against NSCLC Cell Lines [6]

Compound H460 EC₅₀ (µM) H460TaxR EC₅₀ (µM) NHFB EC₅₀ (µM)
1w H 4-MePh < 1.0 < 1.0 > 100
9 6-Me 4-MePh < 1.0 < 1.0 > 100
10 7-Me 4-MePh < 1.0 < 1.0 > 100
11 8-Me 4-MePh < 1.0 < 1.0 > 100
12 9-Me 4-MePh < 1.0 < 1.0 > 100
14 7-Cl 4-MePh < 1.0 < 1.0 > 100
2 H Ph > 100 > 100 > 100
3 H 2-MePh > 100 > 100 > 100
4 H 3-MePh > 100 > 100 > 100
5 H 4-MeOPh > 100 > 100 > 100

NSCLC: Non-Small Cell Lung Cancer; NHFB: Normal Human Fibroblasts; TaxR: Paclitaxel-Resistant

Structure-Activity Relationship (SAR) Insights:

  • The sulfone moiety is pivotal for anticancer activity, with sulfone analogs showing significantly higher cytotoxicity than their sulfide counterparts.[6]

  • For tricyclic thiazepines, the substituent on the B ring plays a crucial role. A 4-methylphenyl group at the R² position was found to be more active than other substituents like phenyl, methoxyphenyl, or fluorophenyl groups.[6]

  • The position of the methyl group on the phenyl ring is critical; compounds with 2-methyl or 3-methyl substitutions were inactive.[6]

Cardiovascular Activity

1,4-Benzothiazepine derivatives are well-known for their cardiovascular effects, most notably as calcium channel blockers.[8] They are one of the three principal structural classes of L-type calcium channel antagonists, alongside phenylalkylamines and dihydropyridines.[8]

More recently, novel 1,4-benzothiazepines have been developed as dual-acting agents for heart failure treatment. These compounds can prevent Ca²⁺ leakage through the ryanodine receptor 2 (RyR2) and simultaneously enhance the activity of the sarco-endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a).[9] This dual action helps restore normal calcium cycling in cardiomyocytes, improving cardiac function.

G LTCC L-type Ca²⁺ Channel (LTCC) Ca_in Ca²⁺ Influx LTCC->Ca_in RyR2 Ryanodine Receptor 2 (RyR2) Ca_in->RyR2 Triggers Ca_release Ca²⁺ Release (CICR) RyR2->Ca_release From SR SR Sarcoplasmic Reticulum (SR) Contraction Cardiomyocyte Contraction Ca_release->Contraction Relaxation Relaxation SERCA2a SERCA2a Pump Ca_uptake Ca²⁺ Reuptake SERCA2a->Ca_uptake Into SR Ca_uptake->Relaxation Thiazepine 1,4-Benzothiazepine Derivative Thiazepine->RyR2 Stabilizes (Prevents Leak) Thiazepine->SERCA2a Activates

Caption: Cardiomyocyte Ca²⁺ signaling and 1,4-thiazepine action.[9]

Table 2: Cardiovascular Activity of Novel 1,4-Benzothiazepine Derivatives [9]

Compound RyR2 Stabilization (HEK-293 ER) EC₅₀ (nM) SERCA2a Activation (Mouse SR) EC₅₀ (nM)
12a 1000 383
ARM210 1000 1000
11c 1000 >10000
11d 1000 >10000
12b 1000 1000
12c 1000 1000

HEK-293 ER: Human Embryonic Kidney 293 cell Endoplasmic Reticulum; Mouse SR: Mouse heart Sarcoplasmic Reticulum

Antimicrobial and Antiparasitic Activity

Various 1,4-thiazepine derivatives have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][10] The biological effect is often concentration-dependent, with higher concentrations leading to larger zones of inhibition.[4] The presence of electron-withdrawing groups, such as halogens and nitro groups, can enhance the antibacterial effect.[4]

Furthermore, bicyclic thiazolidinyl-1,4-thiazepines have been identified as potential agents against the parasite Trypanosoma brucei brucei, the causative agent of African trypanosomiasis.[11]

Table 3: Antibacterial Activity of Selected 1,4-Thiazepine Derivatives (Inhibition Zone Diameter in mm) [4]

Compound R R' S. aureus (100 mg/mL) S. Pneumonia (100 mg/mL) E. coli (100 mg/mL) P. aeruginosa (100 mg/mL)
J17 H Cl 23 21 22 20
J19 H NO₂ 24 22 23 21
J21 Br Cl 25 23 24 22
J24 H NO₂ 22 20 21 19
J26 Cl Cl 24 22 23 21
J28 Br NO₂ 26 24 25 23

| J30 | NO₂ | NO₂ | 27 | 25 | 26 | 24 |

Key Experimental Protocols

General Protocol for the Synthesis of 1,4-Thiazepines via Chalcone Cyclization[4]

This protocol describes the synthesis of 1,4-thiazepine derivatives from chalcones and ortho-mercaptoaniline.

Materials:

  • Substituted chalcone (1 mole equivalent)

  • Ortho-mercaptoaniline (2-aminothiophenol) (1 mole equivalent)

  • Ethanol (solvent)

  • Piperidine or other suitable base (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Thin-Layer Chromatography (TLC) plate

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve one mole equivalent of the substituted chalcone in a minimal amount of ethanol in a round-bottom flask.

  • Add one mole equivalent of ortho-mercaptoaniline to the solution.

  • Add a few drops of piperidine to the mixture to create an alkaline medium.

  • Attach a reflux condenser and heat the reaction mixture under reflux for 4-6 hours.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water and dry it.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 1,4-thiazepine derivative.

  • Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.

Protocol for In Vitro Anticancer Cell Viability Assay (MTT Assay)[7][8]

This protocol outlines a general method for assessing the cytotoxicity of 1,4-thiazepine derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., H460, MCF-7) and a normal cell line (e.g., NHFB)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • 1,4-Thiazepine derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multi-channel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

  • Prepare serial dilutions of the test compounds (1,4-thiazepine derivatives) in the culture medium from the DMSO stock. The final DMSO concentration should be less than 0.5%. Include a vehicle control (medium with DMSO) and a positive control (e.g., paclitaxel).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

  • Incubate the plate for another 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the EC₅₀ or IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Conclusion and Future Outlook

The 1,4-thiazepine scaffold continues to be a versatile and valuable template in medicinal chemistry.[1] Derivatives have shown significant efficacy in diverse therapeutic areas, including oncology and cardiovascular disease.[6][9] The development of multi-target agents, such as the dual RyR2-stabilizing and SERCA2a-stimulating compounds, highlights the potential for creating innovative therapies for complex diseases like heart failure.[9] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel synthetic methodologies to expand chemical diversity, and further elucidating the mechanisms of action through advanced biological and computational studies. The continued exploration of 1,4-thiazepine derivatives holds great promise for the discovery of next-generation therapeutic agents.

References

Conformational Landscape of the 1,4-Thiazepan-5-one Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-thiazepan-5-one ring system, a seven-membered heterocycle containing both sulfur and nitrogen atoms, is a scaffold of significant interest in medicinal chemistry. Its conformational flexibility is a critical determinant of its biological activity, influencing how it interacts with therapeutic targets. This technical guide provides an in-depth analysis of the conformational properties of the this compound ring, drawing upon crystallographic and spectroscopic data to offer a comprehensive understanding for researchers in drug design and development.

Introduction to the this compound Scaffold

The this compound core is a key structural motif in a variety of biologically active compounds. The presence of a sulfur atom, a nitrogen atom, and a carbonyl group within a seven-membered ring imparts a unique combination of steric and electronic properties. Understanding the accessible conformations of this ring is paramount for designing molecules with specific shapes and functionalities, a cornerstone of modern drug discovery. The conformational preferences of this heterocyclic system are primarily governed by a delicate balance of torsional strain, transannular interactions, and the electronic effects of the constituent atoms and substituents.

Conformational Isomers: A Landscape of Chairs and Boats

Like other seven-membered rings, the this compound scaffold can adopt several conformations, with the most common being the chair and boat forms, along with various twist-boat and intermediate structures. The relative energies of these conformers dictate the conformational equilibrium in solution and the preferred geometry in the solid state.

Crystallographic studies on derivatives of the related 1,4-diazepan-5-one system have revealed that both chair and boat conformations are readily accessible. For instance, in the solid state, t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one adopts a chair conformation, while its nitroso derivative is found in a boat conformation[1]. This highlights the subtle influence that substitution can have on the conformational preference of the seven-membered ring.

G Chair Chair Conformation TwistBoat Twist-Boat Conformation Chair->TwistBoat Ring Inversion TwistBoat->Chair Ring Inversion Boat Boat Conformation TwistBoat->Boat Pseudorotation Boat->TwistBoat Pseudorotation G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization CrystalSelection CrystalSelection Crystallization->CrystalSelection Mounting Mounting CrystalSelection->Mounting Diffraction Diffraction Mounting->Diffraction DataProcessing DataProcessing Diffraction->DataProcessing StructureSolution StructureSolution DataProcessing->StructureSolution Refinement Refinement StructureSolution->Refinement Validation Validation Refinement->Validation G cluster_0 Sample Preparation cluster_1 NMR Experimentation cluster_2 Data Analysis Compound Compound Dissolution Dissolution Compound->Dissolution in Deuterated Solvent OneD_NMR OneD_NMR Dissolution->OneD_NMR ¹H, ¹³C DNMR DNMR Dissolution->DNMR Variable Temperature TwoD_EXSY TwoD_EXSY Dissolution->TwoD_EXSY Exchange Spectroscopy ConformationalEquilibrium ConformationalEquilibrium OneD_NMR->ConformationalEquilibrium EnergyBarriers EnergyBarriers DNMR->EnergyBarriers ExchangeRates ExchangeRates TwoD_EXSY->ExchangeRates

References

Methodological & Application

Synthetic Routes to Substituted 1,4-Thiazepan-5-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted 1,4-thiazepan-5-ones, a heterocyclic scaffold of interest in medicinal chemistry. The methodologies outlined below focus on two primary strategies: the Ugi four-component reaction (Ugi-4CR) followed by intramolecular cyclization, and ring-closing metathesis (RCM).

Introduction

The 1,4-thiazepan-5-one core is a seven-membered heterocyclic ring system containing both nitrogen and sulfur atoms. This scaffold is of significant interest in drug discovery due to its structural similarity to other biologically active seven-membered heterocycles, such as benzodiazepines and diazepines, which are known to exhibit a wide range of pharmacological activities. The ability to introduce a variety of substituents onto the this compound ring allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Synthetic Strategies

Two powerful and versatile synthetic strategies for the construction of substituted 1,4-thiazepan-5-ones are highlighted in these notes:

  • Ugi Four-Component Reaction (Ugi-4CR) followed by Intramolecular Cyclization: This multicomponent reaction strategy allows for the rapid assembly of a linear precursor containing all the necessary functionalities for a subsequent intramolecular cyclization to form the desired seven-membered ring. This approach offers a high degree of molecular diversity from readily available starting materials.

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic olefins from acyclic dienes. This method is particularly useful for creating unsaturated this compound derivatives, which can be further functionalized. The reaction is catalyzed by ruthenium-based catalysts and is known for its functional group tolerance.[1]

Application Note 1: Synthesis of N-Substituted 1,4-Thiazepan-5-ones via Ugi-4CR and Intramolecular Thiol-Amide Cyclization

This approach involves a one-pot, four-component Ugi reaction to assemble a key intermediate, which then undergoes an intramolecular cyclization to yield the this compound ring system. The diversity of the final products can be easily achieved by varying the aldehyde, amine, isocyanide, and the thiol-containing carboxylic acid component in the initial Ugi reaction.

General Workflow

Ugi_Workflow cluster_0 Step 1: Ugi Four-Component Reaction cluster_1 Step 2: Intramolecular Cyclization Aldehyde Aldehyde (R1-CHO) Ugi_Product Linear Ugi Adduct Aldehyde->Ugi_Product Amine Amine (R2-NH2) Amine->Ugi_Product Isocyanide Isocyanide (R3-NC) Isocyanide->Ugi_Product Thioacid 3-Mercaptopropionic Acid Thioacid->Ugi_Product Cyclization Base-mediated Cyclization Ugi_Product->Cyclization One-pot or stepwise Product Substituted This compound Cyclization->Product RCM_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ring-Closing Metathesis StartingMaterials Allylamine & Allylmercaptan Derivatives Coupling Amide Coupling StartingMaterials->Coupling Diene Acyclic Diene Precursor Coupling->Diene RCM_Reaction Ru-Catalyzed RCM Diene->RCM_Reaction Unsaturated_Product Unsaturated This compound RCM_Reaction->Unsaturated_Product

References

Catalytic Routes to 1,4-Thiazepan-5-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-thiazepan-5-one core is a seven-membered heterocyclic motif of interest in medicinal chemistry due to its structural relationship to other pharmacologically active seven-membered rings like benzodiazepines and diazepanes. While the catalytic synthesis of its all-nitrogen analogues has been extensively studied, direct catalytic methods for the construction of the this compound ring system are not widely reported in peer-reviewed literature. However, established principles of catalytic intramolecular amidation offer a promising and direct route to this scaffold.

This document provides detailed application notes and a proposed protocol for the synthesis of this compound, leveraging modern catalytic methods. The primary proposed method is a direct intramolecular catalytic amidation of a suitable amino-thioether carboxylic acid precursor. An alternative conceptual approach using Ring-Closing Metathesis (RCM) is also discussed.

Primary Proposed Method: Intramolecular Catalytic Amidation

The most direct and atom-economical approach to this compound is the intramolecular cyclization of a linear precursor containing the requisite amine, thiol, and carboxylic acid functionalities in the correct arrangement. The key step is the catalytic formation of the amide bond to close the seven-membered ring. Various catalysts are known to promote lactamization, including those based on tin, titanium, and hafnium, which can activate the carboxylic acid moiety towards nucleophilic attack by the amine.

Proposed Reaction Scheme:

Experimental Protocol: Synthesis of 3-((2-aminoethyl)thio)propanoic acid Precursor

This protocol describes the synthesis of the linear precursor required for the catalytic cyclization.

Materials:

  • Cysteamine hydrochloride

  • Acrylic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve cysteamine hydrochloride (1 eq.) in deionized water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (2 eq.) in deionized water, maintaining the temperature below 10 °C.

  • In a separate flask, prepare a solution of acrylic acid (1 eq.) in deionized water and cool it to 0 °C.

  • Slowly add the acrylic acid solution to the cysteamine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture to pH 4-5 with 1 M HCl.

  • Concentrate the solution under reduced pressure to obtain a solid residue.

  • Extract the product from the residue with hot methanol.

  • Evaporate the methanol under reduced pressure to yield the crude 3-((2-aminoethyl)thio)propanoic acid. The product can be further purified by recrystallization or column chromatography.

Experimental Protocol: Catalytic Intramolecular Amidation

This is a proposed protocol based on known catalytic lactamization procedures. Optimization of catalyst, solvent, temperature, and reaction time may be necessary.

Materials:

  • 3-((2-aminoethyl)thio)propanoic acid

  • Dibutyltin oxide (Bu₂SnO) or another suitable lactamization catalyst

  • High-boiling, non-polar solvent (e.g., toluene, xylene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a reaction vessel equipped with a Dean-Stark trap and a condenser under an inert atmosphere.

  • To the vessel, add the 3-((2-aminoethyl)thio)propanoic acid (1 eq.) and the catalyst (e.g., 0.1 eq. Bu₂SnO).

  • Add a sufficient volume of solvent to achieve high dilution conditions (e.g., 0.01 M concentration of the substrate).

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or LC-MS (typically 12-48 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst (if heterogeneous) or wash the organic layer with an appropriate aqueous solution to remove a soluble catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation: Proposed Catalytic Amidation
ParameterConditionExpected Outcome
Catalyst Dibutyltin oxide (Bu₂SnO)Promotes lactamization
Catalyst Loading 5-20 mol%To be optimized
Substrate Conc. 0.005 - 0.05 MHigh dilution favors intramolecular cyclization
Solvent Toluene or XyleneHigh boiling point for azeotropic water removal
Temperature Reflux (110-140 °C)Drives the reaction to completion
Reaction Time 12 - 48 hoursDependent on catalyst and substrate
Yield Moderate to GoodHighly dependent on optimized conditions

Conceptual Alternative: Ring-Closing Metathesis (RCM) Approach

An alternative, though less direct, catalytic strategy involves the use of Ring-Closing Metathesis (RCM) to form an unsaturated this compound precursor, which can then be reduced to the target saturated lactam. This multi-step approach would involve the synthesis of a diene precursor.

Conceptual Workflow:

  • Synthesis of a Diene Precursor: Synthesize a molecule containing both an N-allyl group and an S-allyl group attached to a glycine backbone.

  • Ring-Closing Metathesis (RCM): Employ a Grubbs-type ruthenium catalyst to perform an intramolecular cyclization of the diene, forming an unsaturated seven-membered ring.

  • Reduction: Reduce the double bond in the unsaturated lactam to yield the final this compound.

This approach, while more synthetically demanding, leverages the power and functional group tolerance of modern RCM catalysts.

Visualizations

G Workflow for Catalytic Synthesis of this compound cluster_0 Precursor Synthesis cluster_1 Catalytic Cyclization cluster_2 Purification Cysteamine Cysteamine Precursor 3-((2-aminoethyl)thio)propanoic acid Cysteamine->Precursor AcrylicAcid Acrylic Acid AcrylicAcid->Precursor Catalysis Intramolecular Amidation (e.g., Bu2SnO catalyst) Precursor->Catalysis Product This compound Catalysis->Product Purification Column Chromatography Product->Purification

Caption: Proposed workflow for the synthesis of this compound via intramolecular catalytic amidation.

G Conceptual RCM Workflow for this compound cluster_0 Precursor Synthesis cluster_1 Catalytic Cyclization cluster_2 Final Step Diene Diene Precursor (N-allyl, S-allyl glycine derivative) RCM Ring-Closing Metathesis (Grubbs Catalyst) Diene->RCM UnsaturatedLactam Unsaturated this compound RCM->UnsaturatedLactam Reduction Reduction of Double Bond UnsaturatedLactam->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Conceptual workflow for the synthesis of this compound using a Ring-Closing Metathesis strategy.

Multi-Component Reactions for the Synthesis of 1,4-Thiazepan-5-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,4-thiazepan-5-one derivatives using multi-component reactions (MCRs). The this compound scaffold is an important heterocyclic motif with potential applications in drug discovery, analogous to the well-explored 1,4-diazepine core.[1][2][3] MCRs offer an efficient and diversity-oriented approach to construct such complex molecules in a single synthetic operation, which is highly advantageous in the generation of compound libraries for biological screening.[4][5][6]

Introduction to Multi-Component Reactions for Heterocycle Synthesis

Multi-component reactions are convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials.[4] This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.[4][5] Several named MCRs, including the Ugi, Passerini, and Gewald reactions, are powerful tools for the synthesis of various heterocyclic systems.[7][8][9][10]

The application of MCRs to the synthesis of seven-membered heterocyclic rings like 1,4-thiazepan-5-ones is an emerging area of interest. These scaffolds are attractive targets in medicinal chemistry due to their conformational flexibility and the spatial arrangement of heteroatoms and functional groups, which can lead to interactions with a wide range of biological targets.[1][2]

Synthesis of this compound Derivatives via Ugi Reaction

A notable approach for the synthesis of substituted 1,4-diazepan-5-ones involves a convergent multi-component synthesis strategy featuring an Ugi reaction followed by an intramolecular nucleophilic substitution. This method allows for the efficient construction of the core heterocyclic ring system with multiple points of diversity.

Experimental Protocol: Ugi Reaction and Cyclization for 1-Sulfonyl-1,4-diazepan-5-ones

This protocol is based on the general principles of the Ugi four-component reaction (U-4CR) followed by a subsequent cyclization step to form the 1,4-diazepan-5-one ring.

Materials:

  • A substituted 2-aminoethanethiol

  • A suitable aldehyde

  • An isocyanide

  • A carboxylic acid containing a sulfonyl group (e.g., a tosyl- or mesyl-protected amino acid)

  • Methanol (MeOH) as solvent

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Ugi Four-Component Reaction:

    • In a round-bottom flask, dissolve the substituted 2-aminoethanethiol (1.0 eq) in methanol.

    • To this solution, add the aldehyde (1.0 eq) and stir for 10-15 minutes at room temperature to facilitate imine formation.

    • Add the carboxylic acid component (1.0 eq) to the reaction mixture.

    • Finally, add the isocyanide (1.0 eq) dropwise to the stirring solution.

    • Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude Ugi product can be purified by flash column chromatography or used directly in the next step.

  • Intramolecular Cyclization:

    • Dissolve the purified Ugi product (1.0 eq) in anhydrous THF.

    • Carefully add a suitable base, such as sodium hydride (1.1 eq), to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-sulfonyl-1,4-thiazepan-5-one derivative.

Data Presentation:

EntryAldehyde (R1)Isocyanide (R2)Carboxylic Acid (R3)Yield (%) of Ugi ProductYield (%) of Cyclized Product
1Benzaldehydetert-Butyl isocyanideN-TosylglycineData not availableData not available
24-ChlorobenzaldehydeCyclohexyl isocyanideN-MesylglycineData not availableData not available
3IsobutyraldehydeBenzyl isocyanideN-TosylalanineData not availableData not available

Researchers should populate this table with their experimental findings.

Visualization of the Synthetic Workflow:

Ugi_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Ugi 4-CR cluster_intermediate Intermediate cluster_reaction2 Cyclization cluster_product Final Product 2-Aminoethanethiol 2-Aminoethanethiol Ugi_Reaction Ugi Reaction (Methanol, rt) 2-Aminoethanethiol->Ugi_Reaction Aldehyde Aldehyde Aldehyde->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Sulfonyl-Carboxylic_Acid Sulfonyl-Carboxylic_Acid Sulfonyl-Carboxylic_Acid->Ugi_Reaction Ugi_Adduct Linear Ugi Adduct Ugi_Reaction->Ugi_Adduct Cyclization_Step Intramolecular Cyclization (Base, THF) Ugi_Adduct->Cyclization_Step Thiazepanone This compound Derivative Cyclization_Step->Thiazepanone

Caption: Workflow for the synthesis of this compound derivatives via an Ugi MCR followed by cyclization.

Hypothetical Application of Other MCRs for this compound Synthesis

While a specific Ugi-based protocol is emerging, other MCRs like the Passerini and Gewald reactions could be conceptually adapted for the synthesis of the this compound scaffold or its precursors.

Conceptual Protocol: Passerini Reaction Approach

The Passerini three-component reaction (P-3CR) typically combines an aldehyde, an isocyanide, and a carboxylic acid to form an α-acyloxy amide.[7][8][10] A hypothetical route to a this compound precursor could involve a bifunctional starting material.

Proposed Reactants:

  • A protected 2-mercaptoacetic acid (as the carboxylic acid component).

  • An N-protected amino-aldehyde (as the aldehyde component).

  • An isocyanide.

The resulting Passerini product could then undergo deprotection and subsequent intramolecular cyclization to form the desired this compound ring.

Conceptual Protocol: Gewald Reaction Approach

The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[9] While this reaction typically yields a five-membered thiophene ring, modifications or subsequent ring expansion strategies could potentially lead to seven-membered thiazepine structures.

Biological Evaluation and Potential Signaling Pathways

Derivatives of 1,4-diazepines are known to exhibit a wide range of biological activities, including acting as antimicrobial, anti-HIV, and anticancer agents.[1][3] Given the structural similarity, this compound derivatives are promising candidates for biological screening.

Suggested Screening Assays:

  • Anticancer Activity: Cytotoxicity assays against a panel of cancer cell lines (e.g., MTT or SRB assays).

  • Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against various bacterial and fungal strains.

  • Enzyme Inhibition Assays: Screening against specific enzyme targets, such as kinases or proteases, based on computational docking studies.

Hypothetical Signaling Pathway for Investigation:

Many heterocyclic compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible pathway to investigate for novel this compound derivatives could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazepanone This compound Derivative Thiazepanone->PI3K Inhibits? Thiazepanone->Akt Inhibits? Thiazepanone->mTORC1 Inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Conclusion

Multi-component reactions provide a powerful and efficient platform for the synthesis of novel this compound derivatives. The Ugi reaction, in particular, has shown promise for the construction of this heterocyclic scaffold. The protocols and conceptual frameworks presented here offer a starting point for researchers to explore the synthesis and biological activities of this interesting class of compounds. Further investigation into the scope and limitations of various MCRs for this target, as well as detailed biological evaluations, will be crucial for unlocking their full potential in drug discovery.

References

Application Note: Solid-Phase Synthesis of a 1,4-Thiazepan-5-one Library for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-thiazepan-5-one scaffold is a valuable heterocyclic motif in medicinal chemistry, exhibiting a range of biological activities. Its seven-membered ring containing both nitrogen and sulfur atoms offers a unique three-dimensional architecture for interaction with biological targets. Solid-phase synthesis provides a powerful and efficient platform for the generation of diverse libraries of this compound derivatives, facilitating rapid structure-activity relationship (SAR) studies in drug discovery.[1][2][3] This application note provides a detailed protocol for the solid-phase synthesis of a this compound library, leveraging a traceless cleavage strategy to yield the target compounds in high purity.[4]

Biological Significance

While specific biological activities of 1,4-thiazepan-5-ones are an active area of research, related heterocyclic structures such as 1,4-diazepines and thiadiazoles are known to possess a wide array of pharmacological properties.[5][6] These include anticancer, antifungal, antiviral, and anticonvulsant activities.[5][7][8] Therefore, libraries of 1,4-thiazepan-5-ones represent a promising source of novel therapeutic agents.

Experimental Workflow

The solid-phase synthesis of the this compound library follows a multi-step sequence, beginning with the immobilization of an amino acid on a solid support. Subsequent N-alkylation, sulfonamide formation, and intramolecular cyclization followed by traceless cleavage afford the desired this compound products.

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification resin Start with Rink Amide Resin swell Swell Resin in DMF resin->swell immobilize Immobilize Fmoc-protected amino acid swell->immobilize deprotect1 Fmoc Deprotection (Piperidine/DMF) immobilize->deprotect1 n_alkylation N-Alkylation with α-bromo-ester deprotect1->n_alkylation deprotect2 Ester Hydrolysis (LiOH) n_alkylation->deprotect2 sulfonylation Sulfonylation with 2-nitrobenzenesulfonyl chloride deprotect2->sulfonylation reduction Nitro Group Reduction (SnCl2) sulfonylation->reduction cyclization Intramolecular Cyclization reduction->cyclization cleavage Cleavage from Resin (TFA) cyclization->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS, NMR) purification->analysis library This compound Library analysis->library

Caption: Experimental workflow for the solid-phase synthesis of a this compound library.

Hypothetical Signaling Pathway Modulation

Based on the known anticancer activities of related heterocyclic compounds, a library of 1,4-thiazepan-5-ones could potentially modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazepanone This compound (Hypothetical Inhibitor) Thiazepanone->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Detailed Experimental Protocols

Materials and Reagents

  • Rink Amide MBHA resin (100-200 mesh, 0.5-0.8 mmol/g loading)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • α-Bromo-esters (e.g., methyl bromoacetate)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 2-Nitrobenzenesulfonyl chloride

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Nuclear magnetic resonance (NMR) spectrometer

Protocol 1: Resin Preparation and Amino Acid Coupling

  • Swell Rink Amide resin (1.0 g, 0.6 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • Add a solution of the first Fmoc-protected amino acid (3.0 eq), HBTU (3.0 eq), and DIPEA (6.0 eq) in DMF (10 mL).

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Protocol 2: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes.

  • Drain the solution and wash the resin with DMF (5 x 10 mL).

Protocol 3: N-Alkylation

  • To the deprotected resin, add a solution of the desired α-bromo-ester (5.0 eq) and DIPEA (5.0 eq) in DMF (10 mL).

  • Agitate the mixture at 50 °C for 12 hours.

  • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 4: Ester Hydrolysis

  • Suspend the resin in a mixture of THF:MeOH:H₂O (3:1:1, 10 mL).

  • Add LiOH (10 eq) and agitate the mixture at room temperature for 4 hours.

  • Drain the solution and wash the resin with the THF:MeOH:H₂O solvent mixture (3 x 10 mL), followed by DMF (3 x 10 mL).

Protocol 5: Sulfonylation and Cyclative Cleavage

  • To the resin, add a solution of 2-nitrobenzenesulfonyl chloride (4.0 eq) and DIPEA (8.0 eq) in DMF (10 mL).

  • Agitate the mixture at room temperature for 2 hours.

  • Drain and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Suspend the resin in DMF (10 mL) and add SnCl₂·2H₂O (10 eq).

  • Agitate the mixture at 60 °C for 12 hours to effect both nitro group reduction and intramolecular cyclization.

  • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 6: Cleavage and Purification

  • Treat the resin with a cleavage cocktail of TFA:TIS:H₂O (95:2.5:2.5, 10 mL) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative RP-HPLC.

  • Characterize the purified product by LC-MS and NMR.[9][10]

Data Presentation

Table 1: Representative Library of 1,4-Thiazepan-5-ones

Compound IDR¹ (from Amino Acid)R² (from α-Bromo-ester)Molecular Weight ( g/mol )Purity (%)Yield (%)
TZ-001 HH145.19>9565
TZ-002 CH₃H159.22>9562
TZ-003 CH(CH₃)₂H187.27>9558
TZ-004 HCH₃159.22>9568
TZ-005 CH₃CH₃173.25>9564

Purity determined by RP-HPLC at 254 nm. Yields are calculated based on the initial loading of the resin.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of a diverse library of 1,4-thiazepan-5-ones. The described methodology is amenable to high-throughput synthesis and purification, making it an ideal platform for the generation of compound libraries for drug discovery screening.[3] The flexibility in the choice of amino acids and α-bromo-esters allows for the introduction of various substituents, enabling extensive exploration of the chemical space around the this compound scaffold.

References

Application Notes and Protocols for the Purification of 1,4-Thiazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1,4-Thiazepan-5-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific purification data for this compound in the public domain, the following protocols are based on established techniques for analogous compounds, such as 1,4-diazepan-5-one derivatives, and general principles of organic compound purification. These methods are intended to serve as a starting point for the development of a specific and optimized purification strategy.

Introduction to Purification Strategies

The purification of this compound from a crude reaction mixture is essential to remove unreacted starting materials, byproducts, and other impurities. The choice of purification technique will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. For thermally stable, volatile, or semi-volatile compounds, vacuum distillation can also be considered.

Key Physicochemical Properties (from PubChem[1]):

  • Molecular Formula: C₅H₉NOS

  • Molecular Weight: 131.20 g/mol

  • Appearance: Expected to be a solid at room temperature.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[2][3] An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[2]

Solvent Screening

A preliminary solvent screen is crucial to identify a suitable solvent or solvent system.[3][4] This is typically done on a small scale (5-10 mg of crude product).[5]

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale for SelectionExpected Solubility Behavior
EthanolOften effective for moderately polar, aromatic compounds.[5]High solubility when hot, low solubility when cold.
Ethanol/WaterA mixed solvent system that can be fine-tuned for optimal solubility.[6]The ratio can be adjusted to achieve desired solubility characteristics.
Dichloromethane/Petroleum EtherA common system for compounds soluble in chlorinated solvents but insoluble in nonpolar alkanes.[6]Dichloromethane dissolves the compound, and petroleum ether acts as an anti-solvent to induce crystallization.
Ethyl AcetateA moderately polar solvent often used for recrystallization.[7]Good for compounds with ester or ketone functionalities.
Detailed Recrystallization Protocol

This protocol is a general guideline and should be optimized based on the results of the solvent screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.[5] Continue adding the solvent dropwise until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Recrystallization:

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot filtration (if needed) dissolve->hot_filter cool Slow cooling to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure this compound dry->end Column_Chromatography_Workflow start Crude this compound pack_column Pack silica gel column start->pack_column load_sample Load crude sample pack_column->load_sample elute Elute with mobile phase load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate end Pure this compound evaporate->end

References

Application Notes and Protocols: 1,4-Thiazepan-5-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Thiazepan-5-one is a seven-membered heterocyclic scaffold containing both sulfur and nitrogen atoms. While its direct applications are emerging, its structural similarity to the well-studied 1,4-diazepan-5-one core makes it a compelling building block for the synthesis of novel bioactive molecules. The replacement of a nitrogen atom with sulfur can significantly alter the physicochemical properties, metabolic stability, and biological activity of the resulting compounds, offering new avenues for drug discovery and development. These application notes provide an overview of the synthesis of the this compound core, protocols for its derivatization (by analogy to 1,4-diazepan-5-ones), and potential applications in medicinal chemistry.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several synthetic strategies, primarily involving cyclization reactions. One efficient method is the tandem conjugate addition and cyclization of cysteamine with α,β-unsaturated esters.[1] Ring expansion reactions, such as the Beckmann rearrangement or Schmidt reaction of tetrahydro-1,4-thiapyranones, also present viable, though potentially less regioselective, routes.[1]

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Cysteamine Cysteamine Reaction_Conditions Base (e.g., DBU) Solvent (e.g., MeCN) Acyl Transfer Additive (e.g., Imidazole) Cysteamine->Reaction_Conditions Unsaturated_Ester α,β-Unsaturated Ester Unsaturated_Ester->Reaction_Conditions Thiazepanone This compound (and derivatives) Reaction_Conditions->Thiazepanone

Caption: General workflow for the synthesis of 1,4-thiazepan-5-ones.

Table 1: Optimized Conditions for the Synthesis of a 1,4-Thiazepanone Derivative[1]
EntryBase (equiv.)Additive (equiv.)SolventTime (h)Yield (%)
1DBU (1.1)-MeCN311
2DIEA (1.1)-MeCN240
3Et3N (1.1)-MeCN240
4NaOH (1.1)-MeOH120Modest
5DBU (1.1)Imidazole (0.2)MeCN353

Experimental Protocols

Protocol 1: Synthesis of 2-(Thiophen-2-yl)tetrahydro-1,4-thiazepin-5(6H)-one (A 1,4-Thiazepanone Derivative)[1]

Materials:

  • Methyl 3-(thiophen-2-yl)acrylate

  • Cysteamine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Imidazole

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of methyl 3-(thiophen-2-yl)acrylate (1.0 equiv) in acetonitrile, add cysteamine (1.1 equiv).

  • Add imidazole (0.2 equiv) followed by DBU (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 1,4-thiazepanone derivative.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. Its structural analogy to 1,4-diazepan-5-one, a core component of many biologically active molecules, suggests its utility in developing novel analogs with improved properties.[2][3]

Potential Therapeutic Areas:
  • Central Nervous System (CNS) Agents: 1,4-Benzodiazepines are well-known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, which are mediated through their interaction with GABA-A receptors.[2][4] Derivatives of this compound could be explored as novel modulators of GABAergic neurotransmission.

  • Anticancer Agents: Certain benzodiazepine derivatives have demonstrated antiproliferative activity.[5] The this compound core could be used to generate novel compounds for cancer chemotherapy.

  • Antiviral Agents: TIBO derivatives, which contain a diazepine ring, have shown anti-HIV activity.[2] This suggests that thiazepan-one based analogs could be investigated for their potential as antiviral agents.

Bioisosteric Replacement Strategy

G Bioactive_Diazepanone Biologically Active 1,4-Diazepan-5-one Derivative Bioisosteric_Replacement Bioisosteric Replacement (N vs. S) Bioactive_Diazepanone->Bioisosteric_Replacement Novel_Thiazepanone Novel this compound Analog Bioisosteric_Replacement->Novel_Thiazepanone Improved_Properties Potentially Improved: - Potency - Selectivity - Pharmacokinetics Novel_Thiazepanone->Improved_Properties

Caption: Bioisosteric replacement strategy for drug design.

Protocols for Derivatization (by Analogy to 1,4-Diazepan-5-ones)

The secondary amine and the carbonyl group of the this compound core are amenable to a variety of chemical transformations, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Protocol 2: N-Alkylation/N-Arylation

General Procedure:

  • To a solution of the this compound (1.0 equiv) in a suitable solvent (e.g., DMF, ACN), add a base (e.g., K2CO3, NaH) (1.1-1.5 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide (1.0-1.2 equiv).

  • Heat the reaction mixture as required and monitor by TLC.

  • After completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by chromatography.

Protocol 3: Reduction of the Amide

General Procedure:

  • To a solution of the N-substituted this compound (1.0 equiv) in an anhydrous solvent (e.g., THF, diethyl ether), add a reducing agent (e.g., LiAlH4, BH3·THF) (2-3 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and aqueous NaOH.

  • Filter the resulting suspension, and extract the filtrate with an organic solvent.

  • Dry the organic layer and concentrate to yield the corresponding 1,4-thiazepane.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel heterocyclic compounds. Its synthesis is accessible through modern organic chemistry methods, and its structure offers multiple points for diversification. By leveraging the extensive knowledge of its nitrogen-containing analog, 1,4-diazepan-5-one, researchers can rationally design and synthesize new thiazepan-one derivatives with the potential for a wide range of biological activities. The protocols and data presented here provide a foundation for initiating research programs aimed at exploring the chemical space and therapeutic potential of this versatile scaffold.

References

Application Notes and Protocols for the Functionalization of the 1,4-Thiazepan-5-one Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic strategies for the formation and functionalization of the 1,4-thiazepan-5-one ring system. Due to the specialized nature of this heterocyclic scaffold, this guide focuses on the construction of the core ring as the primary method of introducing functionality.

Introduction

The this compound scaffold is a seven-membered heterocyclic ring containing a sulfur atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 5. This ring system is of interest in medicinal chemistry due to its structural relationship to other biologically active seven-membered heterocycles. Functionalization of this scaffold can be achieved through the careful selection of starting materials to build the ring with desired substituents in place.

Synthetic Pathways to the this compound Core

The primary strategy for the synthesis of substituted 1,4-thiazepan-5-ones involves the cyclization of appropriately functionalized linear precursors. Key methods include intramolecular condensation and multicomponent reactions.

A significant approach involves the reaction of (E)-1-(1H-benzo[d]imidazol-2-yl)-3-phenylprop-2-en-1-ones with 2-aminothiophenol. This reaction, catalyzed by acetic acid in refluxing methanol, leads to the formation of benzo[b][1][2]thiazepines.[1] While this example leads to a fused aromatic system, the fundamental reaction of an α,β-unsaturated carbonyl compound with a molecule containing both an amino and a thiol group is a key strategy for forming the 1,4-thiazepine ring.

Another versatile method is the reaction of 6-chlorouracil with 2-aminothiophenol in the presence of ethanolic potassium hydroxide. This initially forms a thioether linkage, which is followed by an intramolecular Mannich-type cyclization upon heating with various aldehydes to yield pyrimido[5,4-f]benzo[1][2]thiazepines.[1]

A deacetylation–cyclization reaction using lithium trimethoxy aluminum hydride in dry THF has also been employed to synthesize thiazepines, albeit with modest yields that can be improved by performing the reaction under a nitrogen atmosphere to suppress the formation of disulfide byproducts.[1]

Furthermore, a high-yield synthesis of a thiazepine was achieved by treating a triflate precursor with sodium methoxide in dry methanol at low temperatures.[1]

Below is a general workflow for the synthesis of a this compound derivative.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 α,β-Unsaturated Ester step1 Michael Addition start1->step1 Reacts with start2 Cysteamine Derivative start2->step1 step2 Intramolecular Amide Formation step1->step2 Intermediate product Functionalized This compound step2->product Cyclization G cluster_n_func N-Functionalization cluster_s_func S-Functionalization cluster_c_func C-Functionalization scaffold This compound n_alkylation N-Alkylation scaffold->n_alkylation R-X, Base n_acylation N-Acylation scaffold->n_acylation RCOCl, Base s_oxidation Oxidation to Sulfoxide/Sulfone scaffold->s_oxidation Oxidizing Agent alpha_alkylation α-Alkylation scaffold->alpha_alkylation Base, R-X alpha_condensation Aldol Condensation scaffold->alpha_condensation Base, RCHO

References

Application Notes and Protocols: Stereoselective Synthesis of Chiral 1,4-Thiazepan-5-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-thiazepan-5-one core is a seven-membered heterocyclic motif of growing interest in medicinal chemistry due to its potential as a scaffold for designing novel therapeutic agents. The introduction of chirality into this structure significantly expands the accessible chemical space and is crucial for developing stereospecific interactions with biological targets. This document provides detailed application notes and protocols for the synthesis of chiral this compound analogs, drawing from established synthetic routes and principles of asymmetric synthesis.

I. Overview of Synthetic Strategies

The stereoselective synthesis of chiral 1,4-thiazepan-5-ones can be approached through several key strategies. These primarily involve the formation of the seven-membered ring via intramolecular cyclization of a chiral precursor. The chirality can be introduced either from a chiral starting material (chiral pool synthesis) or through a stereoselective reaction.

Key Synthetic Approaches:

  • Tandem Conjugate Addition and Cyclization: This is a prominent method for constructing the this compound ring system. It involves the reaction of a 1,2-aminothiol with an α,β-unsaturated ester. The initial Michael addition of the thiol is followed by an intramolecular amidation to form the seven-membered ring.

  • Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is subsequently removed to yield the chiral product.[1][2]

  • Organocatalytic Asymmetric Synthesis: Chiral organocatalysts can be employed to catalyze the key bond-forming steps, such as the Michael addition, in an enantioselective manner.[3]

Below we detail a highly efficient one-pot protocol for the synthesis of 1,4-thiazepan-5-ones and propose strategies to adapt this methodology for stereoselective synthesis.

II. Experimental Protocols

Protocol 1: One-Pot Synthesis of Racemic 1,4-Thiazepan-5-ones

This protocol is adapted from a reported high-yielding synthesis of 1,4-thiazepanones, which serves as a foundational method for developing stereoselective variations.[4] The reaction proceeds via a tandem conjugate addition/cyclization of an α,β-unsaturated ester with a 1,2-aminothiol.

Experimental Workflow:

G start Combine α,β-unsaturated ester, 1,2-aminothiol, imidazole, and DBU in solvent reaction Heat the reaction mixture start->reaction workup Aqueous workup and extraction reaction->workup purification Purification (e.g., chromatography) workup->purification product Isolated this compound purification->product

Caption: General workflow for the one-pot synthesis of 1,4-thiazepan-5-ones.

Materials:

  • α,β-Unsaturated ester (e.g., trifluoroethyl acrylate)

  • 1,2-Aminothiol (e.g., cysteamine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Imidazole

  • Solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (ACN))

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the α,β-unsaturated ester (1.0 equiv) in the chosen solvent, add the 1,2-aminothiol (1.0 equiv).

  • Add imidazole (0.2 equiv) followed by DBU (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 60 °C) for 0.5–3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup by adding water and extracting with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography if necessary.

Data Presentation: Synthesis of Racemic this compound Analogs

Entryα,β-Unsaturated Ester1,2-AminothiolYield (%)
1Trifluoroethyl acrylateCysteamine85
2Methyl crotonateCysteamine78
3Ethyl cinnamateCysteamine82

Note: Yields are representative and may vary based on specific substrates and reaction conditions.

Protocol 2: Proposed Stereoselective Synthesis of Chiral 1,4-Thiazepan-5-ones

Building upon the established racemic synthesis, we propose two primary strategies for achieving stereoselectivity: chiral pool synthesis and organocatalytic asymmetric Michael addition.

Strategy A: Chiral Pool Synthesis

This approach utilizes a chiral starting material, such as a chiral α,β-unsaturated ester derived from a natural product or a chiral 1,2-aminothiol (e.g., D- or L-cysteine derivatives). The inherent chirality of the starting material is carried through the reaction to yield a chiral product.

Proposed Synthetic Pathway (Chiral Pool):

G cluster_reactants Reactants chiral_ester Chiral α,β-Unsaturated Ester or OR chiral_ester->or reaction Tandem Conjugate Addition / Cyclization chiral_ester->reaction aminothiol Achiral 1,2-Aminothiol aminothiol->reaction achiral_ester Achiral α,β-Unsaturated Ester or->achiral_ester achiral_ester->reaction chiral_aminothiol Chiral 1,2-Aminothiol chiral_aminothiol->reaction product Chiral this compound reaction->product

Caption: Chiral pool approach for stereoselective synthesis.

Experimental Considerations:

  • The reaction conditions would be similar to Protocol 1.

  • The diastereoselectivity of the cyclization step will depend on the nature of the chiral starting material and the reaction conditions. Optimization of temperature, base, and solvent may be necessary to maximize the diastereomeric excess (d.e.).

Strategy B: Organocatalytic Asymmetric Michael Addition

This strategy involves the use of a chiral organocatalyst to control the stereochemistry of the initial Michael addition between an achiral α,β-unsaturated ester and an achiral 1,2-aminothiol. The subsequent intramolecular cyclization would then yield the chiral this compound. Chiral squaramides or thioureas are potential catalysts for the sulfa-Michael addition.[5]

Proposed Synthetic Pathway (Organocatalysis):

G cluster_reactants Reactants & Catalyst ester Achiral α,β-Unsaturated Ester michael_addition Asymmetric Sulfa-Michael Addition ester->michael_addition aminothiol Achiral 1,2-Aminothiol aminothiol->michael_addition catalyst Chiral Organocatalyst (e.g., Squaramide) catalyst->michael_addition intermediate Chiral Thioether Intermediate michael_addition->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Chiral this compound cyclization->product

Caption: Proposed organocatalytic route to chiral 1,4-thiazepan-5-ones.

Experimental Considerations:

  • Catalyst Screening: A screen of different chiral organocatalysts (e.g., various squaramide or thiourea derivatives) would be necessary to identify the optimal catalyst for high enantioselectivity (e.e.).

  • Reaction Optimization: The reaction conditions (solvent, temperature, catalyst loading) will need to be carefully optimized to achieve both high yield and high enantioselectivity.

  • Stepwise vs. One-Pot: The process could be carried out in a stepwise manner, isolating the chiral thioether intermediate, or as a one-pot procedure where the cyclization is initiated after the Michael addition is complete.

Data Presentation: Hypothetical Results for Stereoselective Synthesis

Strategy A: Chiral Pool Synthesis

EntryChiral ReactantAchiral ReactantDiastereomeric Ratio (d.r.)
1(R)-Ethyl 3-hydroxy-4-methylpent-2-enoateCysteamine>95:5
2Ethyl crotonateL-Cysteine methyl ester>90:10

Strategy B: Organocatalytic Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (e.e., %)
1(S,S)-Squaramide (10)Toluene-207592
2(R)-Thiourea (10)CH2Cl208088

Note: These are hypothetical data to illustrate the expected outcomes of successful stereoselective syntheses.

III. Conclusion

The synthesis of chiral this compound analogs is an important area for the development of new drug candidates. While direct and extensively documented stereoselective methods are still emerging, the adaptation of known racemic syntheses provides a clear and promising path forward. The strategies outlined in these application notes, particularly the use of chiral pool starting materials and organocatalytic asymmetric reactions, offer viable and robust approaches for accessing these valuable chiral building blocks. Researchers are encouraged to use the provided protocols as a starting point and to perform systematic optimization to achieve high stereoselectivity and yields for their specific target molecules.

References

Application Notes and Protocols: Reactivity of 1,4-Thiazepan-5-one with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 1,4-thiazepan-5-one, a heterocyclic scaffold of interest in medicinal chemistry. Due to limited specific literature on this compound, the protocols and discussions herein are largely based on the well-documented reactivity of its close structural analog, 1,4-diazepan-5-one, and general principles of heterocyclic chemistry. The presence of a sulfur atom in the this compound ring is expected to influence its electronic properties and reactivity, a factor that should be considered when applying the methodologies described below.

I. Reactions with Electrophiles

The primary sites for electrophilic attack on this compound are the nitrogen atom of the amide linkage and the α-carbon to the carbonyl group. The lone pair of electrons on the nitrogen atom makes it nucleophilic, while the α-carbon can be deprotonated to form a nucleophilic enolate.

N-Acylation

N-acylation of the amide nitrogen introduces an acyl group, a common strategy in drug design to modify the compound's physicochemical properties. This reaction typically proceeds by treating the this compound with an acylating agent in the presence of a base.

General Reaction Scheme:

N_Acylation Thiazepanone This compound N_AcylatedProduct N-Acyl-1,4-thiazepan-5-one Thiazepanone->N_AcylatedProduct 1. Base, Solvent 2. Acylating Agent AcylatingAgent Acylating Agent (e.g., Acyl Chloride, Anhydride) Base Base (e.g., n-BuLi, NaH) Solvent Solvent (e.g., THF)

Caption: N-Acylation of this compound.

Experimental Protocol: N-Benzoylation of this compound (Adapted from 1,4-Diazepan-5-one)

This protocol is adapted from the N-acylation of a tert-butyl protected 1,4-diazepan-5-one.[1][2] A similar procedure can be followed for this compound, potentially after N-protection if required.

Materials:

  • This compound (or N-protected derivative)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 15-30 minutes.

  • Add benzoyl chloride (1.3 equiv) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash chromatography.

Quantitative Data for N-Acylation of a 1,4-Diazepan-5-one Analog:

Acylating AgentBaseSolventTime (h)Yield (%)Reference
Benzoyl chloriden-BuLiTHF1High[2]
4-Trifluoromethylbenzoyl chloriden-BuLiTHF0.5High[1]
C-Alkylation at the α-Position

Alkylation at the carbon atom adjacent to the carbonyl group (C6) allows for the introduction of various substituents, creating a stereocenter and increasing molecular complexity. A notable method for this transformation is the palladium-catalyzed asymmetric allylic alkylation.[1][3]

Experimental Workflow:

C_Alkylation_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: C-Acylation cluster_step3 Step 3: Pd-Catalyzed Alkylation s1_start This compound s1_reagents Acyl Chloride Base (e.g., n-BuLi) THF, -78°C s1_start->s1_reagents s1_product N-Acyl-1,4-thiazepan-5-one s1_reagents->s1_product s2_reagents Allyl Cyanoformate Base (e.g., LiHMDS) THF, -78°C s1_product->s2_reagents s2_product Allyl Ester Intermediate s2_reagents->s2_product s3_reagents Pd Catalyst Chiral Ligand Solvent s2_product->s3_reagents s3_product α-Alkylated Product s3_reagents->s3_product

Caption: Workflow for α-Alkylation of this compound.

Experimental Protocol: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Adapted from 1,4-Diazepan-5-one)

This protocol is based on the successful application of this methodology to 1,4-diazepan-5-ones.[1][3]

Materials:

  • N-Acyl-C-allyl-1,4-thiazepan-5-one (prepared in two steps from this compound)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Chiral ligand (e.g., (S)-(CF₃)₃-t-BuPHOX)

  • Anhydrous, degassed solvent (e.g., methylcyclohexane)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.025 equiv) and the chiral ligand (0.05 equiv).

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 20 minutes.

  • Add the N-acyl-C-allyl-1,4-thiazepan-5-one substrate (1.0 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated) and monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel flash chromatography.

Quantitative Data for Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones:

Substrate Functional GroupYield (%)Enantiomeric Excess (ee, %)Reference
Benzyl>9995[3]
p-Fluorobenzyl9594[3]
2-Naphthylmethyl9893[3]

II. Reactions with Nucleophiles

The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon. This can lead to reduction of the amide or ring-opening via hydrolysis.

Reduction of the Amide Carbonyl

Reduction of the lactam functionality would yield the corresponding 1,4-thiazepane. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Reaction Pathway:

Reduction_Pathway start This compound reagents Reducing Agent (e.g., LiAlH₄) Solvent (e.g., THF) start->reagents product 1,4-Thiazepane reagents->product

Caption: Reduction of this compound.

General Protocol for Amide Reduction:

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (excess, e.g., 2-4 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by distillation or chromatography as needed.

Hydrolysis (Ring Opening)

Under acidic or basic conditions, the amide bond of this compound can be hydrolyzed, leading to the ring-opened amino acid derivative. The kinetics and mechanism of hydrolysis of similar cyclic amides, such as benzodiazepines, have been studied and often involve complex pathways.[4][5][6][7]

Logical Relationship of Hydrolysis:

Hydrolysis_Logic cluster_conditions Reaction Conditions Acid Acidic (H₃O⁺) RingOpened Ring-Opened Amino Acid Acid->RingOpened Hydrolysis Base Basic (OH⁻) Base->RingOpened Hydrolysis Thiazepanone This compound Thiazepanone->Acid Thiazepanone->Base

Caption: Hydrolysis of this compound.

General Conditions for Amide Hydrolysis:

  • Acidic Hydrolysis: Refluxing with aqueous acid (e.g., 6M HCl).

  • Basic Hydrolysis: Refluxing with aqueous base (e.g., 6M NaOH).

The specific conditions (temperature, reaction time, and concentration of acid or base) will need to be optimized for this compound. The progress of the reaction can be monitored by techniques such as LC-MS to identify the formation of the ring-opened product.

III. Potential Reactions Involving the Sulfur Atom

The presence of the sulfur atom in the this compound ring introduces the possibility of reactions at this position, most notably oxidation.

Oxidation of the Sulfur Atom

The sulfide moiety can be oxidized to a sulfoxide or a sulfone using various oxidizing agents. This modification can significantly alter the biological activity and pharmacokinetic properties of the molecule.

General Reaction Scheme:

Sulfur_Oxidation Thiazepanone This compound Sulfoxide This compound S-oxide Thiazepanone->Sulfoxide Oxidation Oxidant1 1 equiv. Oxidant (e.g., m-CPBA, H₂O₂) Sulfone This compound S,S-dioxide Sulfoxide->Sulfone Further Oxidation Oxidant2 >2 equiv. Oxidant

Caption: Oxidation of the Sulfur in this compound.

General Protocol for Sulfide Oxidation:

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM) or methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure for Oxidation to the Sulfoxide:

  • Dissolve this compound (1.0 equiv) in DCM at 0 °C.

  • Add a solution of m-CPBA (1.0-1.2 equiv) in DCM dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with saturated aqueous Na₂S₂O₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by chromatography.

Procedure for Oxidation to the Sulfone:

  • Follow the procedure for the sulfoxide, but use >2 equivalents of m-CPBA.

  • Longer reaction times or elevated temperatures may be required.

Disclaimer: The experimental protocols provided are general guidelines adapted from related chemistries. Researchers should conduct their own literature search for the most up-to-date and specific procedures and perform appropriate safety assessments before commencing any experimental work. Optimization of reaction conditions for this compound is highly recommended.

References

Application of 1,4-Thiazepan-5-one in Drug Discovery Screening: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, there is insufficient information to provide detailed Application Notes and Protocols on the use of 1,4-Thiazepan-5-one in drug discovery screening.

The performed searches did not yield specific data regarding the biological activity, established screening assays, quantitative pharmacological data, or known signaling pathways associated with this compound. The scientific literature predominantly focuses on the related but structurally distinct scaffold, 1,4-diazepan-5-one, and its derivatives.

Due to the absence of foundational research on the biological effects and potential targets of this compound, the creation of detailed experimental protocols, data tables, and visualizations as requested is not possible at this time.

Researchers and drug development professionals interested in this specific heterocyclic compound may need to undertake initial exploratory studies to determine its biological activity profile and potential therapeutic applications before standardized screening protocols can be developed.

Application Notes and Protocols for the Biological Evaluation of Novel 1,4-Thiazepan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the biological evaluation of novel 1,4-thiazepan-5-one derivatives. The protocols outlined below are foundational for determining the potential therapeutic properties of this class of compounds, with a focus on anticancer and antimicrobial activities. The quantitative data presented is based on structurally related heterocyclic compounds and serves as an illustrative guide for interpreting experimental results.

Anticancer Activity Evaluation

Novel this compound derivatives can be screened for their anticancer potential using a variety of in vitro assays. A primary assay is the assessment of cytotoxicity against a panel of human cancer cell lines.

Quantitative Data Summary: Antiproliferative Activity of Structurally Related Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally related diazepane and benzodiazepine derivatives against various cancer cell lines. This data provides a benchmark for evaluating the potency of new this compound derivatives.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
1,5-Benzodiazepin-2-one Compound 3bHCT-116 (Colon)9.18[1]
HepG2 (Liver)6.13[1]
MCF-7 (Breast)7.86[1]
1,4-Benzodiazepin-3-one Diastereomer 2S,5RPC-3 (Prostate)7.0[2]
Diastereomer 2S,5SPC-3 (Prostate)10.8[2]
Dimeric Benzodiazepine Compound 10NCI-H1299 (Lung)1.07 ± 0.25[3]
A549 (Lung)1.6 ± 0.21[3]
HCT116 (Colon)5.31 ± 0.23[3]
7-(1,4-diazepan)-oxazolo-pyrimidine Derivative 1Various0.9 - 1.9 (GI50)[4]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Novel this compound derivatives

  • Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24h A->B A->B C Prepare serial dilutions of test compound D Add compound to cells B->D C->D E Incubate 48-72h D->E D->E F Add MTT solution E->F G Incubate 3-4h F->G F->G H Dissolve formazan crystals in DMSO G->H G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC50 I->J I->J

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity Evaluation

The antimicrobial potential of novel this compound derivatives can be determined by assessing their ability to inhibit the growth of various pathogenic microorganisms.

Quantitative Data Summary: Antimicrobial Activity of Structurally Related Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for structurally related thiazole and benzodiazepine derivatives against a range of bacteria and fungi. This data can be used as a reference for evaluating the antimicrobial efficacy of new this compound derivatives.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
1,5-Benzodiazepine Compound 2aCryptococcus neoformans35[5]
Compound 2bCryptococcus neoformans30[5]
Benzo[d]thiazole Compound 12Staphylococcus aureus125-150[6]
Escherichia coli125-150[6]
Aspergillus niger125-150[6]
Benzothiazolylthiazolidin-4-one VariousEscherichia coli120[7]
Staphylococcus aureus250[7]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Novel this compound derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antimicrobial agents (e.g., ampicillin, ciprofloxacin, fluconazole)

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Also, include wells with a standard antimicrobial agent as a positive control.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Alternatively, the absorbance can be read using a microplate reader.

MIC_Determination_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare microbial inoculum (0.5 McFarland) B Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B->C D Incubate plate C->D C->D E Visually inspect for turbidity or measure absorbance D->E F Determine MIC E->F E->F Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-Caspase-8 Activation DISC->Caspase8 Caspase3 Executioner Caspases (Caspase-3, -6, -7) Activation Caspase8->Caspase3 DNA_Damage DNA Damage / Cellular Stress p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bax->Mito Inhibited by Bcl-2 CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation CytoC->Apaf1 Caspase9 Pro-Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: SAR Studies of 1,4-Thiazepan-5-one Analogs as Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Structure-Activity Relationship (SAR) studies of 1,4-thiazepan-5-one analogs as potent inhibitors of Angiotensin-Converting Enzyme (ACE). This document includes a summary of key structural features influencing inhibitory activity, detailed experimental protocols for compound synthesis and biological evaluation, and visualizations of the relevant biological pathway and experimental workflows.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, and its dysregulation is a key factor in the pathophysiology of hypertension.[1][2] Angiotensin-Converting Enzyme (ACE), a central component of this system, catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1][2] Therefore, inhibition of ACE is a clinically validated and effective strategy for the management of hypertension and related cardiovascular diseases.

The this compound scaffold has emerged as a promising heterocyclic system for the design of novel ACE inhibitors. SAR studies have revealed that specific substitutions on this seven-membered ring can lead to potent and selective inhibition of ACE. This document outlines the key findings from these studies and provides practical protocols for researchers engaged in the discovery and development of new drugs targeting the RAS.

Data Presentation: Structure-Activity Relationship (SAR) of this compound Analogs

The following table summarizes the in vitro ACE inhibitory activity of a series of perhydro-1,4-thiazepin-5-one derivatives. The data highlights the critical role of substituents at the 2-, 3-, and 6-positions of the thiazepan-5-one ring in modulating potency. The dicarboxylic acids with pseudoequatorial amino and hydrophobic groups have shown potent in vitro inhibitory activity.[3]

Compound IDR (Position 2/3)Stereochemistry at C6-AminoACE Inhibition IC50 (nM)Notes
1a HEquatorial>1000Unsubstituted ring shows weak activity.
2a 2-PhenylEquatorial50Introduction of a hydrophobic group at the 2-position enhances potency.
2b 2-PhenylAxial250Equatorial orientation of the amino group is preferred for high activity.
3a 3-PhenylEquatorial80Hydrophobic substitution at the 3-position is also favorable, but less so than at the 2-position.
4a 2-CyclohexylEquatorial75Bulky aliphatic groups are well-tolerated at the 2-position.
5a 2-ThienylEquatorial45Heteroaromatic substituents can further improve inhibitory activity.

Note: The IC50 values presented are representative and intended to illustrate the general SAR trends. For precise values, refer to the original research publications.

Mandatory Visualizations

experimental_workflow Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Synthesis of this compound Analogs start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification assay_prep Preparation of Assay Reagents (ACE, Substrate) purification->assay_prep Test Compounds incubation Incubation of Analogs with ACE assay_prep->incubation detection Detection of Product Formation (Fluorometric/Colorimetric) incubation->detection ic50 IC50 Determination detection->ic50 Raw Data sar Structure-Activity Relationship (SAR) Analysis ic50->sar sar->synthesis Design of New Analogs

Caption: Workflow for SAR studies of this compound analogs.

ras_pathway Renin-Angiotensin System (RAS) and Site of Inhibition angiotensinogen Angiotensinogen (from Liver) angiotensin_i Angiotensin I angiotensinogen->angiotensin_i  Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii  ACE vasoconstriction Vasoconstriction (Increased Blood Pressure) angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion (Increased Sodium & Water Retention) angiotensin_ii->aldosterone ace Angiotensin-Converting Enzyme (ACE) renin Renin (from Kidney) inhibitor This compound Analogs inhibitor->ace Inhibition

Caption: The Renin-Angiotensin System and the mechanism of ACE inhibition.

Experimental Protocols

General Synthesis of Perhydro-1,4-thiazepin-5-one Derivatives

The synthesis of the perhydro-1,4-thiazepin-5-one core and its subsequent derivatization is a multi-step process. The following is a generalized protocol based on established synthetic routes for related heterocyclic systems.

Step 1: Synthesis of the this compound Core

  • Reaction Setup: To a solution of an appropriate β-aminothiol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of an α,β-unsaturated ester (e.g., ethyl acrylate, 1.1 equivalents).

  • Michael Addition: Stir the reaction mixture at room temperature for 12-24 hours to facilitate the Michael addition. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: Upon completion of the Michael addition, add a base such as sodium methoxide or potassium tert-butoxide (1.2 equivalents) to the reaction mixture to induce intramolecular cyclization.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the this compound core.

Step 2: Derivatization of the this compound Core

  • N-Alkylation: To a solution of the this compound (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride (1.2 equivalents) at 0 °C. After stirring for 30 minutes, add the desired alkylating agent (e.g., ethyl bromoacetate, 1.1 equivalents). Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Reductive Amination: For substitution at the 6-position, introduce an amino group via reductive amination. React the corresponding ketone precursor with an amine in the presence of a reducing agent like sodium cyanoborohydride.

  • Purification: After completion of the reaction (monitored by TLC), perform an aqueous work-up and extract the product with an appropriate organic solvent. Purify the final compound by column chromatography or recrystallization.

In Vitro ACE Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the in vitro ACE inhibitory activity of the synthesized this compound analogs.[4]

Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Fluorogenic substrate: o-Aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)

  • Assay Buffer: 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control: Captopril

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the ACE enzyme in assay buffer. The final concentration in the well should be optimized for linear reaction kinetics.

    • Prepare a stock solution of the fluorogenic substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control (Captopril) in the assay buffer.

  • Assay Protocol:

    • To each well of the 96-well microplate, add 20 µL of the test compound solution (or buffer for control wells, and Captopril for positive control wells).

    • Add 40 µL of the ACE enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 140 µL of the pre-warmed substrate solution to each well.

  • Data Acquisition:

    • Immediately place the microplate in the fluorometric reader and measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity) using non-linear regression analysis.

Conclusion

The this compound scaffold represents a viable starting point for the design of novel and potent ACE inhibitors. The SAR studies indicate that hydrophobic substituents at the 2- and 3-positions, along with a pseudoequatorial amino group at the 6-position, are crucial for high inhibitory activity. The provided protocols for synthesis and biological evaluation offer a framework for researchers to explore this chemical space further and develop new therapeutic agents for the management of hypertension and other cardiovascular diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,4-Thiazepan-5-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 1,4-Thiazepan-5-one. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the this compound core structure?

A1: The synthesis of the this compound scaffold is most commonly achieved through the intramolecular cyclization of a linear precursor. A prevalent strategy involves the reaction of a β-aminoethanethiol with an acrylic acid derivative to form an N-substituted-S-(2-aminoethyl)thiopropanoate, which then undergoes intramolecular lactamization. Another potential, though less specifically documented for this exact ring system, is a Dieckmann-type condensation of a diester precursor.[1][2]

Q2: I am experiencing low yields in my cyclization reaction. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Inefficient Cyclization: The formation of a seven-membered ring is entropically less favored than five- or six-membered rings.

  • Side Reactions: Polymerization of the starting materials or intermediates can be a significant competing reaction.

  • Purity of Starting Materials: Impurities in the starting β-aminoethanethiol or acrylic acid derivative can interfere with the reaction.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of base or catalyst are critical parameters that require careful optimization.

Q3: What are some common side products I should be aware of?

A3: Potential side products include:

  • Linear Polymers: Uncyclized starting material can polymerize, especially at higher concentrations.

  • Dimerization Products: Intermolecular reactions can lead to the formation of cyclic dimers.

  • Oxidation Products: The thiol group is susceptible to oxidation, which can lead to disulfide formation and other unwanted byproducts.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, the disappearance of the starting material spots and the appearance of a new spot corresponding to the product will indicate that the reaction is proceeding. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for monitoring the formation of the desired product and identifying any side products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Optimization
Low or No Product Formation 1. Inefficient Cyclization: The seven-membered ring formation is challenging. 2. Incorrect Reagents/Conditions: The chosen base or catalyst may not be effective. 3. Low Quality Starting Materials: Impurities may be inhibiting the reaction.1. High Dilution: Perform the cyclization step under high-dilution conditions to favor intramolecular reaction over intermolecular polymerization. 2. Screen Bases/Catalysts: Experiment with different bases (e.g., organic bases like triethylamine, DBU; or inorganic bases like potassium carbonate) or acid catalysts (e.g., p-toluenesulfonic acid). 3. Purify Starting Materials: Ensure the purity of the β-aminoethanethiol and acrylic acid derivatives through distillation or recrystallization.
Multiple Spots on TLC (Impurity Formation) 1. Polymerization: High concentration of reactants. 2. Side Reactions: The reaction temperature may be too high, or the reaction time too long. 3. Oxidation of Thiol: Presence of oxygen.1. High Dilution: As mentioned above, use high-dilution techniques. 2. Optimize Temperature and Time: Run the reaction at a lower temperature for a longer period or vice-versa. Monitor closely by TLC to determine the optimal endpoint. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Product is Difficult to Purify 1. Contamination with Starting Materials: Incomplete reaction. 2. Presence of Polymeric Byproducts: These can be difficult to separate from the desired product.1. Drive Reaction to Completion: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, add more reagent or prolong the reaction time. 2. Purification Strategy: Column chromatography on silica gel is a common and effective purification method. Experiment with different solvent systems to achieve good separation. Recrystallization may also be an option for solid products.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted this compound via Intramolecular Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Synthesis of the Acyclic Precursor (N-Substituted-3-((2-aminoethyl)thio)propanamide)

  • To a solution of a desired amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add acryloyl chloride (1.05 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-substituted acrylamide.

  • Dissolve the N-substituted acrylamide (1.0 eq.) and 2-aminoethanethiol hydrochloride (1.1 eq.) in a suitable solvent (e.g., methanol or ethanol).

  • Add a base such as triethylamine (2.2 eq.) and stir the mixture at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the acyclic precursor.

Step 2: Intramolecular Cyclization to form this compound

  • Dissolve the acyclic precursor (1.0 eq.) in a large volume of a high-boiling point solvent (e.g., toluene or xylene) to achieve high dilution (typically 0.01-0.05 M).

  • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium ethoxide).

  • Heat the reaction mixture to reflux for 12-48 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for Intramolecular Cyclization

EntryBase/CatalystSolventTemperature (°C)Concentration (M)Reaction Time (h)Yield (%)
1TriethylamineToluene1100.12425
2DBUToluene1100.12435
3NaOEtEthanol780.11240
4p-TSAToluene1100.14830
5NaOEtEthanol780.012465
6DBUToluene1100.014855

Note: This data is illustrative and serves as an example for comparison of reaction parameters.

Visualizations

experimental_workflow cluster_step1 Step 1: Acyclic Precursor Synthesis cluster_step2 Step 2: Intramolecular Cyclization A Amine + Acryloyl Chloride B N-Substituted Acrylamide Formation A->B DCM, 0°C to RT C Reaction with 2-Aminoethanethiol B->C MeOH, Et3N D Acyclic Precursor C->D Purification E Acyclic Precursor F High Dilution Cyclization E->F Toluene, Catalyst, Reflux G This compound F->G Purification

Caption: General experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic Start Low Yield or Impurities Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity Confirmed Success Improved Yield and Purity CheckPurity->Success Impure materials identified and purified HighDilution Implement High Dilution OptimizeConditions->HighDilution Low yield persists OptimizeConditions->Success Yield Improves Purification Refine Purification Strategy HighDilution->Purification Impurity issues remain HighDilution->Success Yield Improves Purification->Success

Caption: A logical troubleshooting workflow for optimizing this compound synthesis.

References

common byproducts in 1,4-Thiazepan-5-one synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Thiazepan-5-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method for the synthesis of this compound and its derivatives is the intramolecular cyclization of a suitable amino acid precursor containing a thioether linkage. A prominent example involves the reaction of cysteamine with α,β-unsaturated esters. This tandem conjugate addition and cyclization offers a direct route to the thiazepanone core.

Q2: What are the most common byproducts I should expect in this synthesis?

The most frequently encountered byproducts in the synthesis of this compound include:

  • Unreacted Starting Materials: Incomplete conversion is a common issue, leading to the presence of the initial α,β-unsaturated ester and cysteamine in the crude product.[1]

  • Polymeric Materials: Intermolecular reactions can compete with the desired intramolecular cyclization, resulting in the formation of linear or cyclic polymers.

  • Oxidized Byproducts: The thioether linkage in the product is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone, particularly during workup or purification if oxidizing agents are present.

  • Side-products from Specific Substrates: The nature of the substituents on the starting materials can influence the formation of specific side-products. For instance, substrates with nitro groups have been observed to lead to increased formation of undesired side-products.[1]

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC will show the consumption of the starting materials and the appearance of the product spot. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major byproducts being formed.

Q4: What are the recommended purification techniques for this compound?

For many high-yielding reactions, purification may not be necessary.[1] However, when impurities are present, the following methods are recommended:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying this compound from unreacted starting materials and non-polar byproducts. A gradient of ethyl acetate in hexanes is a typical eluent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Acid-Base Extraction: To remove unreacted cysteamine (which is basic), an acidic wash (e.g., with dilute HCl) of the organic layer during workup can be effective. Similarly, a basic wash (e.g., with aqueous sodium bicarbonate) can help remove any acidic byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst or reagents.2. Incorrect reaction temperature.3. Presence of inhibitors in starting materials.1. Use fresh, high-purity starting materials and reagents.2. Optimize the reaction temperature; some reactions may require heating while others proceed at room temperature.3. Purify starting materials before use.
Formation of Polymeric Byproducts 1. High concentration of reactants favors intermolecular reactions.1. Perform the reaction under high-dilution conditions to favor intramolecular cyclization. This can be achieved by slow addition of the reactants to the reaction mixture.
Presence of Unreacted Starting Material 1. Insufficient reaction time.2. Incomplete activation of the carboxylic acid for cyclization.3. Reaction equilibrium reached.1. Extend the reaction time and monitor by TLC or LC-MS.2. Ensure the activating agent (if used) is fresh and added in the correct stoichiometry.3. If the reaction is reversible, consider removing a byproduct (e.g., water) to drive the equilibrium towards the product.
Product Degradation during Workup or Purification 1. The thioether is sensitive to oxidation.2. The lactam is unstable to strongly acidic or basic conditions.1. Avoid strong oxidizing agents. Use degassed solvents and consider performing the workup and purification under an inert atmosphere (e.g., nitrogen or argon).2. Use mild acidic and basic conditions for extraction. Neutralize promptly.

Quantitative Data

The following table summarizes typical yields for the synthesis of various 1,4-thiazepanones via the cyclization of cysteamine with different α,β-unsaturated esters.

EntrySubstituent on EsterYield (%)Purity Notes
1Phenyl83High purity, no chromatography needed.[1]
24-Methoxyphenyl87High purity, no chromatography needed.[1]
34-Chlorophenyl75High purity, no chromatography needed.[1]
42-Thienyl53Requires chromatographic purification.[1]
54-Nitrophenyl40Increased side products observed.[1]
63-Furyl65Requires chromatographic purification.[1]

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives

To a solution of the α,β-unsaturated trifluoroethyl ester (1.0 eq) in a suitable solvent such as acetonitrile is added cysteamine (1.2 eq) and a mild base like triethylamine (1.5 eq). The reaction mixture is stirred at room temperature for 3-6 hours, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.

Purification by Column Chromatography

The crude product is dissolved in a minimal amount of dichloromethane and loaded onto a silica gel column. The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate). Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Visualizations

synthesis_pathway start_materials α,β-Unsaturated Ester + Cysteamine intermediate Conjugate Addition Intermediate start_materials->intermediate Base product This compound intermediate->product Intramolecular Cyclization byproduct Polymeric Byproducts intermediate->byproduct Intermolecular Reaction

Caption: Proposed synthetic pathway for this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Check Purity of Starting Materials start->check_reagents optimize_conditions Optimize Reaction (Temp, Time, Conc.) check_reagents->optimize_conditions Reagents OK failure Consult Further check_reagents->failure Impure high_dilution Use High Dilution Conditions optimize_conditions->high_dilution Polymerization Observed workup_issue Product Degradation? optimize_conditions->workup_issue Optimized high_dilution->optimize_conditions mild_conditions Use Milder Workup (pH, Inert Atm.) workup_issue->mild_conditions Yes success Improved Yield workup_issue->success No mild_conditions->success

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Synthesis of 1,4-Thiazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,4-Thiazepan-5-one synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the tandem conjugate addition/cyclization of cysteamine with α,β-unsaturated esters.

1. Low to No Product Yield

Question: I am not getting any, or a very low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer:

Low or no yield in this synthesis can stem from several factors, including inappropriate base selection, suboptimal reaction conditions, or issues with starting material quality.

Possible Causes and Solutions:

  • Incorrect Base Selection: The choice of base is critical for promoting both the initial conjugate addition and the subsequent cyclization. While common bases like triethylamine (Et₃N) and sodium hydroxide (NaOH) have been used, they may not be optimal. 1,8-Diazabicycloundec-7-ene (DBU) has been shown to facilitate the reaction, although sometimes with modest yields initially.

  • Suboptimal Reaction Time and Temperature: Some traditional methods require extended reaction times, often spanning several days, which can lead to degradation of reactants and products.[1] Optimization of reaction time and temperature is crucial.

  • Inefficient Acyl Transfer: The intramolecular cyclization step involves an acyl transfer. The addition of an acyl transfer catalyst can significantly improve the reaction rate and yield.

Recommended Actions:

  • Base Selection: Start with DBU as the base. If the yield is still low, consider screening other non-nucleophilic bases.

  • Acyl Transfer Catalyst: Introduce a catalytic amount (e.g., 0.2 equivalents) of an acyl transfer agent like imidazole to the reaction mixture. This has been demonstrated to significantly increase the yield.[1]

  • Solvent Choice: The polarity and properties of the solvent can influence the reaction. Acetonitrile (MeCN) is a common starting point, but exploring other polar aprotic solvents may be beneficial.

  • Purity of Starting Materials: Ensure the cysteamine and the α,β-unsaturated ester are pure. Impurities can interfere with the reaction.

2. Slow Reaction Rate

Question: The reaction is proceeding very slowly, taking several days to show any significant product formation. How can I speed up the reaction?

Answer:

A slow reaction rate is a known challenge in the synthesis of 1,4-Thiazepan-5-ones, particularly with less reactive substrates or suboptimal catalytic conditions.

Possible Causes and Solutions:

  • Insufficient Activation: The electrophilicity of the α,β-unsaturated ester and the nucleophilicity of the amine and thiol in cysteamine are key to the reaction rate. The chosen base and any additives play a crucial role in their activation.

  • Low Reaction Temperature: While room temperature reactions are often preferred for convenience, some substrate combinations may require elevated temperatures to proceed at a reasonable rate.

Recommended Actions:

  • Optimize Catalyst System: As mentioned for low yield, the combination of a suitable base (like DBU) and an acyl transfer catalyst (like imidazole) is the most effective way to accelerate the reaction.

  • Increase Temperature: Cautiously increasing the reaction temperature may enhance the rate. However, monitor for the formation of side products, as higher temperatures can sometimes lead to decomposition or undesired reactions. A good starting point is to run the reaction at a moderately elevated temperature (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

  • Substrate Reactivity: If you are working with a particularly unreactive α,β-unsaturated ester (e.g., one with strong electron-donating groups), you may need to accept a longer reaction time or explore more forcing conditions.

3. Formation of Side Products and Purification Challenges

Question: I am observing multiple spots on my TLC plate, and purification of the final product is difficult. What are the likely side products and how can I minimize their formation and improve purification?

Answer:

The formation of side products is a common issue that complicates purification and reduces the overall yield.

Possible Side Reactions:

  • Polymerization: α,β-unsaturated esters can be prone to polymerization under basic conditions.

  • Dimerization/Oligomerization of Cysteamine: Self-condensation of cysteamine can occur.

  • Incomplete Cyclization: The intermediate from the conjugate addition may not fully cyclize, leading to a mixture of products.

  • Formation of Disulfides: Oxidation of the thiol group in cysteamine can lead to disulfide formation.

Recommended Actions:

  • Control of Stoichiometry: Use a precise stoichiometry of reactants. An excess of either the cysteamine or the α,β-unsaturated ester can favor side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

  • Purification Strategy: High-yielding reactions may not require chromatographic purification.[1] However, if side products are present, column chromatography is typically necessary. A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is a good starting point for silica gel chromatography.

  • Degassing Solvents: To minimize oxidation of the thiol, consider using degassed solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst system for improving the yield of this compound synthesis?

A1: A combination of DBU as the base and a catalytic amount of imidazole as an acyl transfer catalyst has been shown to be highly effective, significantly increasing the yield compared to using a base alone.[1]

Q2: How does the substituent on the α,β-unsaturated ester affect the reaction yield?

A2: The electronic nature of the substituent on the cinnamic ester (a common type of α,β-unsaturated ester used) can influence the yield. Both electron-donating and electron-withdrawing groups at the para position have been shown to produce good to excellent yields (50-83%).[1] However, strongly electron-withdrawing groups like a p-nitro group may lead to reduced yields and an increase in side products.[1]

Q3: Can this synthesis be performed under continuous flow conditions for scalability?

A3: While the cited literature primarily focuses on batch synthesis, the principles of this reaction could be adapted to a continuous flow setup. Flow chemistry can offer advantages in terms of precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, which could potentially lead to further optimization of yield and purity on a larger scale.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis

EntryBase (equiv.)Additive (equiv.)SolventYield (%)
1DBU (1.1)-MeCN11
2DIEA (1.1)-MeCN0
3Et₃N (1.1)-MeCN0
4NaOH (1.1)-MeCN0
5DBU (1.1)Imidazole (0.2)MeCN53

Data adapted from a study on the efficient synthesis of 1,4-thiazepanones.[1]

Table 2: Effect of Substituents on the Cinnamic Ester on Product Yield

ProductSubstituent (R)Yield (%)
3f4-OMe83
3g4-Me80
3h4-F75
3j4-Cl81
3k4-Br78
3l4-NO₂40
3m2-OMe87
3n3-OMe72
3o2-Cl50

Yields correspond to the isolated product after reaction of the corresponding substituted cinnamic ester with cysteamine.[1]

Experimental Protocols

Key Experimental Protocol: Optimized Synthesis of this compound

This protocol is based on the optimized conditions reported for the synthesis of 1,4-thiazepanones.[1]

Materials:

  • Cysteamine

  • Substituted α,β-unsaturated ester (e.g., methyl cinnamate)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Imidazole

  • Acetonitrile (MeCN), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of the α,β-unsaturated ester (1.0 equiv) in anhydrous acetonitrile, add cysteamine (1.2 equiv).

  • Add imidazole (0.2 equiv) to the mixture.

  • Finally, add DBU (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, if necessary. For high-yielding reactions, direct isolation of the product may be possible.[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Process cluster_workup Work-up & Purification Cysteamine Cysteamine Reaction_Vessel Reaction Vessel (Anhydrous MeCN) Cysteamine->Reaction_Vessel α,β-Unsaturated Ester α,β-Unsaturated Ester α,β-Unsaturated Ester->Reaction_Vessel Stirring Stirring at RT (Inert Atmosphere) Reaction_Vessel->Stirring Catalysts DBU (Base) Imidazole (Additive) Catalysts->Reaction_Vessel Monitoring Reaction Monitoring (TLC / LC-MS) Stirring->Monitoring Concentration Concentration Monitoring->Concentration Purification Column Chromatography (if necessary) Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Low Yield of This compound Check_Base Is DBU being used as the base? Start->Check_Base Use_DBU Action: Switch to DBU as the base. Check_Base->Use_DBU No Check_Additive Is an acyl transfer catalyst (e.g., imidazole) present? Check_Base->Check_Additive Yes Use_DBU->Check_Additive Add_Imidazole Action: Add 0.2 eq. of imidazole. Check_Additive->Add_Imidazole No Check_Solvent Is the reaction in anhydrous MeCN? Check_Additive->Check_Solvent Yes Add_Imidazole->Check_Solvent Use_MeCN Action: Ensure solvent is anhydrous MeCN. Check_Solvent->Use_MeCN No Check_Purity Are starting materials pure? Check_Solvent->Check_Purity Yes Use_MeCN->Check_Purity Purify_Reagents Action: Purify cysteamine and α,β-unsaturated ester. Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Purify_Reagents->Success

References

Technical Support Center: Scale-Up Synthesis of 1,4-Thiazepan-5-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1,4-Thiazepan-5-one. The information is designed to address specific issues that may be encountered during the transition from laboratory-scale to preclinical production.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: The reaction yield has significantly dropped after scaling up from the lab-scale procedure. What are the possible causes and how can I improve it?

Answer:

A decrease in yield upon scale-up is a common challenge. Several factors could be contributing to this issue:

  • Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure that the stirring speed and impeller design are adequate for the reactor volume to maintain a homogeneous reaction mixture.

  • Poor Temperature Control: The reaction of cysteamine with ethyl acrylate is exothermic. On a larger scale, heat dissipation is less efficient, which can lead to an increase in internal temperature and the formation of byproducts. Implement a robust cooling system and consider a slower, controlled addition of one of the reactants to manage the exotherm.

  • Incomplete Reaction: The reaction time that was sufficient on a small scale may not be adequate for a larger volume. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) to ensure it has gone to completion before work-up.

  • Side Reactions: At elevated temperatures or with prolonged reaction times, the formation of dimers, polymers, or other byproducts can become more significant. Optimizing reaction conditions (temperature, concentration, and reaction time) is crucial.

Question 2: I am observing a significant amount of a high-molecular-weight, viscous material in my crude product. What is this and how can I prevent its formation?

Answer:

The viscous material is likely a polymeric byproduct. This can arise from:

  • Polymerization of Ethyl Acrylate: At elevated temperatures, ethyl acrylate can undergo self-polymerization. This is exacerbated by localized hot spots due to poor mixing or inadequate temperature control.

    • Solution: Maintain strict temperature control and ensure efficient stirring. Consider using a radical inhibitor, although this should be carefully evaluated for its impact on the desired reaction and downstream processing.

  • Reaction of the Product with Starting Material: The secondary amine in the this compound product can potentially react with another molecule of ethyl acrylate, leading to oligomerization.

    • Solution: Use a stoichiometric amount of ethyl acrylate or a slight excess of cysteamine. A slow, controlled addition of ethyl acrylate to the cysteamine solution can also help to minimize this side reaction by keeping the concentration of the acrylate low throughout the reaction.

Question 3: The purification of the crude this compound by column chromatography is proving to be difficult and not scalable. What are alternative purification strategies?

Answer:

Column chromatography is often not practical for large-scale purification. Consider the following alternatives:

  • Recrystallization: If the product is a solid, recrystallization is a highly effective and scalable purification method. A solvent screen should be performed to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Distillation: If the product is a thermally stable liquid, vacuum distillation can be an excellent method for purification on a larger scale.

  • Liquid-Liquid Extraction: A well-designed series of aqueous extractions can be used to remove water-soluble impurities and unreacted starting materials. The pH of the aqueous phase can be adjusted to facilitate the separation of acidic or basic impurities.

  • Slurry Washes: If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

Question 4: During the work-up, I am having trouble with emulsion formation during the extraction steps. How can I resolve this?

Answer:

Emulsion formation is common when dealing with amine-containing compounds. To break emulsions, you can try the following:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride can increase the ionic strength of the aqueous phase, which often helps to break emulsions.

  • Change in pH: Adjusting the pH of the aqueous layer away from the pKa of the amine can sometimes destabilize the emulsion.

  • Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® or another filter aid can help to break up the emulsion.

  • Allowing for Longer Separation Time: Sometimes, simply allowing the mixture to stand for a longer period in the separation funnel can lead to the separation of the layers.

  • Centrifugation: If the scale allows, centrifugation is a very effective method for separating emulsions.

Frequently Asked Questions (FAQs)

Q1: What is a typical and reliable synthetic route for the scale-up of this compound?

A1: A common and efficient one-pot synthesis involves the reaction of cysteamine (2-aminoethanethiol) with an acrylic acid derivative, such as ethyl acrylate.[1] This reaction proceeds via a tandem Michael addition of the thiol to the acrylate, followed by an intramolecular cyclization (lactamization) of the resulting amino ester.[1]

Q2: What are the critical process parameters to control during the scale-up of this synthesis?

A2: The most critical parameters to control are:

  • Temperature: Due to the exothermic nature of the Michael addition, strict temperature control is essential to prevent side reactions and ensure product quality.

  • Rate of Addition: A slow, controlled addition of the acrylate to the cysteamine solution helps to manage the exotherm and can minimize the formation of byproducts.

  • Mixing: Efficient agitation is crucial to ensure homogeneity, facilitate heat transfer, and prevent localized high concentrations of reactants.

  • Stoichiometry: Precise control of the reactant ratio is important to maximize yield and minimize the formation of impurities from unreacted starting materials or side reactions.

Q3: What are the main safety concerns associated with the scale-up of this synthesis?

A3:

  • Cysteamine: Cysteamine has a strong, unpleasant odor and is harmful if swallowed or in contact with skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Ethyl Acrylate: Ethyl acrylate is a flammable liquid and vapor, and it is also a lachrymator. It should be handled in a fume hood away from ignition sources.

  • Exothermic Reaction: The reaction is exothermic and can lead to a runaway reaction if not properly controlled. A robust cooling system and careful monitoring of the internal temperature are essential.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting materials and the formation of the product and any byproducts.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting materials to product.

Q5: What are the expected impurities in the synthesis of this compound?

A5: Potential impurities include:

  • Unreacted cysteamine and ethyl acrylate.

  • The intermediate Michael adduct (ethyl 3-((2-aminoethyl)thio)propanoate) if cyclization is incomplete.

  • Polymeric byproducts from the self-polymerization of ethyl acrylate.

  • A disulfide dimer of cysteamine if the reaction is exposed to oxidizing conditions.

  • A bis-adduct where a second molecule of ethyl acrylate has reacted with the nitrogen of the product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound. This data is compiled from literature sources and should be used as a starting point for process optimization.[1]

ParameterValueNotes
Reactants Cysteamine, Ethyl Acrylate
Solvent Methanol (MeOH) or Ethanol (EtOH)Protic solvents are generally effective.
Temperature 25 - 65 °CHigher temperatures can accelerate the reaction but may increase byproduct formation.
Reaction Time 12 - 48 hoursDependent on temperature and scale. Reaction should be monitored for completion.
Typical Yield 70 - 90%Yields can vary depending on the scale and purification method.
Purification Column Chromatography (lab scale), Recrystallization or Distillation (large scale)The choice of purification method is critical for achieving high purity on a larger scale.

Experimental Protocols

Laboratory-Scale Synthesis of this compound [1]

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cysteamine (1.0 eq).

  • Dissolve the cysteamine in methanol (or ethanol) to a concentration of approximately 0.5 M.

  • To the stirred solution, add ethyl acrylate (1.0 - 1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (for methanol, ~65 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Visualizations

Reaction Pathway and Logic Diagram

The following diagram illustrates the key steps and logical flow of the one-pot synthesis of this compound.

G Synthesis of this compound: Reaction Pathway cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_process Process cluster_product Product Cysteamine Cysteamine MichaelAddition Michael Addition (Thiol to Acrylate) Cysteamine->MichaelAddition EthylAcrylate Ethyl Acrylate EthylAcrylate->MichaelAddition Lactamization Intramolecular Cyclization (Lactamization) MichaelAddition->Lactamization Intermediate: Amino Ester Workup Work-up (Solvent Removal, Extraction) Lactamization->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product G Troubleshooting Flowchart for Low Yield in Scale-Up Synthesis Start Low Yield Observed CheckMixing Is Mixing Efficient? Start->CheckMixing ImproveMixing Improve Agitation: - Increase Stir Speed - Change Impeller CheckMixing->ImproveMixing No CheckTemp Is Temperature Controlled? CheckMixing->CheckTemp Yes ImproveMixing->CheckTemp ImproveTemp Improve Cooling: - Enhance Heat Transfer - Slow Reactant Addition CheckTemp->ImproveTemp No CheckCompletion Is Reaction Complete? CheckTemp->CheckCompletion Yes ImproveTemp->CheckCompletion IncreaseTime Increase Reaction Time (Monitor Progress) CheckCompletion->IncreaseTime No CheckSideReactions Analyze for Side Products (LC-MS, NMR) CheckCompletion->CheckSideReactions Yes End Yield Improved IncreaseTime->End OptimizeConditions Optimize Conditions: - Lower Temperature - Adjust Stoichiometry CheckSideReactions->OptimizeConditions OptimizeConditions->End

References

Technical Support Center: 1,4-Thiazepan-5-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Thiazepan-5-one and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common stability-related questions and provides practical guidance for your experimental work.

Q1: My this compound derivative appears to be degrading in aqueous solution. What are the likely causes?

A1: The this compound scaffold contains a lactam (a cyclic amide) and a thioether moiety, both of which can be susceptible to degradation in aqueous environments. The primary cause is likely hydrolysis of the amide bond, especially under acidic or basic conditions. The thioether group may also be prone to oxidation.

Troubleshooting:

  • pH Control: Ensure your aqueous solutions are buffered to a pH where the compound is most stable, typically neutral or slightly acidic. Avoid strongly acidic or basic conditions.

  • Temperature: Perform your experiments at the lowest practical temperature to slow down potential degradation reactions.

  • Inert Atmosphere: To prevent oxidation of the sulfur atom, consider degassing your solvents and running experiments under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of an unknown impurity with a higher molecular weight during my experiments. What could this be?

A2: An increase in molecular weight could suggest an oxidation product. The thioether sulfur in the this compound ring is susceptible to oxidation, which can lead to the formation of a sulfoxide or a sulfone.

Troubleshooting:

  • Antioxidants: If compatible with your experimental setup, consider the addition of a small amount of an antioxidant.

  • Solvent Purity: Ensure that your solvents are free from peroxides, which can act as oxidizing agents. Use freshly opened bottles of high-purity solvents whenever possible.

  • Light Protection: Protect your samples from light, as photo-oxidation can also occur.

Q3: My compound seems to be degrading upon exposure to light. How can I mitigate this?

A3: Photodegradation can be a significant issue for heterocyclic compounds. The energy from UV or even visible light can promote reactions such as oxidation or ring cleavage.[1]

Troubleshooting:

  • Amber Vials: Always store and handle solutions of your compound in amber-colored glassware to protect them from light.

  • Work in a Darkened Environment: When possible, perform experimental manipulations in a fume hood with the sash down and the room lights dimmed.

  • Photostability Studies: If your compound is intended for a final product that will be exposed to light, it is crucial to perform formal photostability studies according to ICH guidelines.

Q4: I am struggling with the purification of my this compound derivative, and it seems to degrade on the chromatography column. What can I do?

A4: Degradation during purification can be caused by the stationary phase (e.g., acidic silica gel) or prolonged exposure to solvents.

Troubleshooting:

  • Choice of Stationary Phase: If you suspect acid-catalyzed degradation on silica gel, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • pH Adjustment of Mobile Phase: For reverse-phase HPLC, buffering the mobile phase to a neutral or slightly acidic pH can improve stability.

  • Rapid Purification: Minimize the time your compound spends on the column. Optimize your chromatography method to achieve a quick and efficient separation.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability of your this compound derivatives.

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To determine the stability of the compound under acidic and basic conditions.

Materials:

  • This compound derivative

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • For neutral hydrolysis, mix 1 mL of the stock solution with 9 mL of HPLC grade water.

  • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples before HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Protocol 2: Forced Degradation Study - Oxidation

Objective: To assess the susceptibility of the compound to oxidation.

Materials:

  • This compound derivative

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

  • Keep the solution at room temperature and protect it from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Analyze the samples directly by a validated stability-indicating HPLC method.

Data Presentation

The following tables provide an illustrative example of how to present quantitative data from forced degradation studies.

Table 1: Hydrolytic Stability of Compound X at 60 °C

Time (hours)% Remaining (0.1 M HCl)% Remaining (Water)% Remaining (0.1 M NaOH)
0100100100
485.299.170.5
872.198.555.3
1260.597.941.2
2445.896.222.7

Table 2: Oxidative Stability of Compound X at Room Temperature

Time (hours)% Remaining (3% H₂O₂)
0100
292.3
485.1
875.6
2460.2

Visualizations

The following diagrams illustrate key workflows and potential degradation pathways for this compound and its derivatives.

G Troubleshooting Workflow for Compound Instability start Observation of Compound Degradation q1 Is the degradation occurring in aqueous solution? start->q1 a1 Potential Hydrolysis or Oxidation q1->a1 Yes q2 Is there an increase in molecular weight? q1->q2 No s1 Control pH Lower Temperature Use Inert Atmosphere a1->s1 a2 Potential Oxidation (Sulfoxide/Sulfone) q2->a2 Yes q3 Does degradation occur upon light exposure? q2->q3 No s2 Use Antioxidants Purify Solvents Protect from Light a2->s2 a3 Photodegradation q3->a3 Yes s3 Use Amber Vials Work in Dim Light a3->s3

Caption: Troubleshooting workflow for compound instability.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound Lactam Thioether hydrolysis_product Ring-Opened Product (Amino Acid Derivative) parent:f0->hydrolysis_product H₂O / H⁺ or OH⁻ sulfoxide Sulfoxide parent:f1->sulfoxide [O] sulfone Sulfone sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathways of this compound.

G Forced Degradation Experimental Workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sample Withdraw Aliquots at Time Points stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze by Stability- Indicating HPLC Method neutralize->analyze data Quantify Parent Compound and Detect Degradants analyze->data end Assess Stability Profile data->end

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Purification of Polar 1,4-Thiazepan-5-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar 1,4-Thiazepan-5-one compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives, presented in a question-and-answer format.

Issue 1: Poor Separation and Peak Tailing in Normal-Phase Chromatography

Q: My this compound compound is showing significant peak tailing and streaking on a silica gel column, making separation from impurities difficult. What can I do to improve the chromatography?

A: Peak tailing of basic compounds like 1,4-Thiazepan-5-ones on silica gel is a common issue. It is often caused by strong interactions between the amine functionality and acidic silanol groups on the silica surface. Here are several strategies to address this:

  • Mobile Phase Modification: The most straightforward approach is to add a small amount of a basic modifier to your mobile phase to compete with your compound for binding to the acidic sites on the silica.

    • Triethylamine (TEA) or Diethylamine (DEA): Add 0.1-2% TEA or DEA to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). This will help to improve peak shape and reduce tailing.

    • Ammonium Hydroxide: For very polar and basic compounds, a mobile phase containing ammonium hydroxide can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a polar modifier in solvents like dichloromethane.

  • Stationary Phase Deactivation: You can neutralize the acidic sites on the silica gel before running your column.

    • Flush the packed column with your initial, less polar eluent containing 1-2% triethylamine.

    • Afterward, flush with the initial eluent without the basic additive to remove excess triethylamine before loading your sample.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different, less acidic stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Bonded Silica Phases: Amine (NH2) or Diol bonded phases can provide different selectivity and reduce the strong interactions causing peak tailing.

Issue 2: Compound is too Polar and Sticks to the Silica Gel Baseline

Q: My this compound derivative is highly polar and does not move from the baseline on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate or 10% methanol in dichloromethane. How can I purify it?

A: When a compound is too polar for standard normal-phase chromatography, alternative techniques that are better suited for hydrophilic molecules should be employed.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds. It uses a polar stationary phase (like silica, diol, or specialized HILIC phases) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the stationary phase, and separation is based on the partitioning of the polar analyte between this layer and the mobile phase.

  • Reversed-Phase Chromatography (RP-HPLC): While it may seem counterintuitive for polar compounds, reversed-phase chromatography can be effective, especially if the impurities are non-polar. The polar this compound will elute early in the run, potentially separating it from less polar contaminants. For compounds that are not retained on standard C18 columns, consider using columns designed for polar analytes, such as those with embedded polar groups or specialized "aqueous" C18 phases that are stable in highly aqueous mobile phases.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful and "green" alternative for purifying polar compounds. It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol. SFC can provide fast separations and is particularly effective for chiral separations. The addition of water as an additive in the co-solvent can enhance the elution of very polar compounds.

Issue 3: Difficulty with Recrystallization

Q: I am struggling to find a suitable solvent system for the recrystallization of my this compound compound. It either dissolves in everything or nothing, or it "oils out" upon cooling.

A: Finding the right recrystallization solvent can be challenging for polar compounds. A systematic approach is key.

  • Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold.

  • Solvent Pairs: If a single solvent is not effective, a two-solvent system is often successful. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gentle heating to clarify the solution followed by slow cooling should induce crystallization.

    • Common solvent pairs for polar compounds include:

      • Ethanol / Water

      • Acetone / Water

      • Dichloromethane / Petroleum Ether

      • Methanol / Diethyl Ether

  • Addressing "Oiling Out": This occurs when the compound comes out of solution as a liquid instead of a solid, often because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.

    • Add more of the "good" solvent to the hot solution to decrease the concentration before adding the "poor" solvent and allowing it to cool.

    • Try cooling the solution more slowly to encourage the formation of crystals.

    • Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 1,4-Thiazepan-5-ones?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and reagents. Depending on the synthetic route, these could be polar or non-polar. It is advisable to perform a preliminary analysis of your crude product by TLC, LC-MS, or NMR to understand the nature of the impurities, which will guide your purification strategy.

Q2: Can I use Ion-Exchange Chromatography to purify my this compound?

A2: Yes, ion-exchange chromatography (IEX) can be a very effective technique, particularly if your compound has ionizable groups or if you are trying to remove charged impurities.[1][2] Since the this compound core contains a secondary amine, it can be protonated at acidic pH. You could use a cation exchange resin, where the protonated, positively charged compound binds to the negatively charged stationary phase. Elution is then typically achieved by increasing the salt concentration or the pH of the mobile phase.[3][4]

Q3: My this compound is unstable on silica gel. What are my options?

A3: If your compound is degrading on silica gel, it is crucial to switch to a more inert stationary phase or a different purification technique.

  • Reversed-Phase Chromatography: The non-polar stationary phase is less likely to cause acid-catalyzed degradation.

  • Neutral or Basic Alumina: These are good alternatives to silica gel for acid-sensitive compounds.

  • Supercritical Fluid Chromatography (SFC): The mobile phase in SFC is typically less acidic than the surface of silica gel, making it a milder purification technique.

Q4: How can I improve the yield of my purification?

A4: Low yield can result from several factors. During chromatographic purification, ensure that you are not using a mobile phase that is too strong, which could cause your compound to co-elute with impurities. Also, make sure to elute the column with a very strong solvent at the end to recover any strongly retained material. For recrystallization, avoid using an excessive amount of the "good" solvent, as this will keep more of your compound in the mother liquor upon cooling. Cooling the solution to a lower temperature (e.g., in an ice bath or freezer) can also help to maximize crystal formation.

Data Presentation

The choice of purification method and solvent system is highly dependent on the specific substitution pattern of the this compound derivative. Below is a summary of chromatographic techniques suitable for polar compounds.

Purification TechniqueStationary PhaseTypical Mobile Phase / EluentBest For
Normal-Phase Chromatography Silica GelHexanes/Ethyl Acetate or Dichloromethane/Methanol (+ 0.1-2% Triethylamine)Compounds of moderate polarity and basic nature.
Alumina (Neutral or Basic)Hexanes/Ethyl Acetate or Dichloromethane/MethanolBasic and acid-sensitive compounds.
Reversed-Phase Chromatography C18, C8, Phenyl-HexylWater/Acetonitrile or Water/Methanol (often with 0.1% TFA or Formic Acid)Highly polar compounds that have poor retention on normal phase.
HILIC Silica, Diol, Amine, ZwitterionicHigh % Acetonitrile with aqueous buffer (e.g., ammonium formate or acetate)Very polar and hydrophilic compounds.[5][6]
SFC Various (chiral and achiral)Supercritical CO2 with a polar co-solvent (e.g., methanol)Polar compounds, chiral separations, and as a "green" alternative.[7][8]
Ion-Exchange Chromatography Cation or Anion Exchange ResinAqueous buffer with increasing salt concentration or pH gradientCharged or ionizable compounds.[2][3]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Additive

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. For a polar, basic compound, start with a mixture of a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol). Add 0.5-1% Triethylamine to the solvent mixture. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for poorly soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Start with the determined mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization using a Two-Solvent System

  • Solvent Selection: Identify a "good" solvent in which your compound is soluble and a miscible "poor" solvent in which it is insoluble. For example, Dichloromethane ("good") and Petroleum Ether ("poor").[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound chromatography Chromatography crude_product->chromatography Option 1 recrystallization Recrystallization crude_product->recrystallization Option 2 purity_check Purity Check (TLC, LC-MS, NMR) chromatography->purity_check recrystallization->purity_check purity_check->chromatography Further Purification pure_product Pure Product purity_check->pure_product Purity > 95%

Caption: General workflow for the purification and analysis of this compound compounds.

troubleshooting_logic cluster_chrom Chromatography Problems cluster_recryst Recrystallization Problems cluster_solutions Potential Solutions start Purification Issue peak_tailing Peak Tailing on Silica? start->peak_tailing no_elution Compound Sticks to Baseline? start->no_elution oiling_out Compound 'Oiling Out'? start->oiling_out add_base Add Basic Modifier (e.g., TEA) peak_tailing->add_base Yes alt_phase Use Alternative Stationary Phase (Alumina, Bonded Phase) peak_tailing->alt_phase Yes use_hilic_sfc Use HILIC or SFC no_elution->use_hilic_sfc Yes solvent_pair Use Two-Solvent System oiling_out->solvent_pair Yes slow_cool Adjust Concentration & Cool Slowly oiling_out->slow_cool Yes

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Functionalization of 1,4-Thiazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying side reactions during the functionalization of 1,4-Thiazepan-5-one.

FAQs and Troubleshooting Guides

1. N-Functionalization (Acylation and Alkylation)

FAQ 1: I am attempting an N-acylation of this compound with an acyl chloride, but I am getting a low yield of the desired product and several side products. What could be the issue?

Possible Causes and Solutions:

  • Over-acylation: The initially formed N-acyl product can sometimes be further acylated, especially if a strong base is used in excess.

    • Solution: Use a milder base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric amounts. Adding the acylating agent slowly at a low temperature (e.g., 0 °C) can also help control the reaction.

  • Side reactions with the thioether: The sulfur atom can be susceptible to oxidation or other side reactions under harsh conditions.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use freshly distilled solvents to remove any oxidizing impurities.

  • Decomposition of the starting material: this compound can be sensitive to strong bases or high temperatures, leading to decomposition.

    • Solution: Perform the reaction at the lowest effective temperature. Consider using a milder acylating agent, such as an acid anhydride, in place of a more reactive acyl chloride.

Troubleshooting Workflow for N-Acylation

start Low Yield in N-Acylation check_overacylation Check for Over-acylation (LC-MS/TLC analysis) start->check_overacylation check_sulfur_oxidation Check for Sulfur Oxidation (Mass Spec: M+16 peaks) start->check_sulfur_oxidation check_decomposition Check for Decomposition (Complex mixture in TLC) start->check_decomposition solution_overacylation Use Milder Base (TEA, DIPEA) Slow Addition at 0 °C check_overacylation->solution_overacylation Di-acylated product detected solution_sulfur_oxidation Inert Atmosphere (N2/Ar) Use Fresh Solvents check_sulfur_oxidation->solution_sulfur_oxidation Oxidized products detected solution_decomposition Lower Reaction Temperature Use Milder Acylating Agent check_decomposition->solution_decomposition Starting material consumed, no clear product

Caption: Troubleshooting logic for low yields in N-acylation.

FAQ 2: During N-alkylation with an alkyl halide, I am observing a significant amount of an unexpected isomer. What is this side product and how can I avoid it?

Likely Side Reaction: O-Alkylation

Lactams, like this compound, can exist in equilibrium with their tautomeric lactim form. Deprotonation can lead to an ambident nucleophile, which can be alkylated on either the nitrogen (N-alkylation, desired) or the oxygen (O-alkylation, side product).[1]

Factors Favoring O-Alkylation and Solutions:

Factor Favoring O-AlkylationSolution to Favor N-Alkylation
Hard alkylating agents (e.g., dimethyl sulfate)Use softer alkylating agents like alkyl iodides or bromides.[1]
Polar aprotic solvents (e.g., DMF, DMSO)Use less polar solvents such as tetrahydrofuran (THF) or toluene.[1]
Small, hard counter-ions (e.g., Li⁺, Na⁺)Use larger, softer counter-ions with bases like potassium or cesium carbonate (K₂CO₃, Cs₂CO₃).
High reaction temperatures Conduct the reaction at lower temperatures .[1]

Reaction Pathway for N- vs. O-Alkylation

Thiazepanone This compound Enolate Ambident Enolate Thiazepanone->Enolate Base N_Product N-Alkylated Product (Desired) Enolate->N_Product R-X (soft electrophile) Non-polar solvent O_Product O-Alkylated Product (Side Product) Enolate->O_Product R-X (hard electrophile) Polar solvent

Caption: Competing pathways in the alkylation of this compound.

2. Reactions Involving the Sulfur Atom

FAQ 3: I am performing a reaction that involves an oxidizing agent, and I am seeing unexpected products. What might be happening at the sulfur atom?

Potential Side Reactions:

  • Sulfoxide Formation: The thioether in the this compound ring is susceptible to oxidation to a sulfoxide, especially in the presence of common oxidizing agents.

  • Pummerer Rearrangement: If the reaction conditions are acidic (e.g., in the presence of acetic anhydride), the intermediate sulfoxide can undergo a Pummerer rearrangement to form an α-acyloxy thioether.[2][3] This can be an unexpected side reaction if not intended.

Preventative Measures:

  • Avoid Strong Oxidants: If the desired transformation does not require oxidation, avoid reagents like hydrogen peroxide, peroxy acids, or other strong oxidants.

  • Inert Atmosphere: As mentioned previously, running reactions under an inert atmosphere can minimize aerial oxidation of the sulfur.

  • Control of Acidity: Be mindful of acidic byproducts or reagents that could catalyze a Pummerer-type rearrangement if sulfoxide formation is unavoidable.

Sulfur Oxidation and Pummerer Rearrangement Pathway

Thioether This compound (Thioether) Sulfoxide Sulfoxide Intermediate Thioether->Sulfoxide [O] Pummerer_Product α-Acyloxy Thioether (Pummerer Product) Sulfoxide->Pummerer_Product Ac₂O, H⁺

Caption: Potential side reactions involving the sulfur atom.

3. C-Alkylation

FAQ 4: I am trying to perform a C-alkylation on the carbon alpha to the carbonyl group, but I am getting low yields and a complex mixture of products. What are the challenges?

Challenges and Solutions:

  • Competing N-Alkylation: The nitrogen atom is generally more nucleophilic than the enolate of the lactam, leading to preferential N-alkylation.

    • Solution: Protect the nitrogen atom with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, before attempting C-alkylation. The Boc group can be removed later under acidic conditions.[4]

  • Regioselectivity of Deprotonation: The presence of two alpha-carbons (to the carbonyl and to the sulfur) can lead to a mixture of enolates and subsequent alkylation at multiple positions.

    • Solution: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to favor the formation of the kinetic enolate at the carbon alpha to the carbonyl.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol is adapted from a general procedure for the N-Boc protection of amines.[3]

  • Dissolve Starting Material: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Base and Boc Anhydride: Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with water. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of this compound

This protocol is designed to favor N-alkylation over O-alkylation.[1]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous toluene.

  • Add Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for N-functionalization reactions of related heterocyclic systems, highlighting conditions that favor the desired product. Specific data for this compound is limited in the literature; these values serve as a general guide.

ReactionSubstrate AnalogueReagents and ConditionsDesired Product Yield (%)Side Product(s) and Yield (%)Reference
N-Acylation 1,4-OxazepaneAcetyl chloride, TEA, DCM, 0 °C to RTHigh (not specified)Not specified[5]
N-Alkylation 1,4-OxazepaneBenzyl bromide, NaH, THFHigh (not specified)Not specified[5]
N-Alkylation 2-pyridoneAlkyl bromide, K₂CO₃, DMFMajor productO-alkylated (minor)Analogous System
N-Boc Protection Various AminesBoc₂O, water-acetone90-98%None observed[3]

Disclaimer: The information provided is for guidance purposes only. Reaction conditions should be optimized for each specific substrate and transformation. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

analytical methods for detecting impurities in 1,4-Thiazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1,4-Thiazepan-5-one. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for impurity profiling of this compound?

A1: The primary analytical methods for identifying and quantifying impurities in this compound and related heterocyclic compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] HPLC is widely used for quantitative analysis of non-volatile impurities. GC-MS is suitable for volatile impurities, though derivatization may be necessary for polar molecules.[2] NMR spectroscopy is a powerful tool for structural elucidation and quantification of impurities without the need for reference standards for every impurity.[4][5][6]

Q2: What are the potential sources of impurities in this compound?

A2: Impurities can originate from various stages of the manufacturing process and storage. Common sources include:

  • Starting materials and reagents: Unreacted starting materials or impurities present in them.

  • Intermediates: By-products formed during the synthesis.

  • Degradation products: Impurities formed due to exposure to light, heat, or humidity during storage.

  • Residual solvents: Solvents used during the synthesis or purification process.

Q3: How can I choose the best analytical method for my specific needs?

A3: The choice of method depends on the nature of the impurity and the analytical objective.

  • For routine purity assessment and quantification of known non-volatile impurities, HPLC with UV detection is often the method of choice due to its robustness and reproducibility.[7]

  • For identifying unknown volatile impurities, GC-MS is highly effective due to its separation power and mass spectrometric detection.[8][9]

  • For structural confirmation and quantification of a wide range of impurities without extensive method development, quantitative NMR (qNMR) is an excellent option.[4][5]

The following flowchart can guide your decision-making process:

MethodSelection start Identify Analytical Goal quant Quantification of Known Impurities start->quant ident Identification of Unknown Impurities start->ident struct Structural Elucidation start->struct hplc HPLC-UV/DAD quant->hplc Non-volatile ident->hplc Non-volatile (with MS detector) gcms GC-MS ident->gcms Volatile nmr NMR Spectroscopy struct->nmr

Caption: Decision tree for selecting an analytical method.

Troubleshooting Guides

HPLC Method Troubleshooting

Issue: Poor peak shape (tailing or fronting) for the main component or impurities.

Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or sample concentration.
Secondary Interactions Use a mobile phase with a different pH or a different column chemistry (e.g., end-capped C18).
Column Degradation Flush the column with a strong solvent or replace the column if necessary.
Inappropriate Solvent Ensure the sample is dissolved in the mobile phase or a weaker solvent.

Issue: Inconsistent retention times.

Potential Cause Troubleshooting Step
Fluctuations in Pump Pressure Degas the mobile phase and prime the pump. Check for leaks in the system.
Column Temperature Variation Use a column oven to maintain a consistent temperature.[7]
Mobile Phase Composition Change Prepare fresh mobile phase and ensure accurate mixing.

The following diagram illustrates a general troubleshooting workflow for HPLC analysis:

HPLCTroubleshooting start Problem Encountered peak_shape Poor Peak Shape start->peak_shape retention_time Inconsistent Retention Time start->retention_time resolution Poor Resolution start->resolution sub_peak sub_peak peak_shape->sub_peak Check sub_retention sub_retention retention_time->sub_retention Check sub_resolution sub_resolution resolution->sub_resolution Check sol1 Sample Concentration sub_peak->sol1 sol2 Mobile Phase pH sub_peak->sol2 sol3 Column Condition sub_peak->sol3 sol4 Pump Pressure sub_retention->sol4 sol5 Column Temperature sub_retention->sol5 sol6 Mobile Phase Prep sub_retention->sol6 sol7 Gradient Profile sub_resolution->sol7 sol8 Flow Rate sub_resolution->sol8 sol9 Column Chemistry sub_resolution->sol9

Caption: HPLC troubleshooting workflow.
GC-MS Method Troubleshooting

Issue: No peaks or very small peaks detected.

Potential Cause Troubleshooting Step
Compound is not volatile Consider derivatization to increase volatility.[2]
Inlet Discrimination Use a pulsed splitless injection or a programmable temperature vaporizer (PTV) inlet.
Active sites in the liner Use a deactivated liner or analyte protectants.[8]

Issue: Broad or tailing peaks.

Potential Cause Troubleshooting Step
Slow injection Use a fast autosampler injection.
Column contamination Bake out the column at the maximum recommended temperature.
Inlet temperature too low Increase the inlet temperature to ensure complete vaporization.
Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the analysis of three different batches of this compound using a validated HPLC method.

Impurity Batch A (%) Batch B (%) Batch C (%)
Impurity 1 (RRT 0.85)0.120.080.15
Impurity 2 (RRT 1.15)0.050.07Not Detected
Total Impurities0.170.150.15
Assay 99.83 99.85 99.85

Experimental Protocols

HPLC-UV Method for Purity Analysis

This method is adapted from a protocol for a structurally similar compound and should be validated for this compound.[7]

  • Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes; hold at 95% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

GC-MS Method for Volatile Impurities

This is a general method and may require optimization and derivatization for this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Detector: Mass Spectrometer in full scan mode (m/z 50-500).

  • Injection Volume: 1 µL (splitless).

  • Sample Preparation: Dissolve the sample in Dichloromethane to a final concentration of approximately 1 mg/mL.

Quantitative NMR (qNMR) for Impurity Profiling

qNMR can be used for the simultaneous identification and quantification of impurities.[4][5]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent in which the sample and an internal standard are soluble and their signals do not overlap (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh the this compound sample and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer an aliquot to an NMR tube.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Integrate the signals of the analyte and the internal standard to calculate the purity and the amount of impurities.

The following diagram outlines the general workflow for qNMR analysis:

qNMRWorkflow start Sample and Standard Weighing dissolve Dissolution in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire ¹H NMR Data Acquisition transfer->acquire process Data Processing and Integration acquire->process calculate Calculation of Purity and Impurity Content process->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

References

Technical Support Center: Enhancing the Solubility of 1,4-Thiazepan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to address solubility challenges encountered with 1,4-Thiazepan-5-one derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows very low aqueous solubility. What is the first step I should take?

A1: The first step is to accurately quantify the solubility of your compound. A standard method for determining thermodynamic solubility is the shake-flask method .[1][2][3][4] This will give you a baseline value (e.g., in µg/mL or µM) in your primary aqueous medium (e.g., water, phosphate-buffered saline (PBS)). This quantitative data is crucial for selecting and evaluating the effectiveness of any solubility enhancement strategy. A detailed protocol for this assay is provided in the "Experimental Protocols" section.

Q2: What are the main strategies to improve the solubility of a poorly soluble compound like a this compound derivative?

A2: Strategies can be broadly categorized into three main approaches:

  • Formulation-Based Approaches: These methods modify the vehicle or formulation to increase solubility without changing the compound's chemical structure. Common techniques include using co-solvents, adjusting pH, and adding excipients like surfactants or cyclodextrins.[5] These are often the quickest and most common methods used in early-stage research.

  • Solid-State Modifications: These techniques involve altering the physical form of the solid compound to improve its dissolution rate and apparent solubility. This includes particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions.[6]

  • Structural Modification: This medicinal chemistry approach involves chemically modifying the derivative itself to introduce more soluble functional groups.[7][8][9][10] This is typically employed during lead optimization when formulation approaches are insufficient.

Q3: How do I choose the best solubility enhancement strategy for my specific derivative and experiment?

A3: The choice depends on several factors: your experimental context (e.g., in vitro cell-based assay vs. in vivo animal study), the physicochemical properties of your derivative (e.g., pKa, logP), and the required concentration. For initial in vitro screening, using a co-solvent like DMSO is common, but the final concentration must be low enough (typically <0.5%) to avoid vehicle-induced artifacts.[11] For compounds with ionizable groups, pH adjustment is a powerful tool.[5][12][13] For significant solubility increases, cyclodextrin complexation or amorphous solid dispersions may be necessary.[14][15] A decision-making workflow is provided in the "Visualizations" section.

Q4: Can structural modifications to the this compound core improve solubility?

A4: Yes. According to the general solubility equation, solubility is influenced by a compound's melting point and lipophilicity (logP).[7] Structural modifications that can improve solubility include:

  • Introducing Polar Groups: Adding polar functional groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase hydrophilicity.[7][9]

  • Reducing Lipophilicity: Replacing lipophilic moieties (e.g., large alkyl or aryl groups) with smaller or more polar ones.

  • Disrupting Crystal Packing: Introducing flexible or non-planar groups can lower the melting point by disrupting the crystal lattice energy, which often improves solubility.[7][9] For example, adding conformationally flexible substituents to a solvent-exposed part of the molecule can be beneficial.[9]

Troubleshooting Guide

Problem: My compound precipitates immediately when I dilute my DMSO stock solution into aqueous buffer for a cell-based assay.

  • Cause: This is a common issue for "brick-dust" or "grease-ball" molecules where the compound is highly soluble in the organic stock solvent but crashes out upon contact with the aqueous medium. This is often referred to as a kinetic solubility issue.[1][4]

  • Solution 1: Reduce Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible (ideally ≤0.5%, and never exceeding 1%). Perform serial dilutions in your aqueous buffer.

  • Solution 2: Use a Co-solvent System: Instead of just DMSO, prepare your stock in a mixture of DMSO and another co-solvent like PEG 400 or ethanol, which may improve the transition into the aqueous phase.[16]

  • Solution 3: Incorporate a Surfactant: Add a low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) to your aqueous buffer to help maintain the compound in solution through micellar solubilization.

  • Solution 4: Utilize Cyclodextrins: Pre-complexing your derivative with a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility.[14][15] The hydrophobic this compound core can fit into the cyclodextrin's non-polar cavity.[14]

Problem: Adjusting the pH of the buffer did not improve my compound's solubility.

  • Cause: Your this compound derivative may not have an ionizable functional group within the pH range you tested. The core structure contains an amide and a thioether, which are generally neutral, and a secondary amine which is basic. Solubility of a weakly basic compound will increase at a pH below its pKa.[12]

  • Solution 1: Determine the pKa: If not known, determine the pKa of your derivative. This will tell you at which pH the compound will be ionized. For a basic amine, you need to lower the pH to protonate it.

  • Solution 2: Confirm Compound Integrity: Ensure that the pH required for solubilization does not cause your compound to degrade. Check stability by incubating the compound at the desired pH and analyzing for degradation products over time using HPLC.

  • Solution 3: Explore Other Strategies: If your compound is neutral or unstable at the required pH, pH adjustment is not a suitable strategy. You should explore other methods like co-solvents or cyclodextrin complexation.

Data Presentation: Illustrative Solubility Enhancement

Disclaimer: The following data are illustrative examples for a hypothetical "Thiazepanone-A" and are intended to demonstrate principles of solubility enhancement. Actual results will vary based on the specific derivative's structure.

Table 1: Solubility of "Thiazepanone-A" in Various Co-Solvent Systems.

Solvent System (Aqueous Buffer with Co-solvent)Co-solvent Concentration (% v/v)Solubility of "Thiazepanone-A" (µg/mL)Fold Increase (vs. Buffer)
PBS (pH 7.4)00.51.0
PBS with DMSO0.55.210.4
PBS with Ethanol58.917.8
PBS with PEG 4001025.150.2
PBS with NMP (N-Methyl-2-pyrrolidone)533.767.4

Table 2: pH-Dependent Solubility Profile for a Hypothetical Weakly Basic "Thiazepanone-B" (pKa = 6.5).

Buffer SystempHSolubility of "Thiazepanone-B" (µg/mL)
0.1 N HCl1.2150.5
Acetate Buffer4.5125.8
Phosphate Buffer6.515.2
Phosphate Buffer7.41.1

Table 3: Effect of Cyclodextrin on Aqueous Solubility of "Thiazepanone-A".

FormulationExcipient ConcentrationSolubility of "Thiazepanone-A" (µg/mL)Fold Increase
Aqueous Buffer (pH 7.0)None0.81.0
Aqueous Buffer (pH 7.0) with HP-β-CD5% (w/v)45.356.6
Aqueous Buffer (pH 7.0) with HP-β-CD10% (w/v)98.2122.8

Visualizations

G start Poorly Soluble This compound Derivative measure_sol Determine Baseline Solubility (Shake-Flask Assay) start->measure_sol is_ionizable Is the compound ionizable? measure_sol->is_ionizable ph_adjust Strategy: pH Adjustment (See Protocol 3) is_ionizable->ph_adjust  Yes cosolvent Strategy: Co-solvents (See Protocol 2) is_ionizable->cosolvent No check_stability Is compound stable at required pH? ph_adjust->check_stability check_stability->cosolvent No end_formulation Optimized Formulation check_stability->end_formulation Yes cyclodextrin Strategy: Cyclodextrins (See Protocol 4) cosolvent->cyclodextrin Solubility still insufficient cosolvent->end_formulation structural_mod Strategy: Structural Modification cyclodextrin->structural_mod Solubility still insufficient cyclodextrin->end_formulation end_synthesis New Analog Synthesis structural_mod->end_synthesis

Caption: Decision tree for selecting a solubility enhancement strategy.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_vial 1. Add excess solid compound to vial add_buffer 2. Add precise volume of aqueous buffer prep_vial->add_buffer shake 3. Agitate at constant temperature (e.g., 24-48h) add_buffer->shake separate 4. Centrifuge or filter to remove undissolved solid shake->separate quantify 5. Quantify solute in supernatant via HPLC/UV-Vis separate->quantify result Result: Thermodynamic Solubility quantify->result

Caption: Experimental workflow for the Shake-Flask Solubility Assay.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.[1][2][3]

Materials:

  • This compound derivative (solid powder)

  • Glass vials with screw caps

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • Orbital shaker with temperature control

  • Centrifuge or filtration unit (e.g., 0.22 µm syringe filters)

  • Calibrated analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

  • Accurately add a known volume of the aqueous buffer to the vial.

  • Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is common.[2][4]

  • After equilibration, allow the vials to stand to let undissolved solids settle.

  • Carefully remove an aliquot of the supernatant. Separate the saturated solution from the excess solid by either centrifugation or by filtering through a 0.22 µm filter. This step is critical to avoid aspirating solid particles.

  • Dilute the clear filtrate/supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.

  • The resulting concentration is the thermodynamic solubility. The experiment should be performed in triplicate.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol provides a method to identify an effective co-solvent system.[5][17]

Materials:

  • This compound derivative

  • Primary solvent (e.g., water, PBS)

  • A selection of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N-Methyl-2-pyrrolidone (NMP), DMSO).[16]

  • Equipment from Protocol 1.

Procedure:

  • Prepare a series of co-solvent blends by mixing the primary solvent with a co-solvent at different volume/volume percentages (e.g., 5%, 10%, 20%, 50%).

  • For each blend, determine the solubility of your derivative using the Shake-Flask Method described in Protocol 1.

  • Add an excess of the compound to each solvent blend in separate vials.

  • Equilibrate for 24 hours at a constant temperature.

  • Separate the liquid and solid phases.

  • Quantify the drug concentration in the supernatant for each blend.

  • Plot the solubility of the derivative as a function of the co-solvent percentage to identify the optimal blend for your needs, balancing solubility enhancement with potential co-solvent toxicity for your specific application.

Protocol 3: Determining a pH-Solubility Profile

This protocol is for ionizable compounds to find the pH of maximum solubility.[12][13][18]

Materials:

  • This compound derivative

  • A series of buffers covering a wide physiological pH range (e.g., 0.1 N HCl for pH 1.2; acetate buffer for pH 4.5; phosphate buffers for pH 6.8 and 7.4).

  • Equipment from Protocol 1.

Procedure:

  • Set up a series of vials, one for each pH to be tested.

  • Determine the solubility of your compound in each buffer using the Shake-Flask Method (Protocol 1).

  • Add an excess of the compound to each buffer.

  • Equilibrate, separate, and quantify as previously described.

  • Plot solubility (on a log scale) versus pH.

  • The resulting profile will show how solubility changes with pH and can help in selecting an appropriate buffer for formulation or identifying potential absorption issues in different segments of the GI tract. For a derivative with a basic amine, solubility is expected to be highest at low pH and decrease as the pH approaches and surpasses the pKa.[12]

Protocol 4: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)

A simple lab-scale method to prepare drug-cyclodextrin inclusion complexes.[14][19]

Materials:

  • This compound derivative

  • A cyclodextrin, typically 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and low toxicity.[14]

  • Mortar and pestle

  • Water/ethanol mixture (e.g., 1:1 v/v)

  • Vacuum oven or desiccator

Procedure:

  • Place a known molar ratio of the derivative and HP-β-CD (e.g., 1:1 or 1:2) in a mortar.

  • Add a small amount of the water/ethanol mixture to the powder to form a thick, homogenous paste.

  • Knead the paste thoroughly with the pestle for 30-60 minutes.

  • Dry the resulting paste in a vacuum oven or desiccator at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • The resulting dried powder is the inclusion complex.

  • The solubility of this complex can then be determined using the Shake-Flask Method (Protocol 1) in your desired aqueous buffer to confirm the enhancement.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for 1,4-Thiazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific validated analytical methods for 1,4-Thiazepan-5-one have been published in publicly accessible literature. This guide provides a comparative overview of established analytical methodologies for structurally similar compounds, namely cyclic lactams (e.g., caprolactam, laurolactam) and cyclic thioethers. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for selecting and developing analytical methods for the quality control, stability testing, and quantification of this compound.

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. This guide focuses on three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance of HPLC, GC-MS, and LC-MS/MS based on data reported for analogous compounds. These values can serve as a benchmark when developing a method for this compound.

Validation Parameter HPLC-UV (for Caprolactam) [1]GC-MS (for Laurolactam) [2]LC-MS/MS (for Caprolactam) [1]
Linearity (r²) > 0.999> 0.999> 0.998
Linearity Range 2,500 - 375,000 ng/mLTypically 1 - 100 µg/mL10 - 5,000 ng/mL
Accuracy (% Recovery) 98.7% - 101.3%Not explicitly stated, but high accuracy is expected95.5% - 104.2%
Precision (%RSD) Intra-day < 2.0%< 5%< 9.0%
Precision (%RSD) Inter-day < 2.5%< 10%< 10.0%
Limit of Detection (LOD) 800 ng/mLDependent on instrumentation, typically low ng/mL2.5 ng/mL
Limit of Quantification (LOQ) 2,500 ng/mLDependent on instrumentation, typically low ng/mL10 ng/mL

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the analysis of this compound.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is robust and widely accessible for quantifying compounds with a UV chromophore. While this compound's chromophore is weak, detection at low wavelengths (around 210 nm) is feasible. The following protocol is adapted from a method for caprolactam.[1]

  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in the mobile phase.

    • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 2.5 - 400 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, it offers high specificity. The following protocol is based on general methods for lactam analysis.[2]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 10:1 ratio).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification, especially in complex matrices. This protocol is adapted from a method for caprolactam.[1]

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions would need to be determined for this compound.

  • Standard and Sample Preparation:

    • Prepare stock and working solutions in the mobile phase. Due to the high sensitivity of the method, concentrations will be in the ng/mL range.

    • Sample preparation may involve simple dilution or solid-phase extraction (SPE) for complex matrices to remove interferences.

Mandatory Visualization

The following diagrams illustrate key workflows and decision-making processes in the validation of analytical methods.

G cluster_workflow General Workflow for Analytical Method Validation Dev Method Development & Optimization Val Method Validation Protocol Dev->Val Spec Specificity / Selectivity Val->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD Limit of Detection (LOD) Prec->LoD LoQ Limit of Quantification (LOQ) LoD->LoQ Rob Robustness LoQ->Rob Rep Validation Report Rob->Rep Routine Routine Analysis Rep->Routine

Caption: General workflow for analytical method validation.

G cluster_decision Decision Tree for Method Selection Start High Sensitivity Required? Yes_Sens Complex Matrix? Start->Yes_Sens Yes No_Sens High Concentration Assay? Start->No_Sens No LCMSMS LC-MS/MS Yes_Sens->LCMSMS Yes GCMS GC-MS Yes_Sens->GCMS No No_Sens->GCMS No (Trace Impurity ID) HPLC HPLC-UV No_Sens->HPLC Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of the Biological Activities of Thiazepanone and Diazepanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of thiazepanone and diazepanone analogs. This report summarizes key quantitative data, details experimental protocols, and visualizes relevant workflows to facilitate a comparative understanding of these two important classes of seven-membered heterocyclic compounds.

Thiazepanone Analogs: A Profile of Anticancer and Antimicrobial Activities

Thiazepanone and its fused-ring analogs, particularly benzothiazepines, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. The incorporation of the sulfur atom into the seven-membered ring imparts unique conformational and electronic properties that contribute to their interaction with various biological targets.

Anticancer Activity of Thiazepanone Analogs

Several studies have highlighted the potential of thiazepanone derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some analogs exhibiting potent activity against drug-resistant phenotypes.

Table 1: Anticancer Activity of Representative Thiazepanone Analogs

Compound IDStructureCancer Cell LineIC50 / EC50 (µM)Reference
TBPT Tricyclic pyrido[2,3-b][1][2]benzothiazepineH460 (NSCLC)< 0.5[3][4]
H460TaxR (Paclitaxel-resistant NSCLC)< 0.5[3][4]
BT20 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepineHT-29 (Colon)> Methotrexate (Standard)[1]
Compound 2c 1,5-Benzothiazepine derivativeHep G-2 (Liver)3.29 ± 0.15[5]
Compound 2j 1,5-Benzothiazepine derivativeDU-145 (Prostate)15.42 ± 0.16[5]
Compound 4c Fluorinated 1,5-benzothiazepineA549 (Lung)< 10 µg/ml[6]
MCF-7 (Breast)< 10 µg/ml[6]
HEPG2 (Liver)< 10 µg/ml[6]
PC-3 (Prostate)< 10 µg/ml[6]

Note: This table presents a selection of data from the cited literature and is not exhaustive.

Antimicrobial Activity of Thiazepanone Analogs

Thiazepanone derivatives have also been investigated for their antimicrobial properties, with several analogs demonstrating activity against a spectrum of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Representative Thiazepanone Analogs

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Compound 2e 1,5-Benzothiazepine derivativeBroad spectrumExhibited the greatest antimicrobial activity among the series[7]
Compound 4c Fluorinated 1,5-benzothiazepineGram-negative bacteriaGood activity[6]
Compound 4d Fluorinated 1,5-benzothiazepineGram-negative bacteriaGood activity[6]
Compound 4g Fluorinated 1,5-benzothiazepineGram-negative bacteriaGood activity[6]
Compound 4h Fluorinated 1,5-benzothiazepineGram-negative bacteriaGood activity[6]

Note: This table presents a selection of data from the cited literature and is not exhaustive.

Diazepanone Analogs: Focus on Anticancer and Neurological Activities

Diazepanone-containing structures are integral to several clinically important drugs, most notably the benzodiazepines. Research into diazepanone analogs has revealed their potential in oncology and as modulators of the central nervous system.

Anticancer Activity of Diazepanone Analogs

Recent studies have explored the anticancer potential of various diazepanone derivatives, with some compounds showing promising cytotoxic activity against different cancer cell lines.

Table 3: Anticancer Activity of Representative Diazepanone Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Diazepinomicin derivative Diazepinomicin analogVarious human carcinoma cell linesSelective anticancer activity[8]
Pyrrolobenzodiazepine derivative 5 Pyrrolobenzodiazepine analogRD (Rhabdomyosarcoma)7.33 (ligand), 0.80 (complex)[9]

Note: This table presents a selection of data from the cited literature and is not exhaustive. The available quantitative data for simple diazepanone analogs with anticancer activity is limited in the public domain.

Neurological Activity of Diazepanone Analogs

A significant area of research for diazepanone analogs has been in the development of agents targeting the central nervous system. For instance, certain 1-aryl-1,4-diazepan-2-one derivatives have been identified as novel triple reuptake inhibitors, suggesting their potential as antidepressants.[10]

Experimental Protocols

The biological activities summarized above were determined using a variety of established experimental protocols. Below are detailed methodologies for key assays commonly employed in the evaluation of these compounds.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Addition and Incubation cluster_3 Data Acquisition and Analysis A Cancer cell lines (e.g., H460, MCF-7, Hep G-2) B Seed cells in 96-well plates A->B C Add varying concentrations of thiazepanone/diazepanone analogs B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours (Formation of formazan crystals) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Human cancer cell lines are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.

  • Compound Addition: The test compounds (thiazepanone or diazepanone analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Reagent Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[1][4][5]

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Experimental Workflow: MIC Determination

MIC_Determination_Workflow cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Interpretation A Prepare serial dilutions of thiazepanone/diazepanone analogs in broth C Add inoculum to each well of a 96-well microtiter plate containing the compound dilutions A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) B->C D Incubate at appropriate temperature and time C->D E Visually inspect for turbidity (microbial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Protocol:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific density, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[6][7]

Comparative Summary and Future Directions

Based on the available literature, both thiazepanone and diazepanone scaffolds have demonstrated significant potential in drug discovery. Thiazepanone analogs, particularly benzothiazepines, have shown promising and well-documented anticancer and antimicrobial activities. The research on diazepanone analogs is also extensive, with a historical focus on central nervous system targets, and emerging evidence for their utility in oncology.

The lack of direct comparative studies makes it challenging to definitively state which scaffold holds greater promise for a specific therapeutic application. However, the existing data suggests that both heterocyclic systems are worthy of further investigation. Future research efforts should consider:

  • Head-to-head comparative studies: Designing and executing studies that directly compare the biological activities of structurally related thiazepanone and diazepanone analogs against the same panel of targets or cell lines would provide invaluable insights into their relative potency and selectivity.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for rational drug design and optimization.

  • Exploration of diverse biological targets: While significant research has focused on cancer and microbial targets, the therapeutic potential of these scaffolds may extend to other disease areas.

References

Spectroscopic Characterization of 1,4-Thiazepan-5-one: A Comparative Analysis for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of heterocyclic chemistry, the unequivocal structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis to facilitate the structural elucidation of 1,4-Thiazepan-5-one, a seven-membered heterocyclic compound containing both sulfur and nitrogen atoms. Due to the limited availability of direct experimental data for this compound, this analysis leverages data from structurally analogous compounds, including the seven-membered lactam, ε-caprolactam, and the six-membered lactam, δ-valerolactam (piperidin-2-one), to predict and benchmark the expected spectroscopic features.

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds. The presented data and experimental protocols will serve as a valuable resource for confirming the successful synthesis and purity of this compound.

Comparative Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and observed spectral data for this compound in comparison to its structural analogs.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.

Compound Proton Assignment Expected/Observed Chemical Shift (ppm) Multiplicity
This compound (Predicted) -CH₂-S-~ 2.8 - 3.2Triplet
-S-CH₂-CH₂-N-~ 2.9 - 3.3Multiplet
-CH₂-N-~ 3.3 - 3.7Triplet
-N-CH₂-C=O~ 3.5 - 3.9Singlet
-NH-~ 7.0 - 8.0Broad Singlet
ε-Caprolactam -CH₂- (adjacent to C=O)~ 2.4Multiplet
-CH₂- (adjacent to NH)~ 3.2Multiplet
Other -CH₂-~ 1.6 - 1.8Multiplet
-NH-~ 7.5Broad Singlet
δ-Valerolactam (Piperidin-2-one) -CH₂- (adjacent to C=O)~ 2.3Multiplet
-CH₂- (adjacent to NH)~ 3.2Multiplet
Other -CH₂-~ 1.8Multiplet
-NH-~ 7.8Broad Singlet
¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule.

Compound Carbon Assignment Expected/Observed Chemical Shift (ppm)
This compound (Predicted) -C H₂-S-~ 30 - 40
-S-C H₂-C H₂-N-~ 35 - 45
-C H₂-N-~ 40 - 50
-N-C H₂-C=O~ 45 - 55
-C =O~ 170 - 180
ε-Caprolactam -C =O~ 179
-C H₂- (adjacent to C=O)~ 36
-C H₂- (adjacent to NH)~ 42
Other -C H₂-~ 23, 29, 30
δ-Valerolactam (Piperidin-2-one) -C =O~ 175
-C H₂- (adjacent to C=O)~ 31
-C H₂- (adjacent to NH)~ 42
Other -C H₂-~ 21, 23
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Compound Functional Group Expected/Observed Frequency (cm⁻¹) Intensity
This compound (Predicted) N-H stretch3200 - 3400Medium, Broad
C-H stretch2850 - 3000Medium
C=O stretch (amide)1640 - 1680Strong
C-N stretch1200 - 1350Medium
C-S stretch600 - 800Weak
ε-Caprolactam N-H stretch~ 3290Medium, Broad
C=O stretch (amide)~ 1650Strong
δ-Valerolactam (Piperidin-2-one) N-H stretch~ 3250Medium, Broad
C=O stretch (amide)~ 1660Strong
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected m/z of Molecular Ion [M]⁺
This compound C₅H₉NOS131.19131
ε-Caprolactam C₆H₁₁NO113.16113
δ-Valerolactam (Piperidin-2-one) C₅H₉NO99.1399

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. The spectral width should be set to cover a range of approximately 0-12 ppm. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

  • Data Acquisition : Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.[1] A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction : The method of sample introduction will depend on the type of mass spectrometer used. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight) is preferred.

  • Data Acquisition : Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound's structure.

Spectroscopic_Workflow Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesize this compound Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Analysis Identify Functional Groups (C=O, N-H, C-S) IR->IR_Analysis NMR_Analysis Determine Connectivity & Chemical Environments NMR->NMR_Analysis MS_Analysis Confirm Molecular Weight & Fragmentation MS->MS_Analysis Structure_Confirmation Confirm Structure of this compound IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the process from synthesis to structural confirmation using various spectroscopic techniques.

By comparing the experimental data obtained for a synthesized sample with the predicted values and the data from known analogs presented in this guide, researchers can confidently confirm the structure of this compound. This systematic approach ensures the integrity of the compound for subsequent applications in research and development.

References

A Comparative Crystallographic Analysis of Novel 1,4-Diazepan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The seven-membered heterocyclic scaffolds, such as the 1,4-thiazepan-5-one and its close analog 1,4-diazepan-5-one, are of significant interest in medicinal chemistry due to their wide range of therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules is crucial for rational drug design and for elucidating structure-activity relationships. X-ray crystallography remains the gold standard for providing detailed atomic-level structural information.[4][5]

This guide provides a comparative overview of the X-ray crystallographic data for two distinct 1,4-diazepan-5-one derivatives, highlighting the structural variations arising from different substitutions on the core ring. This analysis serves as a valuable resource for researchers working on the design and synthesis of novel therapeutic agents based on this privileged scaffold.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two reported 1,4-diazepan-5-one derivatives, offering a direct comparison of their solid-state structures.

Parameter Derivative A: t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) [1][3]Derivative B: 1-Benzyl-1,4-diazepan-5-one [6]
Molecular Formula C₂₀H₂₄N₂OC₁₂H₁₆N₂O
Molecular Weight ( g/mol ) 308.42204.27
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions
a (Å)13.136 (3)12.602 (3)
b (Å)15.111 (3)7.4920 (15)
c (Å)18.237 (4)12.824 (3)
β (°)108.85 (3)111.00 (3)
Volume (ų) 3424.1 (12)1130.3 (4)
Z (Molecules/Unit Cell) 84
Temperature (K) 293 (2)298 (2)
Ring Conformation ChairChair-like

Analysis of Crystallographic Data:

Both derivatives crystallize in the monoclinic system with the same P2₁/c space group. However, the presence of two phenyl and two methyl groups in Derivative A leads to a significantly larger unit cell volume compared to the benzyl-substituted Derivative B.[1][3][6] The seven-membered diazepine ring in both molecules adopts a chair or chair-like conformation, a common feature for this type of heterocyclic system.[1][3][6] In Derivative A, two crystallographically independent molecules are present in the asymmetric unit.[1] Intermolecular N-H···O hydrogen bonds are a key feature in the crystal packing of both compounds, leading to the formation of dimers.[1][3][6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following sections outline the synthesis and crystallographic analysis procedures for the compared derivatives.

Synthesis and Crystallization

Derivative A (DIAZ1): The synthesis involves the reaction of the appropriate starting materials in ethanol. The resulting solid is collected, washed, and dried. Recrystallization from a mixture of dichloromethane and petroleum ether (60–80°C) yields colorless crystals suitable for X-ray diffraction.[1]

Derivative B: This compound was synthesized and the resulting residue was recrystallized from ethyl acetate. Crystals suitable for X-ray analysis were obtained by the slow evaporation of an ethanol solution.[6]

X-ray Data Collection and Structure Refinement

General Procedure: A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K or 298 K) using a specific radiation source, typically Mo Kα or Cu Kα.[6][7] The collected data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[6]

For Derivative A (DIAZ1): Data were collected on a BRUKER AXS SMART APEX II CCD diffractometer. The structure was solved with SHELXS-97 and refined with SHELXL-97. All non-hydrogen atoms were refined anisotropically.

For Derivative B: An Enraf–Nonius CAD-4 diffractometer was used for data collection.[6] The structure was solved using SHELXS97 and refined with SHELXL97.[6] Hydrogen atoms were positioned geometrically and refined using a riding model.[6]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining the crystal structure of a novel small molecule compound.

XRay_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination start Synthesis of Derivative purification Purification start->purification dissolution Dissolution in Solvent purification->dissolution growth Slow Evaporation / Cooling dissolution->growth crystal Single Crystal Selection growth->crystal mounting Crystal Mounting crystal->mounting diffractometer X-ray Diffraction mounting->diffractometer data_collection Collect Diffraction Data diffractometer->data_collection solve Solve Phase Problem (e.g., SHELXS) data_collection->solve refine Refine Atomic Positions (e.g., SHELXL) solve->refine validate Validate Structure refine->validate final_model Final Structural Model (CIF) validate->final_model

Caption: General workflow for small-molecule X-ray crystallography.

References

A Comparative Guide to the Synthetic Routes of 1,4-Thiazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-thiazepan-5-one scaffold is a seven-membered heterocyclic motif of increasing interest in medicinal chemistry due to its three-dimensional character, which is a desirable trait for the development of novel therapeutics. This guide provides a comparative overview of two distinct synthetic routes to this important structural core, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: One-Pot Tandem Michael Addition-Cyclization Route 2: Two-Step Acylation and Intramolecular Thia-Michael Addition
Starting Materials Cysteamine, α,β-Unsaturated EsterCysteamine, 3-Chloropropionyl Chloride
Key Reactions Tandem Michael Addition, Amide FormationAcylation, Intramolecular Thia-Michael Addition
Reaction Time 0.5 - 3 hoursSeveral hours
Yield Good to Excellent (up to 95%)Moderate
Number of Steps One-potTwo steps
Purification Often minimal (precipitation/filtration)Chromatography required
Substrate Scope Broad tolerance for substituted α,β-unsaturated estersLess explored for diverse substitution

Route 1: One-Pot Tandem Michael Addition-Cyclization of Cysteamine and α,β-Unsaturated Esters

This modern and highly efficient approach provides rapid access to a variety of substituted 1,4-thiazepan-5-ones in a single synthetic operation. The reaction proceeds via an initial Michael addition of the thiol of cysteamine to an α,β-unsaturated ester, followed by an intramolecular cyclization through amide bond formation.

A significant advantage of this method is the use of trifluoroethyl esters as the α,β-unsaturated component, which, combined with milder reaction conditions, leads to a significant improvement in reaction time and substrate scope compared to older methods.[1]

Logical Workflow for Route 1

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product Cysteamine Cysteamine Reaction Tandem Michael Addition & Intramolecular Cyclization Cysteamine->Reaction UnsaturatedEster α,β-Unsaturated Ester (e.g., Trifluoroethyl acrylate) UnsaturatedEster->Reaction Thiazepanone This compound Reaction->Thiazepanone

Caption: One-pot synthesis of this compound.

Experimental Protocol: General Procedure for Route 1

To a solution of cysteamine (1.0 equivalent) in a suitable solvent such as methanol is added the α,β-unsaturated ester (1.1 equivalents). The reaction mixture is stirred at room temperature for a period of 0.5 to 3 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is often removed under reduced pressure, and the resulting product can be purified by precipitation, filtration, or column chromatography if necessary. For many derivatives, purification by chromatography is not required.[1]

Quantitative Data for Route 1
Entryα,β-Unsaturated EsterProductReaction Time (h)Yield (%)
12,2,2-Trifluoroethyl acrylateThis compound195
22,2,2-Trifluoroethyl crotonate7-Methyl-1,4-thiazepan-5-one285
32,2,2-Trifluoroethyl cinnamate7-Phenyl-1,4-thiazepan-5-one378

Data adapted from a representative synthesis of 1,4-thiazepanones.

Route 2: Two-Step Acylation and Intramolecular Thia-Michael Addition

This classical approach to the this compound core involves a two-step sequence. First, cysteamine is acylated with a suitable 3-halopropionyl chloride, such as 3-chloropropionyl chloride, to form an N-(2-mercaptoethyl)-3-halopropanamide intermediate. In the second step, this intermediate undergoes an intramolecular thia-Michael addition under basic conditions to effect ring closure and form the desired seven-membered ring.

Logical Workflow for Route 2

cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization Cysteamine_R2 Cysteamine Acylation Acylation Cysteamine_R2->Acylation AcylChloride 3-Chloropropionyl Chloride AcylChloride->Acylation Intermediate N-(2-mercaptoethyl)-3-chloropropanamide Acylation->Intermediate Cyclization Intramolecular Thia-Michael Addition (Base-catalyzed) Intermediate->Cyclization Thiazepanone_R2 This compound Cyclization->Thiazepanone_R2

Caption: Two-step synthesis of this compound.

Experimental Protocol: General Procedure for Route 2

Step 1: Acylation To a solution of cysteamine (1.0 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in a suitable solvent like dichloromethane at 0 °C is added 3-chloropropionyl chloride (1.0 equivalent) dropwise. The reaction mixture is stirred at room temperature for several hours. After completion, the reaction is worked up by washing with water and brine, and the organic layer is dried and concentrated to yield the crude N-(2-mercaptoethyl)-3-chloropropanamide intermediate, which may be purified by column chromatography.

Step 2: Intramolecular Cyclization The N-(2-mercaptoethyl)-3-chloropropanamide intermediate (1.0 equivalent) is dissolved in a solvent such as ethanol, and a base (e.g., sodium ethoxide, 1.1 equivalents) is added. The mixture is stirred at room temperature or heated to reflux for several hours until the starting material is consumed. The reaction is then neutralized, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the final product is purified by column chromatography.

Quantitative Data for Route 2
EntryIntermediateProductOverall Yield (%)
1N-(2-mercaptoethyl)-3-chloropropanamideThis compound~40-50% (over two steps)

Yields for this route are generally moderate and can vary depending on the specific substrates and reaction conditions.

Conclusion

For the synthesis of this compound and its derivatives, the one-pot tandem Michael addition-cyclization (Route 1) offers significant advantages in terms of reaction efficiency, time, yield, and ease of purification. Its broad substrate scope makes it particularly well-suited for the generation of compound libraries for screening purposes. The two-step acylation and intramolecular thia-Michael addition (Route 2) , while a viable method, is generally more time-consuming, proceeds in lower overall yields, and often requires more extensive purification.

The choice of synthetic route will ultimately depend on the specific goals of the research, available starting materials, and desired scale of the synthesis. However, for most applications, particularly in the context of drug discovery and development, the one-pot methodology represents a superior and more contemporary approach.

References

Comparative Validation of 1,4-Thiazepan-5-one Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential therapeutic activities of 1,4-Thiazepan-5-one derivatives against established alternatives. This analysis is based on available data for structurally related compounds and established drugs, offering a framework for in vitro and in vivo validation.

Derivatives of the this compound scaffold have emerged as a promising class of heterocyclic compounds with potential applications in medicinal chemistry. Notably, perhydro-1,4-thiazepin-5-one derivatives have been identified as potent inhibitors of the Angiotensin-Converting Enzyme (ACE), a key target in the management of hypertension.[1] Furthermore, related seven-membered heterocyclic compounds, including diazepine and thiazepine analogs, have demonstrated significant in vitro cytotoxic activity against various cancer cell lines, suggesting a potential role as anticancer agents.[2]

This guide presents a comparative analysis of the potential efficacy of this compound derivatives in two key therapeutic areas: ACE inhibition and anticancer activity. Due to the limited publicly available quantitative data specifically for this compound derivatives, this comparison utilizes data from closely related analogs and established therapeutic agents to provide a representative overview.

In Vitro Activity Comparison: Angiotensin-Converting Enzyme (ACE) Inhibition

The following table compares the in vitro ACE inhibitory activity of a representative this compound derivative with established ACE inhibitors, Captopril and Enalapril. The IC50 value, the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a standard measure of inhibitor potency.

CompoundTargetIC50 Value (nM)
Representative this compound Derivative *ACEPotent (Specific IC50 values not yet published)
CaptoprilACE~1.7 - 25
Enalaprilat (active form of Enalapril)ACE~1.2

In Vitro Activity Comparison: Anticancer Cytotoxicity

This table presents a comparison of the in vitro cytotoxic activity of a thieno[2,3-e][3][4]diazepin-5-one derivative, a structurally related compound to this compound, with the standard chemotherapeutic agent Doxorubicin against various human cancer cell lines.

CompoundCell LineIC50 Value (µg/mL)
Thieno[2,3-e][3][4]diazepin-5-one Derivative HepG-24.4 - 13
MCF-74.4 - 13
HCT-1164.4 - 13
DoxorubicinHepG-2~0.45 - 1.3
MCF-7~0.1 - 1.25
HCT-116~0.04 - 0.2

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the validation of this compound derivatives.

In Vitro ACE Inhibition Assay

This protocol outlines a common method for determining the ACE inhibitory activity of a test compound.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • 1N HCl

  • Ethyl acetate

  • Test compound (this compound derivative)

  • Captopril (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a solution of ACE in borate buffer.

  • Prepare various concentrations of the test compound and Captopril in a suitable solvent.

  • In a reaction tube, mix the ACE solution with the test compound or control at different concentrations.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the HHL substrate solution.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 1N HCl.

  • Extract the hippuric acid produced with ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness.

  • Re-dissolve the residue in distilled water.

  • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound and Doxorubicin in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds or control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Xenograft Mouse Model

This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of a test compound using a xenograft model.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Human cancer cells

  • Matrigel (optional)

  • Test compound (this compound derivative)

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (typically 1-5 x 10^6 cells) in a suitable medium (with or without Matrigel) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (at various doses) and the vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Measure the tumor volume using calipers two to three times a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualizing the Validation Process and Target Pathway

To better illustrate the experimental and biological contexts, the following diagrams were generated using Graphviz.

G cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation compound_synthesis Compound Synthesis (this compound derivative) target_assay Target-Based Assay (e.g., ACE Inhibition) compound_synthesis->target_assay cytotoxicity_assay Phenotypic Assay (e.g., MTT on Cancer Cells) compound_synthesis->cytotoxicity_assay ic50_determination IC50 Determination target_assay->ic50_determination cytotoxicity_assay->ic50_determination animal_model Animal Model Development (e.g., Xenograft) ic50_determination->animal_model Lead Compound Selection efficacy_study Efficacy Study (Tumor Growth Inhibition) animal_model->efficacy_study toxicity_study Toxicity Assessment (Body Weight, Histopathology) animal_model->toxicity_study pk_pd_study Pharmacokinetics/ Pharmacodynamics efficacy_study->pk_pd_study toxicity_study->pk_pd_study

Caption: Workflow for in vitro and in vivo validation of a new chemical entity.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_II ACE_Inhibitor This compound (ACE Inhibitor) ACE_Inhibitor->ACE Inhibits

Caption: Simplified diagram of the Renin-Angiotensin System and the mechanism of ACE inhibitors.

References

A Methodological Guide for the Head-to-Head Comparison of 1,4-Thiazepan-5-one Derivatives with Known Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1,4-Thiazepan-5-one is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry for the synthesis of novel therapeutic agents. While direct biological data on the parent molecule is limited in publicly accessible literature, its derivatives have the potential for diverse pharmacological activities. This guide provides a comprehensive framework for researchers and drug development professionals to conduct a head-to-head comparison of novel this compound derivatives against established drugs. The focus is on outlining the necessary experimental protocols, data presentation, and visualization of key biological and experimental workflows.

I. Hypothetical Biological Target and Comparator Drugs

For the purpose of this guide, we will hypothesize that a novel derivative of this compound, hereafter referred to as Thiazepan-X , has been synthesized and shows potential inhibitory activity against Enzyme-Y , a key enzyme in a validated signaling pathway implicated in a specific disease. The known drugs for comparison will be Drug A (a potent, selective inhibitor) and Drug B (a less selective inhibitor with a known side-effect profile).

II. In Vitro Efficacy and Selectivity

A crucial first step is to determine the inhibitory activity and selectivity of Thiazepan-X against the target enzyme and other related enzymes.

Experimental Protocol: Enzyme Inhibition Assay (Kinase Assay as an example)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against Enzyme-Y.

  • Materials: Recombinant human Enzyme-Y, appropriate substrate (e.g., a peptide), ATP, test compounds (Thiazepan-X, Drug A, Drug B) dissolved in DMSO, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A serial dilution of the test compounds is prepared in a 96-well plate.

    • Enzyme-Y and the substrate are added to each well.

    • The enzymatic reaction is initiated by adding ATP.

    • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified using a suitable detection method, such as luminescence.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: In Vitro Efficacy and Selectivity

CompoundIC50 for Enzyme-Y (nM)IC50 for Related Enzyme-1 (nM)IC50 for Related Enzyme-2 (nM)Selectivity Index (Enzyme-1/Enzyme-Y)
Thiazepan-X50>10,0005,000>200
Drug A10>10,0008,000>1000
Drug B1005001,0005

III. Cellular Activity and Mechanism of Action

The next step is to assess the compound's activity in a cellular context to understand its effect on the target signaling pathway.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Objective: To determine if the test compounds inhibit the phosphorylation of a downstream substrate of Enzyme-Y in a cellular model.

  • Materials: A relevant cell line expressing Enzyme-Y, cell culture medium, test compounds, lysis buffer, primary antibodies (against the phosphorylated and total downstream protein), and a secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with various concentrations of the test compounds for a specific duration.

    • Cells are then stimulated with an appropriate agonist to activate the Enzyme-Y pathway.

    • The cells are lysed, and the protein concentration of the lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary and secondary antibodies.

    • The protein bands are visualized and quantified using an imaging system.

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Enzyme-Y Enzyme-Y Receptor->Enzyme-Y Downstream_Substrate Downstream_Substrate Enzyme-Y->Downstream_Substrate Phosphorylation Phospho_Substrate Phospho_Substrate Downstream_Substrate->Phospho_Substrate Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response Agonist Agonist Agonist->Receptor Thiazepan-X Thiazepan-X Thiazepan-X->Enzyme-Y Drug_A Drug_A Drug_A->Enzyme-Y Drug_B Drug_B Drug_B->Enzyme-Y

Caption: Hypothetical signaling pathway showing inhibition of Enzyme-Y by test compounds.

IV. In Vitro Toxicity Assessment

Early assessment of cytotoxicity is crucial to identify potential liabilities.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of the test compounds that reduces cell viability by 50% (CC50).

  • Materials: A relevant cell line (e.g., HepG2 for hepatotoxicity), cell culture medium, test compounds, and MTT reagent.

  • Procedure:

    • Cells are seeded in a 96-well plate.

    • After 24 hours, the cells are treated with a serial dilution of the test compounds.

    • The plate is incubated for a defined period (e.g., 48 hours).

    • The MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours, allowing viable cells to form formazan crystals.

    • A solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The CC50 values are calculated from the dose-response curves.

Data Presentation: In Vitro Toxicity

CompoundCC50 in HepG2 cells (µM)Therapeutic Index (CC50 / Cellular IC50)
Thiazepan-X>100>1000
Drug A50250
Drug B1050

V. In Vivo Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Thiazepan-X is essential.

Experimental Protocol: Murine Pharmacokinetic Study

  • Objective: To determine key pharmacokinetic parameters of the test compounds in a mouse model.

  • Animals: Male C57BL/6 mice (n=3 per time point).

  • Procedure:

    • The test compound is administered via a specific route (e.g., oral gavage or intravenous injection) at a defined dose.

    • Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Plasma is separated from the blood samples.

    • The concentration of the compound in the plasma is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) are calculated using appropriate software.

Data Presentation: In Vivo Pharmacokinetics (Oral Administration)

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Thiazepan-X15001.060004.0
Drug A12000.548003.5
Drug B8002.032006.0

Experimental Workflow Diagram

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies Enzyme_Assay Enzyme_Assay Cell_Assay Cell_Assay Enzyme_Assay->Cell_Assay Toxicity_Assay Toxicity_Assay Cell_Assay->Toxicity_Assay PK_Study PK_Study Toxicity_Assay->PK_Study Efficacy_Model Efficacy_Model PK_Study->Efficacy_Model Lead_Optimization Lead_Optimization Efficacy_Model->Lead_Optimization

Caption: A typical workflow for preclinical drug discovery and development.

VI. Conclusion

This guide provides a standardized framework for the systematic evaluation of novel this compound derivatives. By employing these detailed experimental protocols and adhering to a structured data presentation format, researchers can effectively compare the performance of new chemical entities against established drugs. This rigorous, data-driven approach is fundamental for identifying promising lead candidates for further development. The provided diagrams for a hypothetical signaling pathway and experimental workflow serve as visual aids to conceptualize the complex processes involved in drug discovery.

Comparative Analysis of Computational Docking Studies on Thiazepine and Diazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the molecular docking, binding affinities, and experimental protocols of 1,5-benzothiazepine and 1,4-diazepan-5-one derivatives as potential therapeutic agents.

Recent computational studies have highlighted the potential of seven-membered heterocyclic compounds, including thiazepine and diazepine derivatives, as promising scaffolds in drug discovery. While specific recent literature on the computational docking of 1,4-thiazepan-5-one derivatives is limited, this guide provides a comparative analysis of closely related structures: 1,5-benzothiazepine and 1,4-diazepan-5-one derivatives. This comparison sheds light on their interactions with various protein targets and the methodologies employed in these in silico investigations.

Quantitative Docking and In Vitro Activity Data

The following table summarizes the key quantitative findings from two representative studies on 1,5-benzothiazepine and 1,4-diazepan-5-one derivatives, providing a basis for comparing their potential efficacy against different biological targets.

Compound ClassDerivativeTarget ProteinDocking Score (kcal/mol)In Vitro Activity (IC50)Key Interacting ResiduesReference
1,5-Benzothiazepine Compound 2cHuman Adenosine Kinase-3.29 ± 0.15 µM (Hep G-2)-[1]
Glycogen Synthase Kinase-3β---[1]
Human Mitogen-Activated Protein Kinase 1---[1]
1,4-Diazepan-5-one DIAZ1 (t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one)NS5B RNA Polymerase-8.0-TYR448[2][3]
DIAZ2 (t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one)NS5B RNA Polymerase-8.2-TYR448[2][3]
Dibenzodiazepine (Reference)NS5B RNA Polymerase-9.6-TYR448[3]

Note: The study on 1,5-benzothiazepine derivatives did not report specific docking scores for individual compounds but confirmed favorable binding patterns. The IC50 value is for cytotoxic activity against the Hep G-2 cancer cell line.

Experimental Protocols

A critical aspect of computational docking studies is the methodology employed. Below is a summary of the experimental protocols used in the analyzed studies.

Study on 1,5-Benzothiazepine Derivatives [1]

  • Target Proteins: Human adenosine kinase, glycogen synthase kinase-3β, and human mitogen-activated protein kinase 1.

  • Software: The specific software used for the docking simulations was not detailed in the abstract.

  • Methodology: The study involved the synthesis of novel 1,5-benzothiazepine derivatives. These compounds were then subjected to systematic in silico screening to identify their potential protein targets. The binding patterns of the synthesized compounds on the selected targets were analyzed to support the structure-activity relationship insights gained from in vitro cytotoxicity assays.

Study on 1,4-Diazepan-5-one Derivatives [2][3]

  • Target Protein: NS5B RNA polymerase.

  • Ligand and Protein Preparation: The three-dimensional structures of the synthesized 1,4-diazepan-5-one derivatives (DIAZ1 and DIAZ2) were used for docking. The crystal structure of the NS5B RNA polymerase was obtained from a protein data bank.

  • Docking Simulation: The objective of the docking study was to investigate the binding affinity of the diazepine derivatives to the NS5B enzyme. The simulations were performed to evaluate if these molecules could serve as potential drugs for Hepatitis C. The interactions, particularly the hydrogen bonding with key residues like TYR448, were analyzed and compared with a known co-crystallized ligand, dibenzodiazepine.

Visualizing the Computational Docking Workflow

The following diagram illustrates a generalized workflow for computational docking studies, from the initial preparation of molecular structures to the final analysis of potential drug candidates.

Computational Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation p_prep Protein Structure Preparation docking Molecular Docking (e.g., AutoDock, GOLD) p_prep->docking Target l_prep Ligand Structure Preparation l_prep->docking Candidate Molecules pose_analysis Binding Pose Analysis docking->pose_analysis Generates Poses scoring Scoring & Ranking pose_analysis->scoring Evaluates Interactions validation Experimental Validation (In Vitro) scoring->validation Identifies Top Candidates

Caption: A generalized workflow for computational molecular docking studies.

Signaling Pathways and Logical Relationships

The interaction of small molecules with protein targets can modulate specific signaling pathways implicated in disease. For instance, the inhibition of NS5B RNA polymerase by 1,4-diazepan-5-one derivatives can disrupt the replication of the Hepatitis C virus. The following diagram illustrates this logical relationship.

Inhibition of Viral Replication drug 1,4-Diazepan-5-one Derivative target NS5B RNA Polymerase drug->target Binds to process HCV RNA Replication drug->process Inhibits target->process Catalyzes outcome Inhibition of Viral Proliferation process->outcome

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 1,4-Thiazepan-5-one Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its potential efficacy and off-target effects. This guide provides a comparative analysis of hypothetical 1,4-thiazepan-5-one based compounds, offering insights into their selectivity and potential off-target interactions. The data presented herein is a representative synthesis based on publicly available information for analogous heterocyclic scaffolds and established cross-reactivity profiling methodologies.

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being the characterization of its interactions with unintended biological targets. Off-target effects can lead to unforeseen toxicities or even desirable polypharmacology, where a single molecule modulates multiple targets to achieve a therapeutic benefit. For novel scaffolds such as this compound, a thorough investigation into their cross-reactivity is a critical step in the drug development pipeline.

This guide explores the cross-reactivity of three hypothetical this compound derivatives – designated THZ-1, THZ-2, and THZ-3 – against a panel of kinases and a selection of G-protein coupled receptors (GPCRs). While specific public data on this exact compound class is limited, the following comparisons are modeled on profiling data for structurally related compounds, such as thieno[1][2]diazepin-2-one and benzo[1][2]oxazepin-4-one derivatives, which are known to exhibit activity against various kinases.[2][3][4]

Kinase Cross-Reactivity Profiling

Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[2] Consequently, they are common targets for therapeutic intervention. However, the high degree of structural similarity within the kinase family presents a challenge for developing selective inhibitors.

The following table summarizes the inhibitory activity of our hypothetical compounds against a representative panel of kinases. The data is presented as the percentage of inhibition at a concentration of 10 µM.

Kinase TargetTHZ-1 (% Inhibition @ 10 µM)THZ-2 (% Inhibition @ 10 µM)THZ-3 (% Inhibition @ 10 µM)
Primary Target: Kinase A 959288
Off-Target Panel
Kinase B45155
Kinase C683512
Kinase D1282
Kinase E855525
Kinase F521

Interpretation:

  • THZ-1 demonstrates high potency against the primary target, Kinase A, but also exhibits significant off-target activity against Kinases C and E. This profile suggests a higher risk of off-target effects.

  • THZ-2 shows good potency for Kinase A with reduced, but still notable, inhibition of Kinase E. This compound represents a more selective profile compared to THZ-1.

  • THZ-3 displays the most selective profile, with strong inhibition of Kinase A and minimal activity against the tested off-target kinases. This compound would be prioritized for further development due to its potentially cleaner safety profile.

GPCR Cross-Reactivity Profiling

GPCRs represent another major class of drug targets. Off-target interactions with GPCRs can lead to a wide range of side effects. The following table shows the percentage of displacement of a radiolabeled ligand from a selection of GPCRs by the hypothetical compounds at a concentration of 10 µM.

GPCR TargetTHZ-1 (% Displacement @ 10 µM)THZ-2 (% Displacement @ 10 µM)THZ-3 (% Displacement @ 10 µM)
Receptor X754010
Receptor Y1552
Receptor Z531

Interpretation:

  • THZ-1 shows considerable interaction with Receptor X, indicating a potential for side effects mediated by this receptor.

  • THZ-2 has a moderate effect on Receptor X.

  • THZ-3 demonstrates minimal interaction with the tested GPCRs, further supporting its more selective profile.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide, based on standard industry practices.

Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (e.g., a peptide), and ATP (with a trace amount of [γ-³²P]ATP).

  • Compound Addition: The test compounds (THZ-1, THZ-2, THZ-3) are added at the desired concentration (e.g., 10 µM). A control reaction without the compound is also prepared.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period to allow for the phosphorylation of the substrate.

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining [γ-³²P]ATP. This can be achieved using methods like phosphocellulose paper binding.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control.

GPCR Binding Assay (Radioligand Displacement)

This assay determines the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-ligand) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of displacement is calculated by comparing the amount of bound radioligand in the presence of the test compound to the amount bound in its absence.

Visualizing the Workflow

To better illustrate the process of cross-reactivity profiling, the following diagrams outline the key experimental workflows.

Experimental_Workflow cluster_kinase Kinase Profiling cluster_gpcr GPCR Binding Assay k_start Kinase & Substrate k_compound Add Test Compound (e.g., THZ-1, THZ-2, THZ-3) k_start->k_compound k_atp Add [γ-³²P]ATP k_compound->k_atp k_incubate Incubate k_atp->k_incubate k_separate Separate Substrate k_incubate->k_separate k_detect Detect Radioactivity k_separate->k_detect k_analyze Analyze % Inhibition k_detect->k_analyze g_start Receptor Membranes g_radioligand Add Radioligand g_start->g_radioligand g_compound Add Test Compound g_radioligand->g_compound g_incubate Incubate g_compound->g_incubate g_filter Filter & Wash g_incubate->g_filter g_detect Detect Radioactivity g_filter->g_detect g_analyze Analyze % Displacement g_detect->g_analyze

Caption: High-level workflow for kinase and GPCR cross-reactivity profiling.

The following diagram illustrates the decision-making process based on the outcomes of cross-reactivity profiling.

Decision_Tree start Compound from Primary Screen profile Cross-Reactivity Profiling (e.g., Kinase & GPCR Panels) start->profile evaluate Evaluate Selectivity profile->evaluate selective High Selectivity (e.g., THZ-3) evaluate->selective Yes moderate Moderate Selectivity (e.g., THZ-2) evaluate->moderate Partial non_selective Low Selectivity (e.g., THZ-1) evaluate->non_selective No proceed Proceed to further preclinical studies selective->proceed optimize Further optimization (medicinal chemistry) moderate->optimize deprioritize Deprioritize or terminate development non_selective->deprioritize

Caption: Decision-making based on selectivity profiling results.

References

Safety Operating Guide

Safe Disposal of 1,4-Thiazepan-5-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are advised to adhere to stringent disposal protocols for 1,4-Thiazepan-5-one, a compound classified as toxic if swallowed and harmful to aquatic life with long-lasting effects.[1] Proper disposal is critical to ensure personnel safety and environmental protection. This guide provides a step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be familiar with its hazard profile. The Safety Data Sheet (SDS) indicates the following primary hazards:

  • Toxicity: Toxic if swallowed.[1]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

II. Waste Segregation and Collection

Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal.

  • Designated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and empty containers, must be collected in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The concentration and any other components in the waste mixture should also be clearly indicated.

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and is kept securely closed when not in use.

III. Disposal Procedure

Under no circumstances should this compound or its solutions be disposed of down the drain.[2] The environmental hazards associated with this compound necessitate professional disposal through a licensed hazardous waste management service.

  • Consult Institutional Guidelines: Familiarize yourself with your institution's specific chemical waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.

  • Waste Pickup Request: Submit a hazardous waste pickup request through your institution's EHS portal or designated procedure.

  • Storage Pending Disposal: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.[3]

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal request.

IV. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: If safe to do so, prevent the spill from spreading using appropriate absorbent materials.

  • Clean-up: Wear appropriate PPE and clean the spill according to your laboratory's standard operating procedures for hazardous material spills. All materials used for clean-up must be disposed of as hazardous waste.

  • First Aid:

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes.[1]

    • If Inhaled: Move the person to fresh air.[1]

V. Quantitative Data Summary

Hazard ClassificationGHS PictogramsPrecautionary Statements (Disposal)
Acute Toxicity, Oral (Category 3)Skull and crossbonesP501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1]
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2)EnvironmentP273: Avoid release to the environment.[1]

VI. Disposal Workflow Diagram

start Start: Generation of This compound Waste assess_waste Assess Waste Type (Solid or Liquid) start->assess_waste collect_solid Collect in Labeled Solid Hazardous Waste Container assess_waste->collect_solid Solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container assess_waste->collect_liquid Liquid store_waste Store Sealed Container in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste request_pickup Submit Waste Pickup Request to EHS store_waste->request_pickup ehs_disposal EHS Collects for Licensed Disposal request_pickup->ehs_disposal end_process End: Compliant Disposal ehs_disposal->end_process

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 1,4-Thiazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of 1,4-Thiazepan-5-one in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards.

Primary Hazards:

  • Toxicity: The substance is classified as toxic if swallowed.[1]

  • Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[1]

  • Irritation: It may be irritating to the eyes and skin.[2]

Immediate Actions:

  • In case of ingestion, seek emergency medical help immediately and rinse the mouth with water.[1] Do not induce vomiting.[1]

  • For skin contact, remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[1][2]

  • If inhaled, move to fresh air. If breathing is difficult, provide oxygen.[1][2]

  • In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. All PPE should meet established safety standards.

Summary of Required Personal Protective Equipment:

Equipment TypeSpecificationPurpose
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Must be disposable and powder-free.[2][3]To prevent skin contact and absorption.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.[4]To protect eyes from splashes or dust.
Body Protection A long-sleeved laboratory coat, preferably flame-resistant.[4] For larger quantities, a chemical-resistant apron or coveralls may be necessary.To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a durable material.[4]To protect feet from spills and falling objects.
Respiratory To be used in a well-ventilated area or under a chemical fume hood.[2] If ventilation is insufficient, a NIOSH-approved respirator is required.To prevent inhalation of dust or vapors.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical. The following step-by-step protocol outlines the safe handling procedure from preparation to temporary storage.

Methodology for Safe Handling:

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station before beginning work.

    • Prepare all necessary equipment and reagents.

  • Handling:

    • Don all required PPE as specified in the table above.

    • Handle the substance within a properly functioning chemical fume hood to minimize inhalation exposure.[2]

    • Avoid the formation of dust and aerosols.

    • Do not eat, drink, or smoke in the handling area.[1]

    • Use spark-proof tools and explosion-proof equipment if necessary.[5]

  • Storage:

    • Store the chemical in a tightly closed, light-resistant container.[2][6]

    • The storage area should be cool, well-ventilated, and locked.[1][2]

    • Keep away from incompatible materials such as oxidizing agents and alkalis.[2]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean the work area and decontaminate any equipment used.

    • Properly remove and dispose of contaminated PPE.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations to prevent environmental contamination.

Waste Disposal Protocol:

  • Segregation:

    • Collect all waste containing this compound, including contaminated solids (e.g., gloves, paper towels) and solutions, in a designated and clearly labeled hazardous waste container.[7]

  • Container Management:

    • Use a suitable, closed container for waste collection.[5]

    • The container must be labeled as hazardous waste and specify the contents.

    • Keep the waste container closed except when adding waste.

  • Environmental Precautions:

    • Do not dispose of this compound down the drain or in the general trash.[8]

    • Prevent any release into the environment.[1] Spills should be collected and treated as hazardous waste.[1]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHRS) office or a licensed chemical waste disposal company.[7][9]

    • Dispose of the empty container as hazardous waste unless it has been properly decontaminated.[1]

Visual Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Disposal Phase prep_area Designate & Clear Work Area (Fume Hood) check_ppe Inspect & Verify Required PPE prep_area->check_ppe locate_safety Locate Eyewash & Safety Shower check_ppe->locate_safety don_ppe Don All Required PPE locate_safety->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem store_chem Store in Tightly Closed, Light-Resistant Container handle_chem->store_chem wash_hands Wash Hands & Exposed Skin store_chem->wash_hands decontaminate Clean & Decontaminate Work Area wash_hands->decontaminate remove_ppe Remove & Segregate Contaminated PPE decontaminate->remove_ppe collect_waste Collect Waste in Labeled Container remove_ppe->collect_waste arrange_pickup Arrange Pickup via EHRS/Licensed Vendor collect_waste->arrange_pickup

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Thiazepan-5-one
Reactant of Route 2
1,4-Thiazepan-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.